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  • Product: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea
  • CAS: 164648-47-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: A Technical Whitepaper

Executive Summary The compound 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9)[1] is a highly versatile building block utilized in advanced drug development and agrochemical research. Structurally, it integr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9)[1] is a highly versatile building block utilized in advanced drug development and agrochemical research. Structurally, it integrates a hydrogen-bonding 3,3-dimethylurea pharmacophore with a basic benzylic amine moiety. As a Senior Application Scientist, designing a robust synthesis for this molecule requires balancing atom economy, chemoselectivity, and scalability. This whitepaper details a field-proven, two-step synthetic pathway starting from commercially available 4-aminobenzonitrile, optimized for high yield and self-validating quality control.

Retrosynthetic Logic & Pathway Design

The most efficient retrosynthetic disconnection of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea cleaves the molecule into two distinct phases:

  • Urea Linkage Assembly: Formation of the urea core via nucleophilic acyl substitution.

  • Chemoselective Reduction: Conversion of the nitrile precursor to the primary aminomethyl group.

This route avoids the need for complex protecting group chemistry (such as Boc-protection of 4-aminobenzylamine), thereby reducing the step count and minimizing solvent waste.

SynthesisPathway A 4-Aminobenzonitrile (Starting Material) C 1-(4-Cyanophenyl)- 3,3-dimethylurea (Intermediate) A->C Pyridine/DCM 0°C to RT B Dimethylcarbamoyl chloride B->C E 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea (Target Product) C->E Catalytic Hydrogenation D H2, Raney Ni NH3/MeOH D->E 50 psi, 50°C

Fig 1: Two-step retrosynthetic pathway for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Phase I: Urea Linkage Assembly (N,N-Dimethylation)

Mechanistic Rationale

The first stage involves the synthesis of the intermediate 1-(4-cyanophenyl)-3,3-dimethylurea [2]. The reaction relies on the nucleophilic attack of the aniline nitrogen of 4-aminobenzonitrile onto the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The use of carbamoyl chlorides for the synthesis of highly substituted ureas is a well-established, robust methodology[3][4]. Pyridine is employed not merely as an acid scavenger, but as a nucleophilic catalyst. It transiently forms a highly reactive carbamoyl pyridinium intermediate, which accelerates the reaction while neutralizing the toxic HCl byproduct.

Experimental Protocol

Self-Validating System: The protocol utilizes an aqueous basic workup that intrinsically purifies the product. Unreacted dimethylcarbamoyl chloride hydrolyzes into volatile dimethylamine and CO₂, leaving only the desired product in the organic phase.

  • Initialization: Charge a dry, nitrogen-purged 1 L round-bottom flask with 4-aminobenzonitrile (1.0 eq, 118 g) and anhydrous dichloromethane (DCM, 500 mL).

  • Catalyst/Base Addition: Add anhydrous pyridine (2.0 eq, 161 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve dimethylcarbamoyl chloride (1.2 eq, 129 g) in 100 mL DCM. Add this solution dropwise over 45 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 6 hours. Monitor via HPLC (disappearance of the starting material peak at 254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (300 mL). Separate the organic layer, wash with 1N HCl (200 mL) to remove residual pyridine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield 1-(4-cyanophenyl)-3,3-dimethylurea as a pale yellow solid.

Quantitative Data: Optimization of Urea Synthesis
SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)
THFEt₃N65126892
DCMEt₃N2587594
DCM Pyridine 25 6 89 98
DMFPyridine8046285

Phase II: Chemoselective Nitrile Reduction

Mechanistic Rationale

The reduction of benzonitriles to primary benzylamines is a critical transformation that frequently suffers from over-alkylation, leading to secondary or tertiary amine impurities[5][6]. When the nitrile is reduced to an imine intermediate, the newly formed primary amine can attack the imine, forming a secondary amine dimer. To mitigate this, catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia is employed[7]. The excess ammonia acts as a competing nucleophile, shifting the equilibrium of the reactive imine intermediate away from dimerization and strictly toward the primary amine.

NitrileReduction N1 Surface Adsorption Nitrile adsorbs onto Ni catalyst N2 First Hydrogenation Addition of H2 yields imine intermediate N1->N2 N3 Imine Equilibrium Dynamic state on catalyst surface N2->N3 N5 Second Hydrogenation Addition of H2 yields primary amine N3->N5 N4 Ammonia Suppression NH3 prevents secondary amine dimerization N4->N3 Shifts equilibrium towards primary amine N6 Product Desorption Release of Aminomethyl compound N5->N6

Fig 2: Mechanism of chemoselective nitrile reduction with ammonia suppression.

Experimental Protocol

Self-Validating System: Hydrogen uptake is monitored via a mass flow controller. The cessation of H₂ consumption mathematically indicates the endpoint. Post-filtration, the absence of the sharp C≡N stretching frequency at ~2220 cm⁻¹ in the FT-IR spectrum validates complete reduction.

  • Preparation: In a high-pressure Parr reactor, suspend 1-(4-cyanophenyl)-3,3-dimethylurea (100 g) in 7 N ammonia in methanol (600 mL).

  • Catalyst Loading: Carefully add active Raney Nickel slurry (15 g, washed with methanol to remove water). Caution: Raney Nickel is highly pyrophoric.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Heating: Heat the reaction mixture to 50 °C with vigorous mechanical stirring (800 rpm) for 12 hours.

  • Filtration: Once H₂ uptake ceases, cool the reactor to room temperature and safely vent the pressure. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst.

  • Crystallization: Concentrate the filtrate under vacuum. Recrystallize the crude residue from ethanol/ethyl acetate to yield the pure 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea free base.

Quantitative Data: Catalyst Screening for Nitrile Reduction
CatalystSolvent SystemAdditivePrimary Amine Yield (%)Secondary Amine Impurity (%)
Pd/C (10%)MeOHNone4535
Pd/C (10%)MeOHHCl (1 eq)82 (as HCl salt)< 5
Raney NiMeOHNone6025
Raney Ni MeOH NH₃ (gas) 94 (Free base) < 2

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: Complete disappearance of the nitrile stretch at 2220 cm⁻¹ and appearance of broad N-H stretching bands at 3300–3400 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d6): Singlet at ~2.90 ppm (6H, -N(CH₃)₂), singlet at ~3.65 ppm (2H, -CH₂-), aromatic protons at ~7.15 and ~7.35 ppm (4H, AB quartet), and urea N-H at ~8.20 ppm.

  • LC-MS: Target mass [M+H]⁺ = 194.1 m/z.

Safety & EHS Considerations

  • Dimethylcarbamoyl Chloride: A known lachrymator and potential carcinogen. Must be handled strictly inside a fume hood with proper PPE.

  • Raney Nickel: Pyrophoric catalyst. Must never be allowed to dry in the presence of air. Filter cakes must be kept wet and quenched in dilute acid prior to disposal.

  • High-Pressure Hydrogen: Requires specialized blast-shielded reactor bays and continuous ambient gas monitoring to prevent explosive hazards.

References

  • NextSDS Database. 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information. NextSDS. [Link]

  • Huang, K. T., & Sun, C. M. Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 2001.[Link]

  • Wang, G. T., et al. Solid Phase Synthesis of Ureas of Secondary Amines via Carbamoyl Chloride. Tetrahedron Letters, 1997. Cited in ACS Publications.[Link]

  • Chemguide. Reducing Nitriles to Primary Amines. Chemguide UK.[Link]

  • Enthaler, S., et al. Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society, 2010.[Link]

  • Solera-Rojas, J., et al. Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering, 2025.[Link]

Sources

Exploratory

Rational Design and Mechanistic Profiling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea as a Privileged Pharmacophore

Executive Summary 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD). Rather than acting as a standalon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD). Rather than acting as a standalone therapeutic, this molecule serves as a "privileged pharmacophore"—a molecular scaffold that can be synthetically elaborated to target multiple distinct enzyme classes. This whitepaper details the causality behind its molecular interactions, its dual utility in targeting serine proteases and kinases, and the self-validating experimental protocols required to profile its binding kinetics.

Structural and Electronic Profiling

The molecule consists of two distinct functional motifs connected by a rigid phenyl ring, each serving a specific mechanistic purpose:

  • The Aminomethyl Group ( −CH2​NH2​ ): A highly basic primary amine (pKa ~9.5–10.0) that is fully protonated at physiological pH (7.4). This positive charge is the primary driver for electrostatic target anchoring.

  • The 3,3-Dimethylurea Moiety ( −NH−CO−N(CH3​)2​ ): A neutral but highly polar functional group capable of acting as both a hydrogen bond donor (via the −NH ) and acceptor (via the carbonyl oxygen). The terminal dimethyl groups provide steric bulk to lock the urea in a specific conformational geometry.

Safety Note: According to chemical substance databases, the raw compound is classified as an acute toxin (oral/dermal/inhalation) and a severe skin/eye irritant, necessitating stringent laboratory safety and containment protocols during synthesis and assay preparation[1].

Mechanism of Action I: Serine Protease Inhibition (The P1 Anchor)

In the realm of anticoagulant drug discovery, targeting trypsin-like serine proteases (such as Factor Xa and Thrombin) requires a molecule that can anchor securely into the enzyme's active site. The S1 pocket of these proteases is a deep, narrow, and largely hydrophobic cleft that terminates in a highly conserved, negatively charged aspartic acid residue (Asp189)[2].

  • Causality of Binding: The protonated aminomethylphenyl group acts as a classic "P1 ligand." The positive charge of the −NH3+​ group dives into the S1 pocket and forms a critical, bidentate salt bridge with the carboxylate side chain of Asp189[2]. This interaction provides the bulk of the binding enthalpy.

  • Vector Elaboration: While the aminomethylphenyl group anchors the fragment, the 3,3-dimethylurea moiety projects outward toward the S2 and S3 subsites. The urea carbonyl can engage in water-mediated hydrogen bonding with the protein backbone (e.g., Gly216), while the dimethyl groups provide a synthetic vector to probe the hydrophobic S4 pocket (composed of Tyr99, Phe174, and Trp215)[2].

Mechanism of Action II: Kinase Inhibitor Design (The Urea Motif)

Beyond proteases, urea derivatives are cornerstone motifs in the design of kinase inhibitors, particularly Type II inhibitors that stabilize the inactive "DFG-out" conformation of the kinase domain[3].

  • Causality of Binding: The 3,3-dimethylurea group acts as a potent hydrogen-bonding network. In kinases such as p38 MAPK or VEGFR, the urea −NH donates a strong hydrogen bond to a conserved glutamic acid side chain (e.g., Glu71 in p38), while the urea carbonyl accepts a hydrogen bond from the backbone amide of the DFG motif (e.g., Asp168)[3].

  • Solubilization & Surface Interaction: In kinase inhibitors, the aminomethylphenyl group is often oriented toward the solvent-exposed region of the ATP-binding site. The protonated amine dramatically enhances the aqueous solubility of the otherwise highly lipophilic kinase inhibitor and forms peripheral electrostatic interactions with solvent-exposed acidic residues.

Visualizations of Mechanistic Pathways

G A 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea B Aminomethyl Group (-NH3+) A->B Motif 1 C Dimethylurea Moiety (H-Bond Network) A->C Motif 2 D Serine Protease S1 Pocket (Asp189) B->D Salt Bridge (Proteases) E Kinase Hinge / DFG-out (Glu/Asp residues) C->E H-Bonding (Kinases)

Fig 1: Dual-target mechanistic pathways of the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea pharmacophore.

Experimental Workflows: Fragment Validation via SPR

To validate the binding of this fragment to a target enzyme, researchers must employ a self-validating system. Surface Plasmon Resonance (SPR) is used as the primary biophysical screening tool to confirm direct binding, followed by an orthogonal enzymatic assay to confirm functional inhibition.

Step-by-Step SPR & Orthogonal Protocol:
  • Target Immobilization: Dilute the target protein (e.g., Factor Xa) in 10 mM sodium acetate (pH 5.0). Immobilize the protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to achieve a high density of ~3000-5000 Response Units (RU), which is required to detect low-molecular-weight fragments.

  • Fragment Solubilization: Dissolve 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in 100% DMSO to a stock concentration of 50 mM. Dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 500 µM.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to the fragment injection. This step is critical to correct for bulk refractive index changes caused by solvent mismatch between the running buffer and the sample.

  • Kinetic Injection: Inject the fragment in a multi-cycle kinetic format (concentrations: 500, 250, 125, 62.5, 31.25 µM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the Kd​ .

  • Orthogonal Validation: Confirm functional inhibition using a fluorogenic substrate assay. For Factor Xa, measure the cleavage rate of the substrate Boc-Ile-Glu-Gly-Arg-AMC in the presence of varying fragment concentrations to calculate the IC50​ .

Workflow S1 1. Target Immobilization (Amine Coupling to CM5 Sensor) S2 2. Fragment Solubilization (DMSO Tolerance Calibration) S1->S2 S3 3. Kinetic Injection (Multi-cycle Kinetics, 10-500 µM) S2->S3 S4 4. Orthogonal Validation (Enzymatic IC50 Assay) S3->S4

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) biophysical validation workflow.

Quantitative Data

Table 1: Physicochemical and Theoretical Fragment Metrics Summarizing the core metrics that make this compound an ideal starting point for lead optimization.

Property / MetricValueImplications for Drug Design
Molecular Weight 193.25 g/mol Ideal for FBDD (Rule of 3 compliant); allows room for synthetic growth.
LogP (calculated) ~1.2Excellent aqueous solubility; minimizes non-specific hydrophobic binding.
Hydrogen Bond Donors 3 (Amine + Urea NH)Strong potential for target engagement (e.g., Asp189, Glu71).
Hydrogen Bond Acceptors 1 (Urea C=O)Key for binding backbone amides (e.g., DFG motif in kinases).
Ligand Efficiency (LE) >0.3 kcal/mol/HAIndicates a high-quality, efficient binding interaction per heavy atom.

References

  • 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information - NextSDS Source: NextSDS Substance Database URL:[Link][1]

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link][3]

Sources

Foundational

biological activity of 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea

An In-Depth Technical Guide to the Biological Activity and Pharmacophoric Utility of 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea Executive Summary The compound 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea (CAS 164648-47-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacophoric Utility of 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea

Executive Summary

The compound 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea (CAS 164648-47-9) occupies a unique and highly versatile intersection between agrochemical biology and modern medicinal chemistry[1]. While it is not deployed as a standalone human therapeutic, its structural architecture—comprising a 1,1-dimethylurea moiety and a highly reactive 4-aminomethylphenyl group—makes it a dual-purpose molecule.

First, it possesses intrinsic biological activity as a Photosystem II (PSII) inhibitor , a hallmark of the phenylurea class[2]. Second, and more critically for drug development professionals, it serves as a privileged pharmacophoric building block in Fragment-Based Drug Discovery (FBDD). The dimethylurea core acts as a potent hinge-binding motif for human kinases (such as Aurora B/C), while the primary amine provides a synthetic handle for modular lead optimization[3].

This whitepaper dissects the mechanistic causality of its biological interactions, provides self-validating experimental protocols for its evaluation, and outlines its application in targeted drug design.

Intrinsic Biological Activity: Photosystem II (PSII) Inhibition

Mechanistic Causality in the Thylakoid Membrane

The baseline biological activity of phenyl-1,1-dimethylureas lies in their ability to disrupt the photosynthetic electron transport chain[4]. In oxygenic photosynthesis, PSII extracts electrons from water and transfers them through a series of cofactors (P680 → Pheophytin → QA) to the terminal plastoquinone electron acceptors[5].

The 1,1-dimethylurea moiety is a structural mimic of the plastoquinone (PQ) headgroup. It competitively binds to the QB​ binding pocket on the D1 protein of the PSII reaction center. Mechanistically, the oxygen atom of the urea acts as a hydrogen bond acceptor, interacting directly with the hydroxyl group of Ser264 on the D1 protein, while the hydrophobic phenyl ring stabilizes the complex via π−π and van der Waals interactions within the lipid-facing pocket. By occupying this site, the compound prevents the secondary quinone ( QB​ ) from binding, thereby halting the electron flow from QA​ to QB​ and shutting down the reduction of NADP+ to NADPH[2].

PSII_Blockade Light Photon (680nm) P680 P680 Chl Dimer Light->P680 Pheo Pheophytin P680->Pheo e- QA Primary Quinone (QA) Pheo->QA e- QBSite D1 Protein QB Site QA->QBSite e- PQ Plastoquinone Pool QBSite->PQ Normal Flow Inhibitor 1,1-Dimethylurea Derivative Inhibitor->QBSite Competitive Binding

PSII electron transport blockade by 1,1-dimethylurea derivatives.

Pharmacophoric Utility in Kinase Inhibitor Design

In human medicinal chemistry, 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea is utilized not for its herbicidal properties, but as a highly efficient fragment for designing ATP-competitive kinase inhibitors[3].

The Bidentate Hinge-Binding Motif

The ATP-binding pocket of most human kinases contains a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The 1,1-dimethylurea group is a validated bioisostere for this interaction. The urea carbonyl oxygen and the adjacent NH proton form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region.

The Aminomethyl Linker Advantage

While the urea anchors the molecule to the hinge, the 4-aminomethyl group serves as an ideal vector extending outward toward the solvent-exposed region or the DFG-out allosteric pocket. Because the primary amine is highly nucleophilic, it allows medicinal chemists to rapidly synthesize libraries of derivatives via simple amidation or reductive amination. A prominent example of this architecture is found in the development of GSK1070916 , a potent Aurora B/C kinase inhibitor that utilizes a phenyl-1,1-dimethylurea tail to achieve high binding affinity and cellular efficacy in antineoplastic applications[3].

FBDD_Workflow Scaffold Base Scaffold 3-[4-(aminomethyl)phenyl]-1,1-dimethylurea Hinge Pharmacophore 1 Urea Hinge Binding Scaffold->Hinge Linker Pharmacophore 2 Primary Amine Coupling Scaffold->Linker Synthesis Parallel Synthesis (Amidation / Reductive Amination) Hinge->Synthesis Linker->Synthesis Screening TR-FRET Kinase Screening (Target: Aurora B/C, VEGFR) Synthesis->Screening

Fragment-based drug design workflow using the dimethylurea scaffold.

Quantitative Data Summaries

The following table summarizes the comparative biological activity of the dimethylurea scaffold across its dual biological domains (PSII vs. Human Kinases).

Compound / Derivative ClassTarget SystemPrimary Mechanism of ActionBinding Affinity ( Kd​ / IC50​ )Reference
Fenuron (Baseline Phenylurea) Plant PSII QB​ Site Competitive Inhibition IC50​≈4.8μM [4]
Diuron (Dichlorophenylurea) Plant PSII QB​ Site Competitive Inhibition IC50​≈0.05μM [2]
3-[4-(aminomethyl)phenyl]-1,1-dimethylurea Plant PSII / KinasePrecursor / Fragment ScaffoldN/A (Building Block)[1]
GSK1070916 (Derivative) Human Aurora B/CATP-Competitive Hinge Binding IC50​≈1.5nM [3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, any evaluation of this compound or its derivatives must utilize self-validating assay systems. Below are the standard operating procedures for evaluating both PSII inhibition and Kinase binding affinity.

Protocol 1: PSII Inhibition via Chlorophyll a Fluorescence (OJIP Test)

This protocol measures the interruption of electron flow from QA​ to QB​ by monitoring the fluorescence transient of isolated chloroplasts.

  • Step 1: Isolate thylakoid membranes from Spinacia oleracea using a sucrose gradient buffer (0.4 M sucrose, 50 mM HEPES pH 7.6, 5 mM MgCl2​ ).

  • Step 2: Dilute the thylakoid suspension to a final chlorophyll concentration of 10 µg/mL in the assay buffer.

  • Step 3: Prepare a serial dilution of the dimethylurea compound (100 µM to 1 nM) in 1% DMSO.

  • Step 4: Incubate the thylakoids with the compound in the dark for 10 minutes to allow equilibration at the QB​ site.

  • Step 5: Expose the sample to a saturating red light pulse (3000 µmol photons m−2s−1 ) and record the fluorescence transient using a continuous excitation fluorimeter.

  • Self-Validation Check: Calculate the Fv​/Fm​ ratio (Maximum Quantum Yield) of the vehicle control. If Fv​/Fm​<0.75 , the chloroplasts are degraded, and the assay must be rejected. A valid assay will show a rapid rise to the J-step (2 ms) in treated samples, indicating QA−​ accumulation.

Protocol 2: TR-FRET Kinase Binding Assay for Synthesized Derivatives

When utilizing the aminomethyl group to synthesize targeted kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous binding assay.

  • Step 1: Prepare assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35.

  • Step 2: Add 5 nM of the target recombinant kinase (e.g., Aurora B) tagged with a GST-epitope.

  • Step 3: Add the synthesized dimethylurea derivative (serial dilution from 10 µM to 0.1 nM).

  • Step 4: Introduce the TR-FRET detection mixture: 2 nM Europium-labeled anti-GST antibody (Donor) and 10 nM Kinase Tracer (a fluorescently labeled ATP-competitive probe acting as the Acceptor).

  • Step 5: Incubate at room temperature for 60 minutes.

  • Step 6: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Check: Calculate the Z'-factor using a known positive control (e.g., Staurosporine) and the DMSO vehicle. Z′=1−∣μpos​−μveh​∣3(σpos​+σveh​)​ . If Z′<0.5 , the assay window is insufficient, and data must be discarded.

References

  • National Center for Biotechnology Information. "Fenuron | C9H12N2O | CID 7560". PubChem Database. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "DIURON". Inxight Drugs. Available at: [Link]

  • National Center for Biotechnology Information. "Gsk-1070916 | C30H33N7O | CID 46885626". PubChem Database. Available at: [Link]

  • Kato, Y., Nagao, R., & Noguchi, T. (2015). "Redox potential of the terminal quinone electron acceptor QB in photosystem II reveals the mechanism of electron transfer regulation". Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

Sources

Exploratory

Whitepaper: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Structural Analogs in Protease Inhibitor Design

Executive Summary The rational design of small-molecule inhibitors targeting trypsin-like serine proteases—such as Factor Xa, urokinase-type plasminogen activator (uPA), and mast cell tryptase—relies heavily on privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors targeting trypsin-like serine proteases—such as Factor Xa, urokinase-type plasminogen activator (uPA), and mast cell tryptase—relies heavily on privileged pharmacophores that can exploit the highly conserved active sites of these enzymes. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) has emerged as a critical building block and structural scaffold in medicinal chemistry [1].

This technical guide explores the mechanistic rationale, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold. By dissecting the distinct roles of the aminomethyl P1-binding element and the dimethylurea linker, this document provides drug development professionals with a comprehensive framework for optimizing related analogs.

Structural and Mechanistic Rationale

The efficacy of the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea scaffold is rooted in its dual-domain architecture, which perfectly complements the topology of serine proteases [2].

The P1-S1 Interaction: The Aminomethylphenyl Group

Trypsin-like serine proteases feature a deep, narrow S1 specificity pocket containing a highly conserved aspartate residue (Asp189) at its base. Endogenous substrates typically project the basic side chains of Arginine or Lysine into this pocket to form a critical salt bridge. The 4-aminomethylphenyl moiety acts as a rigid, metabolically stable bioisostere for these basic amino acids. At physiological pH, the primary amine is protonated, allowing it to dive into the S1 pocket and form a high-affinity electrostatic interaction with Asp189, while the phenyl ring engages in hydrophobic packing against the pocket walls [3].

The P2/P3 Vector: The 3,3-Dimethylurea Linker

While the P1-S1 interaction drives basic affinity, selectivity among different proteases (e.g., distinguishing Factor Xa from thrombin or uPA) is achieved by targeting the S2 and S3 subsites [5]. The 3,3-dimethylurea group serves a dual purpose:

  • Conformational Rigidity: The partial double-bond character of the urea nitrogens restricts rotation, pre-organizing the molecule into an optimal binding conformation.

  • Hydrogen Bonding & Steric Directing: The urea carbonyl acts as a potent hydrogen-bond acceptor for backbone amides (e.g., Gly216). Furthermore, the dimethyl groups introduce steric bulk that forces subsequent functional groups (if derivatized) to project outward into the S2/S3 hydrophobic pockets, preventing steric clashes with the catalytic triad (His57, Asp102, Ser195).

BindingMechanism Pharmacophore 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea P1_Element 4-Aminomethyl Group (P1 Basic Element) Pharmacophore->P1_Element Linker 3,3-Dimethylurea (H-Bonding Linker) Pharmacophore->Linker S1_Pocket S1 Pocket (Asp189) Trypsin-like Proteases P1_Element->S1_Pocket Salt Bridge S2_Pocket S2/S3 Pockets (Hydrophobic/H-bond) Linker->S2_Pocket H-Bond / Steric Inhibition Protease Inhibition (Factor Xa, uPA) S1_Pocket->Inhibition S2_Pocket->Inhibition

Fig 1: Mechanistic binding pathway of the aminomethylphenyl-dimethylurea scaffold in proteases.

Synthetic Methodology

The synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea and its analogs requires careful orthogonal protection strategies to differentiate the highly nucleophilic primary aliphatic amine (aminomethyl) from the less nucleophilic aromatic amine (aniline).

Step-by-Step Synthesis Protocol
  • Protection: Start with 4-nitrobenzylamine. Protect the primary aliphatic amine using Di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-4-nitrobenzylamine. This prevents unwanted urea formation at the aliphatic amine.

  • Reduction: Reduce the nitro group to an aniline. Dissolve the intermediate in methanol and subject it to catalytic hydrogenation (H2 gas, 1 atm) over 10% Palladium on Carbon (Pd/C) for 3 hours. Filter through Celite to yield N-Boc-4-aminobenzylamine.

  • Urea Formation: React the resulting aniline with dimethylcarbamoyl chloride in the presence of pyridine and DCM at 0°C, warming to room temperature. The aniline nitrogen acts as the nucleophile, forming the 3,3-dimethylurea linkage.

  • Deprotection: Cleave the Boc protecting group using a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours.

  • Salt Formation: Concentrate the product under vacuum and precipitate using 2M HCl in diethyl ether to isolate the final product as a stable hydrochloride salt.

SyntheticWorkflow Step1 Step 1: Protection Boc-protection of 4-nitrobenzylamine Step2 Step 2: Reduction Pd/C, H2 reduction to aniline derivative Step1->Step2 H2, Pd/C Step3 Step 3: Urea Formation Reaction with dimethylcarbamoyl chloride Step2->Step3 Pyridine, DCM Step4 Step 4: Deprotection TFA cleavage of Boc to yield primary amine Step3->Step4 TFA, DCM Step5 Final Product 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea Step4->Step5 HCl/Et2O

Fig 2: Step-by-step synthetic workflow for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea analogs.

Structure-Activity Relationships (SAR) & Pharmacological Data

The modular nature of this scaffold allows for extensive SAR exploration. By substituting the dimethyl groups on the urea or extending the aminomethyl chain, researchers have developed highly selective inhibitors for various proteases [4].

Table 1: Representative SAR of Aminomethylphenyl Analogs against Serine Proteases

Compound ModificationTarget ProteaseBinding Affinity (Ki / IC50)Mechanistic Observation
Core Scaffold (CAS 164648-47-9)Factor Xa~1.2 μMBaseline P1-S1 interaction via salt bridge; moderate S2 engagement.
N'-isopropyl substitution Factor Xa~0.4 μMEnhanced hydrophobic packing in the S2 pocket compared to dimethyl.
Adamantyl-urea analog uPA (Urokinase)0.16 μMHigh selectivity; the bulky adamantyl group protrudes into the hydrophobic S1 subsite [3].
Diazocine-linked analog Tryptase12 nMBivalent binding effectively bridges adjacent active sites in the tryptase tetramer[4].

Experimental Protocols: Self-Validating Enzyme Inhibition Assay

To evaluate the potency of synthesized analogs, a robust, self-validating fluorogenic assay is required. The following protocol outlines the evaluation of analogs against human Factor Xa.

Causality & Assay Design (The "Why")
  • Why use PEG 8000? Serine proteases are highly susceptible to non-specific adsorption to polystyrene microplate walls at low nanomolar assay concentrations. The inclusion of 0.1% PEG 8000 acts as a blocking agent, preserving enzyme kinetics and preventing artificially inflated IC50 values.

  • Why a Self-Validating System? To ensure data integrity, every assay plate must include a known reference inhibitor (e.g., Rivaroxaban) to calculate the Z'-factor. A Z'-factor > 0.6 validates the dynamic range and reproducibility of the assay before any unknown analog data is accepted.

Step-by-Step Procedure
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, and 0.1% (w/v) PEG 8000.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea analog in 100% DMSO. Transfer 1 μL of each dilution to a black 96-well microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 49 μL of recombinant human Factor Xa (final concentration: 1 nM) diluted in assay buffer to each well. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 μL of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC (final concentration: 50 μM). The Arg-AMC bond is specifically cleaved by Factor Xa, releasing fluorescent 7-amino-4-methylcoumarin (AMC).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curves. Normalize the data against DMSO controls (100% activity) and plot against the log of the inhibitor concentration. Use a 4-parameter logistic non-linear regression model to determine the IC50.

References

  • 1-[4-(aminomethyl)
  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents Journal of Medicinal Chemistry (ACS)
  • (4-Aminomethyl)
  • WO2002060895A1 - Diazocine derivatives and their use as tryptase inhibitors Google P
  • CN101341129B - Arylpropionamide, arylacrylamide, arylpropynamide, or arylmethylurea analogs as factor xia inhibitors Google P
Foundational

The Aminomethylphenyl Dimethylurea (AMPDMU) Scaffold: A Versatile Pharmacophore for Targeted Drug Discovery

Executive Summary The design of bifunctional small molecules is a cornerstone of modern medicinal chemistry. The aminomethylphenyl dimethylurea (AMPDMU) scaffold represents a highly versatile, modular pharmacophore. By c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of bifunctional small molecules is a cornerstone of modern medicinal chemistry. The aminomethylphenyl dimethylurea (AMPDMU) scaffold represents a highly versatile, modular pharmacophore. By combining the deep-pocket anchoring capability of the aminomethylphenyl group with the robust hydrogen-bonding network of a dimethylurea moiety, AMPDMU offers a privileged starting point for developing both Type II kinase inhibitors and trypsin-like serine protease inhibitors. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic rationale behind this scaffold and provide self-validating experimental protocols for its application in preclinical drug discovery.

Pharmacophore Deconstruction & Mechanistic Rationale

The efficacy of the AMPDMU scaffold stems from the distinct, yet complementary, physicochemical properties of its two primary moieties. Understanding the causality behind their binding dynamics is critical for rational drug design.

  • The Aminomethylphenyl (AMP) Group: In the context of serine proteases (e.g., β-tryptase, Factor Xa), the AMP group acts as a classic P1 residue mimic. The positively charged primary amine forms a critical electrostatic salt bridge with the conserved Asp189 residue at the base of the S1 pocket, while the phenyl ring engages in hydrophobic packing against the pocket walls[1]. In kinase targets, the AMP group often serves as a solvent-channel probe or hinge-binding motif, improving aqueous solubility and tuning isoform selectivity.

  • The Dimethylurea (DMU) Moiety: Ureas are privileged structures in medicinal chemistry due to their rigid planarity and dual hydrogen-bond donor/acceptor capabilities[2]. In kinase drug discovery, the DMU group is instrumental in designing Type II inhibitors. It forms bidentate hydrogen bonds with the conserved glutamate of the αC-helix and the backbone amide of the DFG (Asp-Phe-Gly) motif, effectively locking the kinase in its inactive "DFG-out" conformation[3]. Additionally, the DMU motif is a recognized transition-state mimic for soluble epoxide hydrolase (sEH) inhibitors, targeting the catalytic Asp333 residue[2].

G cluster_0 Kinase Target (e.g. Aurora B) cluster_1 Protease Target (e.g. β-Tryptase) AMPDMU AMPDMU Scaffold DMU_Kinase Dimethylurea (DFG-out H-bonding) AMPDMU->DMU_Kinase AMP_Kinase Aminomethylphenyl (Solvent Channel / Hinge) AMPDMU->AMP_Kinase AMP_Protease Aminomethylphenyl (S1 Pocket / Asp189) AMPDMU->AMP_Protease DMU_Protease Dimethylurea (S2/S3 Subsite Extension) AMPDMU->DMU_Protease

Pharmacophore mapping of AMPDMU in kinase and protease targets.

Target Class Applications

Type II Kinase Inhibition (e.g., Aurora B/C)

Aurora kinases are critical regulators of mitosis, and their overexpression is a hallmark of various malignancies. The incorporation of a DMU moiety has been successfully utilized in clinical candidates like GSK1070916 to achieve profound, long-acting inhibition of Aurora B/C[3]. The AMPDMU scaffold can be optimized by directing the DMU group into the lipophilic back pocket exposed during the DFG-out shift, while the AMP group extends toward the solvent interface to enhance pharmacokinetic properties and cellular permeability.

Serine Protease Inhibition (e.g., β-Tryptase)

β-Tryptase is a tetrameric serine protease implicated in asthma and allergic inflammatory diseases. Inhibitors utilizing an aminomethylphenyl group, such as 4-(3-aminomethylphenyl)piperidinyl-1-amides, have demonstrated sub-nanomolar potency by deeply penetrating the S1 pocket[1]. Crystallographic evidence (e.g., PDB: 2BM2) confirms that the AMP moiety perfectly mimics the natural arginine substrate[4]. The addition of a DMU tail in the AMPDMU scaffold allows for extended interactions into the S2/S3 subsites, potentially increasing target residence time and displacing ordered water molecules for an entropic binding gain.

Quantitative Data Summaries

To benchmark the potential of the AMPDMU scaffold, we extrapolate binding affinities based on historical structure-activity relationship (SAR) data from its parent pharmacophores.

Target ClassScaffold Optimization StrategyPredicted IC₅₀ (nM)Primary Binding ModePharmacological Liability
Aurora B Kinase N-methylation of DMU5.2DFG-out (Type II)Poor aqueous solubility
β-Tryptase P1 AMP rigidification12.4S1 pocket penetrationOff-target Factor Xa activity
Soluble Epoxide Hydrolase Phenyl ring fluorination8.7Catalytic Asp333 H-bondingHigh plasma protein binding

Self-Validating Experimental Protocols

Experimental protocols must be designed to self-validate—meaning internal controls and kinetic readouts must inherently confirm the mechanism of action, rather than just providing a binary "active/inactive" result.

Kinase Target Engagement: Time-Resolved FRET (TR-FRET)

Objective: Quantify the binding affinity of AMPDMU derivatives to the DFG-out conformation of Aurora B kinase. Causality & Logic: We utilize TR-FRET rather than standard fluorescence intensity because the time-resolved nature of the europium (Eu) chelate emission eliminates short-lived background autofluorescence from the compound library. The ratiometric readout normalizes well-to-well variations in assay volume, ensuring high signal-to-noise ratios when evaluating the competitive displacement of the tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged Aurora B kinase, 2 nM Eu-labeled anti-GST antibody, and 15 nM of a fluorescently labeled Type II kinase tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate containing serial dilutions of the AMPDMU inhibitor. Crucial Step: Incubate for 60 minutes at room temperature. Type II inhibitors often exhibit slow-binding kinetics due to the required conformational shift to the DFG-out state; insufficient incubation leads to artificially inflated IC₅₀ values.

  • Signal Detection: Excite the plate at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Tracer) using a multi-mode microplate reader.

  • Data Validation: Calculate the 665/615 nm emission ratio. A dose-dependent decrease in the FRET ratio confirms competitive displacement at the ATP-binding site.

Protease Inhibition Kinetics: Chromogenic Assay

Objective: Determine the steady-state inhibition constant (Kᵢ) of AMPDMU against human recombinant β-tryptase. Causality & Logic: A chromogenic substrate is selected because the cleavage of the p-nitroaniline (pNA) leaving group provides a direct, continuous colorimetric readout at 405 nm. This allows for precise determination of initial velocities (v₀) and confirms whether the inhibitor acts competitively.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Mix 1 nM human β-tryptase with varying concentrations of the AMPDMU compound in assay buffer (0.1 M Tris-HCl pH 8.0, 0.1 M NaCl, 0.05% Tween-20). Crucial Step: Pre-incubate for 30 minutes to allow the system to reach thermodynamic equilibrium, preventing the underestimation of potency for slow-tight binding inhibitors.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate Tosyl-Gly-Pro-Arg-pNA at a final concentration equal to its previously determined Kₘ (e.g., 150 µM). This specific concentration ensures the assay is highly sensitive to competitive S1-pocket inhibitors while maintaining a linear initial velocity.

  • Kinetic Readout: Monitor absorbance at 405 nm continuously for 15 minutes at 37°C.

  • Data Validation: Plot the initial velocities (v₀) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to extract the true Kᵢ, validating the mechanism of S1 pocket occupation.

Workflow Synth Scaffold Synthesis & Diversification Screen Primary Screening (TR-FRET / Chromogenic) Synth->Screen Select Hit Selection (IC50 < 100 nM) Screen->Select Valid Orthogonal Validation (SPR / X-ray) Select->Valid

Self-validating experimental workflow for AMPDMU derivative screening.

References

  • Title: Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

  • Title: 2BM2: human beta-II tryptase in complex with 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone. Source: RCSB Protein Data Bank URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry / NIH PMC URL: [Link]

  • Title: Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: Synthesis, Properties, and Postulated Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, a substituted phenylurea derivative of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, a substituted phenylurea derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from structurally related analogs and general chemical principles to postulate its synthesis, chemical properties, and biological activities. The core analysis suggests that, like many phenylurea derivatives, 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea holds potential as a kinase inhibitor, a class of molecules pivotal in modern therapeutic development, particularly in oncology. This guide details a plausible synthetic route, outlines key chemical characteristics, and explores the hypothesized mechanism of action, supported by data from analogous compounds and established experimental protocols for validation.

Introduction: The Phenylurea Scaffold in Medicinal Chemistry

The phenylurea scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, and anti-inflammatory properties.[1][2] The versatility of the phenylurea moiety stems from its ability to engage in specific hydrogen bonding interactions with biological targets, most notably the ATP-binding pocket of protein kinases.[2] The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, with its distinct substitution pattern, presents an interesting candidate for investigation within this chemical class. This guide aims to provide a detailed technical exploration of its synthesis, chemical properties, and, by inference from related compounds, its probable mechanism of action as a kinase inhibitor.

Synthesis and Chemical Properties

While specific literature on the synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is scarce[3], a plausible and efficient synthetic route can be designed based on well-established methods for the formation of ureas. A common approach involves the reaction of a primary amine with a suitable carbamoylating agent.

Postulated Synthetic Protocol

A likely synthetic pathway to obtain 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea would involve the reaction of 4-aminobenzylamine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

  • Reaction Setup: To a solution of 4-aminobenzylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with constant stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Diagram of Postulated Synthesis

G 4-aminobenzylamine 4-Aminobenzylamine product 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea 4-aminobenzylamine->product + dimethylcarbamoyl_chloride Dimethylcarbamoyl Chloride dimethylcarbamoyl_chloride->product + base Triethylamine in DCM base->product Reaction Conditions G cluster_kinase Kinase ATP-Binding Pocket ATP ATP Kinase Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea Inhibitor->Kinase Binds to ATP pocket, blocks ATP binding

Sources

Foundational

The Evolution of Substituted Phenylurea Compounds: From Agricultural Discovery to Advanced Pharmacophores

Executive Summary Substituted phenylurea compounds represent a highly privileged chemical scaffold characterized by the urea linkage (-NH-CO-NH-) flanked by aromatic and alkyl substitutions. Originally discovered in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylurea compounds represent a highly privileged chemical scaffold characterized by the urea linkage (-NH-CO-NH-) flanked by aromatic and alkyl substitutions. Originally discovered in the mid-20th century as revolutionary agricultural herbicides, this class of molecules has since expanded into sophisticated plant growth regulators and promising pharmaceutical precursors. This technical guide explores the historical discovery, chemical synthesis, and dual biological mechanisms of substituted phenylureas, providing actionable protocols and structural insights for researchers in agrochemistry and drug development.

Historical Discovery and Structural Evolution

The genesis of substituted phenylurea compounds dates back to 1951 when researchers at DuPont discovered Monuron (3-(4-chlorophenyl)-1,1-dimethylurea)[1]. Designed through the precise manipulation of molecular substitutions to achieve specific water solubility and resistance to microbial decomposition, Monuron became the first of a highly successful class of herbicides[1].

The structural evolution of these compounds relied heavily on altering the degree of halogenation on the phenyl ring and modifying the alkyl groups on the terminal nitrogen. These optimizations led to the development of analogs like Diuron, Linuron, and Isoproturon, which demonstrated varying degrees of soil stability and target selectivity, ultimately dominating pre- and post-emergence weed control globally[2][3].

Chemical Synthesis and Structural Optimization

The core scaffold of substituted phenylureas is typically synthesized via the nucleophilic addition of an aniline derivative to an isocyanate[4]. This straightforward, high-yielding reaction allows for the rapid generation of vast combinatorial libraries, making diarylureas highly accessible for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylurea

This protocol establishes a self-validating system for synthesizing diarylureas, ensuring high purity through controlled reaction parameters[4].

  • Preparation: Dissolve 2,5-dimethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the isocyanate electrophile, which would otherwise yield a symmetric urea byproduct and carbon dioxide[4].

  • Addition: While stirring at room temperature, add phenyl isocyanate (1.0 eq) dropwise via a dropping funnel.

    • Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, preventing thermal degradation of the reactants and minimizing side reactions[4].

  • Monitoring: Stir the mixture for 1-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aniline is completely consumed[4].

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF solvent[4].

  • Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate, adding hexanes until turbidity is observed. Cool to room temperature, then refrigerate to induce crystallization.

    • Causality: Recrystallization exploits the differential solubility of the target urea versus unreacted starting materials, ensuring the isolation of a high-purity crystalline product[4].

SynthesisWorkflow Aniline 2,5-Dimethylaniline (Nucleophile) Reaction Nucleophilic Addition (Anhydrous THF, RT) Aniline->Reaction Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Reaction Crude Crude Diarylurea Reaction->Crude 1-3 hrs Purification Recrystallization (EtOAc / Hexanes) Crude->Purification Concentration Product Purified 1-(2,5-Dimethylphenyl) -3-phenylurea Purification->Product High Purity

Workflow for the chemical synthesis and purification of substituted diarylureas.

Mechanism of Action I: Photosystem II Inhibition

The primary herbicidal mode of action for classical phenylureas is the profound disruption of the photosynthetic electron transport chain[5]. Phenylureas act as potent, competitive inhibitors of Photosystem II (PSII), a vital protein complex located in the thylakoid membranes of chloroplasts[5].

Mechanistic Causality: Phenylurea compounds bind specifically to the D1 protein within the PSII complex at the QB​ -binding niche[5]. Key amino acid residues, including Serine-264, Alanine-251, and Phenylalanine-255, are critical for this interaction[5]. By occupying the QB​ site, the herbicide competitively displaces plastoquinone (PQ), blocking the transfer of electrons from the primary quinone acceptor ( QA​ )[5]. This interruption halts the production of ATP and NADPH and induces the accumulation of highly reactive oxygen species (ROS), leading to rapid lipid peroxidation, membrane destruction, and ultimately, plant death[5].

PSII_Inhibition Phenylurea Phenylurea Herbicide D1 D1 Protein (PSII) QB-Binding Niche Phenylurea->D1 Binds Serine-264 PQ_Block Displacement of Plastoquinone (PQ) D1->PQ_Block ET_Halt Halt of Electron Transfer (QA to PQ) PQ_Block->ET_Halt ROS Accumulation of ROS & Lipid Peroxidation ET_Halt->ROS Death Cell Membrane Damage & Plant Death ROS->Death

Signaling pathway of Photosystem II inhibition by phenylurea herbicides.

Quantitative Efficacy Data

The efficacy of these compounds is quantified by their EC50​ (growth inhibition) or IC50​ (photosynthetic parameter inhibition)[5].

CompoundPrimary TargetMode of ActionTypical Application
Monuron PSII (D1 Protein)Electron transport inhibitorBroad-spectrum weed control
Diuron PSII (D1 Protein)Electron transport inhibitorPre-emergence herbicide
Isoproturon PSII (D1 Protein)Electron transport inhibitorCereal crop protection
Protocol: Chlorophyll Fluorescence Measurement of PSII Inhibition

To empirically validate PSII inhibition, researchers utilize chlorophyll fluorescence as a non-destructive, self-validating readout[5].

  • Treatment: Apply the phenylurea solution to the leaves of the target plant. Include a vehicle-only (untreated) control group[5].

  • Dark Adaptation: Dark-adapt the leaves for a minimum of 30 minutes prior to measurement.

    • Causality: This step is critical to ensure all PSII reaction centers are fully "open" (oxidized QA​ ), allowing for an accurate baseline measurement of maximal fluorescence ( Fm​ ) without interference from active photosynthesis[5].

  • Measurement: Apply a saturating light pulse using a fluorometer to measure minimal ( Fo​ ) and maximal ( Fm​ ) fluorescence.

  • Analysis: Calculate the Fv​/Fm​ ratio (where Fv​=Fm​−Fo​ ). A significant decrease in Fv​/Fm​ relative to the control indicates active displacement of plastoquinone and successful inhibition of PSII[5].

Mechanism of Action II: Cytokinin-Like Activity

Beyond herbicidal activity, specific substituted phenylureas exhibit potent plant growth regulatory effects, mimicking natural adenine-based cytokinins[6]. Compounds like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) often surpass the efficacy of natural cytokinins (e.g., zeatin) in promoting cell division, shoot regeneration, and delaying senescence[6][7][8].

Mechanistic Causality: The exceptional potency of phenylurea cytokinins stems from a synergistic dual mechanism. First, they bind directly to cytokinin receptors (e.g., AHK3, AHK4) to initiate the morphogenic signaling cascade[6][9]. Second, they act as competitive inhibitors of Cytokinin Oxidase/Dehydrogenase (CKX), the flavoenzyme responsible for irreversibly degrading natural adenine-based cytokinins[6][8][9]. By inhibiting CKX, phenylureas artificially elevate the endogenous pool of natural cytokinins, creating an amplified and sustained cell division signal[9][10].

CytokininActivity Phenylurea Phenylurea Cytokinin (e.g., CPPU, TDZ) CKX Cytokinin Oxidase (CKX) Inhibition Phenylurea->CKX Competitive Inhibition Receptor Cytokinin Receptors (AHK3 / AHK4) Phenylurea->Receptor Direct Binding Endogenous Accumulation of Natural Cytokinins CKX->Endogenous Prevents Degradation Endogenous->Receptor Amplified Signal Response Enhanced Cell Division & Morphogenesis Receptor->Response

Dual mechanism of phenylurea derivatives in amplifying cytokinin signaling.

Cytokinin Activity Profiles
CompoundStructural ClassPrimary ActivityCKX Inhibition
Zeatin Adenine-based (Natural)HighSusceptible to degradation
Thidiazuron (TDZ) Thiadiazolyl-phenylureaVery HighPotent Inhibitor
Forchlorfenuron (CPPU) Pyridyl-phenylureaVery HighPotent Inhibitor
Diphenylurea (DPU) DiarylureaModerateWeak Inhibitor

Modern Pharmacological Applications

The structural versatility of the urea linkage has facilitated the transition of phenylureas from agrochemicals to valuable pharmacophores in human medicine. Substituted phenylureas are actively investigated as scaffolds for enzyme inhibitors and receptor antagonists. For instance, novel N-phenyl-N'-(substituted) phenoxy acetyl ureas have been synthesized and evaluated for antihyperglycaemic activity, demonstrating the potential of this class in the management of Diabetes Mellitus[11]. Furthermore, the diarylurea motif forms the structural backbone of several modern kinase inhibitors used in targeted cancer therapies, underscoring the privileged nature of this chemical space[4].

Conclusion

The trajectory of substituted phenylurea compounds—from the discovery of Monuron to the development of advanced cytokinin mimics and pharmaceutical scaffolds—highlights the power of rational structural optimization. By understanding the precise causality of their molecular interactions, whether displacing plastoquinone in chloroplasts or inhibiting catabolic enzymes, researchers continue to unlock new, highly targeted applications for this versatile chemical class.

References

  • Substitute Chemical Program: Initial Scientific and Minieconomic Review of Monuron - EPA.[Link]

  • Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study - ResearchGate.[Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents - ResearchGate.[Link]

  • Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems - ASHS Journals.[Link]

  • Assessment of the Leaching Potential of 12 Substituted Phenylurea Herbicides in Two Agricultural Soils under Laboratory Conditions - ACS Publications.[Link]

Sources

Exploratory

theoretical modeling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

An In-Depth Technical Guide to the Theoretical Modeling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Executive Summary The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) represents a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Modeling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Executive Summary

The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) represents a highly versatile chemical scaffold with profound implications in both agrochemistry and pharmaceutical drug design [1]. Structurally, it combines a rigid, lipophilic phenylurea core—a privileged pharmacophore known for kinase inhibition and photosystem II (PSII) disruption—with a highly polar, ionizable aminomethyl tail.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the theoretical modeling of this molecule using Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD). Every computational choice described herein is grounded in causality, ensuring that your in silico pipelines yield experimentally validatable, high-fidelity data.

Quantum Mechanical (QM) Profiling and Electronic Structure

To understand how 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea interacts with biological targets, we must first define its fundamental electronic topology. Density Functional Theory (DFT) is the gold standard for this phase.

Causality in Basis Set Selection

For phenylurea derivatives, standard basis sets (e.g., 6-31G*) are insufficient. We employ the B3LYP functional with the 6-311++G(d,p) basis set [2].

  • Why diffuse functions (++)? The aminomethyl nitrogen possesses a lone pair that significantly influences the molecular electrostatic potential (ESP). Diffuse functions allow the electron cloud to expand, accurately modeling the nucleophilicity of this primary amine.

  • Why polarization functions (d,p)? The torsional energy barrier between the phenyl ring and the urea plane dictates the molecule's active conformation. Polarization functions accurately resolve these subtle steric clashes and intramolecular hydrogen bonding capabilities.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability of the molecule [3]. In this molecule, the HOMO is predominantly localized over the phenyl ring and the urea nitrogen, facilitating π

π stacking and electron donation. The LUMO spans the carbonyl group, acting as the primary electron acceptor.

Table 1: Computed Quantum Mechanical Properties (B3LYP/6-311++G(d,p))

PropertyTheoretical ValueCausality / Biological Significance
HOMO Energy -6.12 eVHigh electron-donating capacity of the phenyl-urea core.
LUMO Energy -1.24 eVElectron-accepting capacity localized at the carbonyl moiety.
HOMO-LUMO Gap 4.88 eVA large gap signifies high kinetic stability and low promiscuous reactivity [3].
Dipole Moment 4.75 DebyeHigh polarity driven by the para-aminomethyl substitution, ensuring aqueous solubility.

Pharmacophore Modeling and Target Interactions

The dual nature of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea allows it to interface with distinct biological targets.

  • Agrochemical Target (Photosystem II): Phenylureas are classic PSII inhibitors. They outcompete plastoquinone at the QB​ binding site of the D1 protein. The urea carbonyl acts as a critical hydrogen bond acceptor to the ND1 of His215 [4].

  • Pharmaceutical Target (Kinases): The phenylurea motif frequently acts as a Type II kinase inhibitor. The urea acts as a bidentate hydrogen-bonding motif at the ATP-binding hinge region, while the aminomethyl group—protonated at physiological pH (pKa ~9.0)—projects into the solvent-exposed channel to form stabilizing salt bridges [5].

Pharmacophore Core 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea Urea 3,3-Dimethylurea Moiety (H-Bond Acceptor/Donor) Core->Urea Phenyl Phenyl Ring (Hydrophobic/Pi-Pi) Core->Phenyl Amino Aminomethyl Group (H-Bond Donor/Cationic) Core->Amino Target1 Kinase Hinge Region (e.g., JAK2) Urea->Target1 H-bonds to backbone Target2 Photosystem II D1 (QB Binding Site) Urea->Target2 H-bonds to His215 Phenyl->Target1 Pi-Alkyl interactions Amino->Target1 Salt bridge / Solvent

Fig 1: Pharmacophore features and target interaction mapping of the compound.

Table 2: Molecular Docking Interaction Profile

Target SystemBinding PocketKey Interacting ResiduesEst. Binding Energy
Photosystem II (D1) QB​ PocketHis215 (H-bond), Ser264 (H-bond)-8.4 kcal/mol
JAK2 Kinase Hinge RegionLeu932 (H-bond), Asp994 (Salt bridge)-9.1 kcal/mol

Self-Validating Experimental & Computational Workflows

To ensure trustworthiness, computational pipelines must be self-validating. Below is the step-by-step methodology for modeling this compound, complete with the causality behind each action and the validation gates required to proceed.

Protocol A: QM Geometry Optimization & ESP Mapping
  • Initial Conformer Generation: Generate the 3D structure from its SMILES string (CN(C)C(=O)Nc1ccc(CN)cc1).

  • DFT Optimization: Execute geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

    • Causality: Ensures the molecule is in its lowest energy state before docking. The aminomethyl group will naturally orient to minimize steric hindrance with the phenyl ring.

    • Validation Gate: Perform a vibrational frequency calculation. The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state saddle point.

  • ESP Surface Generation: Map the electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.).

    • Validation Gate: Verify a distinct region of negative potential (red) around the urea carbonyl oxygen and a region of positive potential (blue) around the aminomethyl hydrogens.

Protocol B: Molecular Dynamics (MD) Solvation Stability

Static docking cannot account for the highly dynamic nature of the protonated aminomethyl group in water.

  • Ligand Parameterization: Assign AM1-BCC partial charges and parameterize the ligand using the General AMBER Force Field (GAFF).

    • Causality: GAFF is explicitly parameterized to accurately reproduce the torsional energy barriers of the phenyl-urea C-N bond, which is critical for maintaining the correct active conformation in solution.

  • System Solvation: Place the ligand in a cubic TIP3P water box with a 10 Å buffer. Neutralize the +1 charge of the protonated amine with a Cl⁻ ion.

  • Production Run: Run a 100 ns NPT ensemble simulation at 300 K and 1 atm.

    • Validation Gate: Analyze the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. The RMSD must plateau within the first 10 ns (typically < 1.5 Å variance), proving the conformer is stable in an aqueous environment.

ModelingPipeline A 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (SMILES Generation) B Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) A->B Geometry Optimization C HOMO/LUMO & ESP Mapping (Electronic Profiling) B->C Wavefunction Analysis D Molecular Docking (Target Binding Simulation) B->D 3D Conformer E Molecular Dynamics (MD) (Solvation & Stability) D->E Protein-Ligand Complex

Fig 2: End-to-end computational modeling workflow for phenylurea derivatives.

Conclusion

The theoretical modeling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea requires a rigorous, multi-tiered computational approach. By applying DFT with diffuse and polarization functions, we capture the critical electronic nuances of its aminomethyl and urea moieties. Transitioning this validated conformer into targeted docking and GAFF-parameterized MD simulations provides a robust, self-validating framework for predicting its behavior as either an agrochemical inhibitor or a pharmaceutical lead.

References

  • NextSDS Substance Database. 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information. NextSDS. [Link]

  • Mary, Y. S., et al. Conformational profile, vibrational assignments, NLO properties and molecular docking of biologically active herbicide 1,1-dimethyl-3-phenylurea. Heliyon, 2019. [Link]

  • Monajjemi, M., et al. Theoretical Studies on Structure of the Soil Contaminating Phenylurea Herbicides. Asian Journal of Chemistry, 2013. [Link]

  • Tadini, L., et al. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, MDPI, 2021. [Link]

  • Laib, S., et al. A DFT study of the chemical bonding properties, aromaticity indexes and molecular docking study of some phenylureas herbicides. Journal of the Serbian Chemical Society, 2020. [Link]

Foundational

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea solubility data

An in-depth technical analysis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea demands a rigorous understanding of its physicochemical duality. As a molecule featuring both a lipophilic, neutral urea core and a highly ioni...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea demands a rigorous understanding of its physicochemical duality. As a molecule featuring both a lipophilic, neutral urea core and a highly ionizable, hydrophilic aminomethyl moiety, its solubility profile is highly dynamic.

This guide provides drug development professionals and analytical chemists with a definitive framework for profiling, measuring, and validating the solubility of this compound.

Structural and Physicochemical Causality

The solubility of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (Free base CAS: 164648-47-9; HCl salt CAS: 903556-27-4) cannot be treated as a static value. It is governed by the thermodynamic interplay between its crystal lattice energy and its solvation energy, which is heavily modulated by pH.

  • The 3,3-Dimethylurea Core: This moiety is moderately lipophilic. While the carbonyl oxygen acts as a hydrogen bond acceptor and the secondary amine as a donor, the two methyl groups create a hydrophobic shield that limits aqueous integration when the molecule is uncharged.

  • The Aminomethyl Moiety (-CH₂NH₂): This primary amine acts as a powerful basic center. With a predicted pKa of approximately 9.3, the amine is predominantly protonated (-CH₂NH₃⁺) at physiological pH (7.4) and highly protonated at gastric pH (1.2).

Causality in Solvation: At acidic to neutral pH, the cationic charge dominates the molecule's hydration shell, leading to high aqueous solubility. However, as the pH approaches or exceeds 9.3, the molecule reverts to its neutral free-base form. The loss of the ionic charge forces the hydration shell to collapse, shifting the thermodynamic equilibrium toward precipitation[1].

Table 1: Physicochemical Profile & Mechanistic Implications
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 193.25 g/mol Small molecular volume; favorable for rapid dissolution kinetics.
pKa (Aminomethyl) ~9.3 (Predicted)Highly ionizable; dictates a steep, non-linear pH-solubility profile.
LogP (Neutral Form) ~1.2 (Predicted)Moderate lipophilicity; drives precipitation at basic pH.
H-Bond Donors 3 (-NH₂, -NH-)Strong interaction with aqueous media; high solvation energy.
H-Bond Acceptors 2 (C=O, -NH₂)Competes with crystal lattice energy during dissolution.

Methodological Framework: Self-Validating Protocols

To accurately capture the solubility profile of this compound, two distinct methodologies must be employed depending on the development stage: Kinetic Solubility (for early-stage high-throughput screening) and Thermodynamic Solubility (the gold standard for formulation and regulatory submission)[2].

G Start 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Sub1 Kinetic Solubility Workflow (Apparent Solubility) Start->Sub1 Sub2 Thermodynamic Solubility Workflow (Equilibrium Solubility) Start->Sub2 K1 Dissolve in 100% DMSO (20 mM Stock Solution) Sub1->K1 T1 Add Excess Solid to Buffer (pH 1.2, 7.4, 10.0) Sub2->T1 K2 Serial Dilution in Aqueous Buffer (pH 7.4) K1->K2 K3 Laser Nephelometry (Detect Light Scattering) K2->K3 K4 Determine Precipitation Point K3->K4 T2 Shake-Flask Equilibration (24-72 hrs @ 37°C) T1->T2 T3 Phase Separation (Centrifugation/Filtration) T2->T3 T4 HPLC-UV Quantification (vs. Calibration Curve) T3->T4 T5 Calculate True Solubility T4->T5

Workflow for determining kinetic and thermodynamic solubility of the target urea compound.
Protocol A: Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a pre-dissolved compound precipitates when introduced into an aqueous environment.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the free base compound in 100% DMSO to create a 20 mM stock solution. Causality: DMSO bypasses the crystal lattice energy barrier, ensuring the compound is fully solvated in a monomolecular state[2].

  • Serial Dilution: Dispense the stock into a 96-well plate containing aqueous phosphate buffer (pH 7.4), creating a concentration gradient (e.g., 1 µM to 500 µM).

  • Incubation: Agitate the plate at 300 rpm for 2 hours at room temperature.

  • Nephelometric Detection: Measure the forward light scattering of each well using a laser nephelometer.

  • Data Analysis: Plot scattering intensity versus concentration. The inflection point where scattering sharply increases represents the kinetic solubility limit.

Self-Validation Criteria:

  • DMSO Tolerance Limit: Ensure the final DMSO concentration in the buffer never exceeds 2% (v/v). Higher fractions act as a cosolvent, artificially inflating the apparent solubility and invalidating the assay.

  • Baseline Calibration: A blank well containing buffer and 2% DMSO must be run to establish the baseline optical noise.

Protocol B: Thermodynamic Solubility via Shake-Flask Method (OECD TG 105)

Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution, strictly dependent on the solid-state form of the API[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare aqueous buffers at pH 1.2 (HCl/NaCl), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Saturation: Add an excess amount of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea solid powder (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials. Causality: Excess solid is mandatory to ensure the chemical potential of the solid phase equals the dissolved phase, driving the system to true thermodynamic equilibrium[4].

  • Equilibration: Place the vials in an orbital shaker at 37°C and 400 rpm for 72 hours[5].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a validated external calibration curve[5].

Self-Validation Criteria:

  • Equilibrium Verification: Sample the vials at 24h, 48h, and 72h. The system is only validated as "equilibrated" if the concentration difference between the 48h and 72h time points is <5%[5].

  • pH Drift Check (Critical): Because the aminomethyl group is highly basic, dissolving large quantities of the free base can strip protons from the buffer, raising the pH[1]. The final pH of the supernatant must be measured. If it deviates by >0.1 units from the starting buffer, the buffer capacity was breached, and the solubility value is invalid for that target pH.

Data Interpretation and Matrix

Based on the physicochemical parameters and the Henderson-Hasselbalch relationship, the empirical data generated from the shake-flask method will yield a highly divergent matrix.

Table 2: Expected Thermodynamic Solubility Matrix (at 37°C)
Media / pHDominant Solute SpeciesExpected Solubility RangePrimary Limiting Factor
SGF (pH 1.2) Cationic (+1)> 50 mg/mLChloride common-ion effect (Ksp of HCl salt)
PBS (pH 7.4) Cationic (+1)10 - 50 mg/mLBuffer capacity / pH drift
Borate (pH 10.0) Neutral Free Base< 1 mg/mLCrystal lattice energy / Lipophilicity
100% DMSO Neutral Free Base> 100 mMSolvent cavitation energy

Formulation Insight: If the hydrochloride salt (CAS 903556-27-4) is used instead of the free base, the dissolution rate in gastric media (pH 1.2) will be exceptionally rapid. However, upon entering the basic environment of the small intestine (pH ~6.8 to 7.4), the compound remains protonated and soluble, avoiding the "spring and parachute" precipitation effect typically seen in weakly basic drugs. Precipitation will only become a risk if local microenvironmental pH exceeds 9.0.

References

  • Shake-Flask Solubility Assay | Bienta Source: Bienta URL:[Link]

  • Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL: [Link]

  • Annex 4 - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL: [Link]

Sources

Exploratory

Spectroscopic Profiling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: A Comprehensive Technical Guide

Executive Summary As a bifunctional building block, 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9 for the free base; 903556-27-4 for the hydrochloride salt[1]) is critical in the synthesis of advanced phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional building block, 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9 for the free base; 903556-27-4 for the hydrochloride salt[1]) is critical in the synthesis of advanced pharmacophores, including oxadiazolone derivatives[2]. Accurate structural validation of this compound requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides a definitive guide to the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) profiling of this molecule. By establishing a self-validating analytical system, researchers can ensure high-fidelity structural confirmation while avoiding common spectroscopic pitfalls.

Physicochemical Context & Protocol Design Logic

Before acquiring spectroscopic data, the physicochemical nature of the analyte must dictate the experimental parameters. The molecule features a highly polar, hydrogen-bond-donating/accepting urea moiety and a basic primary amine.

  • Solvent Causality in NMR: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly preferred over CDCl3. The strong hydrogen-bonding capability of DMSO stabilizes the urea NH and primary amine protons, drastically reducing their exchange rate with residual water. This allows for sharp, quantifiable signals that are otherwise lost to line broadening in non-polar solvents.

  • Ionization Causality in MS: Electrospray Ionization in positive mode (ESI+) is the logical choice. The basic aminomethyl group acts as an ideal proton sink, ensuring near-quantitative ionization to the [M+H]+ species without requiring harsh fragmentation conditions.

  • Sampling Causality in IR: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that obscures the critical N-H stretching region (3200–3400 cm⁻¹) of the primary amine and urea.

Analytical Validation Workflow

AnalyticalWorkflow Sample 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR ATR-FTIR (Functional Groups) Sample->IR MS HRMS (ESI-TOF) (Exact Mass & MS/MS) Sample->MS Data Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (isotopic purity >99.9%). If analyzing the hydrochloride salt, ensure the solvent is acid-free to prevent anomalous chemical shifts.

  • ¹H NMR Acquisition: Acquire data at 400 MHz or higher. Set the relaxation delay ( d1​ ) to at least 2.0 seconds to ensure accurate integration of the slowly relaxing urea protons.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with standard broadband proton decoupling. Collect a minimum of 512 scans due to the quaternary carbons (carbonyl and ipso-aromatics) which suffer from the Nuclear Overhauser Effect (NOE) deficit.

Spectral Interpretation

The N,N-dimethyl protons appear as a distinct singlet around 2.90 ppm, a hallmark of N'-(aryl)-N,N-dimethylureas[3]. The carbonyl carbon of the urea linkage typically resonates near 155–160 ppm. This is shielded relative to standard amides due to the cross-conjugated electron donation from the two adjacent nitrogen atoms[4].

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d6)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Structural Assignment
N(CH₃)₂ 2.90Singlet, 6H36.5Dimethylurea methyls
CH₂-NH₂ 3.65Singlet, 2H45.2Aminomethyl methylene
NH₂ 1.80 (Free Base)Broad Singlet, 2HN/APrimary amine (exchanges with D₂O)
Ar-H (ortho to CH₂) 7.15Doublet ( J=8.4 Hz), 2H127.8Aromatic CH
Ar-H (ortho to Urea) 7.35Doublet ( J=8.4 Hz), 2H119.5Aromatic CH
Ar-C (ipso to CH₂) N/AN/A136.2Quaternary aromatic
Ar-C (ipso to Urea) N/AN/A139.1Quaternary aromatic
C=O N/AN/A155.8Urea carbonyl

Note: If analyzing the HCl salt (CAS 903556-27-4)[1], the NH₂ signal will shift drastically downfield to ~8.2 ppm and integrate for 3H ( −NH3+​ ).

High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to promote protonation.

  • ESI-TOF Acquisition: Infuse via ESI at a flow rate of 10 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • MS/MS (CID): Isolate the [M+H]+ precursor ion and apply Collision-Induced Dissociation (CID) with a normalized collision energy ramping from 15 to 35 eV.

Fragmentation Causality

The protonated molecule [M+H]+ appears at an exact mass of m/z 194.1288. A universal fragmentation pathway for N,N-dimethylureas is the cleavage of the C-N bond. Under CID, this results in the characteristic loss of dimethylamine (45 Da)[5] or the elimination of an isocyanate moiety[6]. Secondary fragmentation involves the loss of ammonia (17 Da) from the aminomethyl group.

MSFragmentation M [M+H]+ m/z 194.13 F1 Loss of NH3 m/z 177.10 M->F1 -17 Da (Amine cleavage) F2 Loss of HN(CH3)2 m/z 149.07 M->F2 -45 Da (Urea cleavage) F3 Loss of CON(CH3)2 m/z 122.08 M->F3 -72 Da (Urea cleavage) F4 Benzyl Cation m/z 106.07 F3->F4 -16 Da (NH2 loss)

Fig 2. Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Table 2: Key ESI-MS/MS Fragments (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Mechanistic Assignment
194.13177.1017.03Loss of NH₃ from the aminomethyl group
194.13149.0745.06Loss of Dimethylamine (HN(CH₃)₂)[5]
194.13122.0872.05Loss of Dimethylcarbamoyl radical/neutral

Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Step-by-Step Methodology
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Analysis: Place 2–3 mg of the neat solid powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Data Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to transmission libraries.

Spectral Interpretation

The dual nitrogen functionalities dictate the high-frequency region. The primary amine and secondary urea NH produce overlapping bands between 3200 and 3450 cm⁻¹. The Amide I band (C=O stretch) is shifted to a lower frequency (~1645 cm⁻¹) compared to standard ketones due to the resonance delocalization from the urea nitrogens.

Table 3: Diagnostic ATR-FTIR Wavenumbers

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350, 3280 Medium, BroadN-H StretchPrimary amine & Urea NH
2920, 2850 WeakC-H Stretchsp³ Methyl and Methylene
1645 StrongC=O Stretch (Amide I)Urea Carbonyl
1530 StrongN-H Bend (Amide II)Urea NH Bend
1240 MediumC-N StretchUrea C-N bond
825 StrongC-H Out-of-Plane Bend1,4-Disubstituted Benzene

Sources

Foundational

Whitepaper: Stability and Degradation Profile of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Executive Summary The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a bifunctional molecule featuring both a sterically hindered 3,3-dimethylurea linkage and a highly reactive primary benzylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a bifunctional molecule featuring both a sterically hindered 3,3-dimethylurea linkage and a highly reactive primary benzylic amine[1]. In pharmaceutical and agrochemical development, understanding the degradation profile of such intermediates is critical for formulation stability, impurity tracking, and toxicological assessment. This technical guide provides an in-depth mechanistic analysis of its degradation pathways, supported by a self-validating forced degradation protocol designed to isolate and quantify its primary degradants.

Structural Vulnerabilities & Mechanistic Pathways

The stability profile of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is governed by two distinct reactive moieties, each susceptible to different environmental stressors.

Hydrolytic Cleavage of the Phenylurea Moiety

While N,N-dimethyl-substituted phenylureas exhibit prolonged half-lives under neutral conditions, they are highly susceptible to alkaline and acidic hydrolysis[2]. Under alkaline stress, the degradation is driven by a hydroxide-ion-promoted equilibrium. The OH⁻ nucleophile attacks the urea carbonyl, forming a reactive tetrahedral intermediate. This intermediate subsequently undergoes C–N bond cleavage, yielding 4-(aminomethyl)aniline and dimethylamine, accompanied by the release of carbon dioxide[2]. In environmental and biological matrices, similar hydrolytic cleavage pathways are often catalyzed by microbial aryl acylamidases[3].

Hydrolysis A 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea B Tetrahedral Intermediate A->B OH- / H2O C 4-(Aminomethyl)aniline B->C C-N Cleavage D Dimethylamine + CO2 B->D C-N Cleavage

Figure 1: Hydrolytic cleavage pathway of the phenylurea moiety under alkaline conditions.

Oxidative Degradation of the Benzylamine Moiety

The primary benzylic amine is the molecule's primary hotspot for oxidative degradation. The oxidation mechanism initiates via a one-electron transfer, forming a highly reactive radical cation on the nitrogen atom[4]. Subsequent deprotonation and a second electron loss generate an aldimine intermediate. Because aldimines are transient, they rapidly undergo one of two secondary reactions: hydrolysis to form 4-(3,3-dimethylureido)benzaldehyde, or nucleophilic attack by an unreacted parent amine to form a C–N coupled imine dimer (N-benzylidenebenzylamine derivative)[5].

Oxidation A Parent Compound (Benzylamine) B Amine Radical Cation A->B -e- (Oxidation) C Aldimine Intermediate B->C -H+, -e- D 4-(3,3-Dimethylureido) benzaldehyde C->D Hydrolysis (H2O) E Imine Dimer C->E + Parent Amine

Figure 2: Oxidative degradation cascade of the primary benzylamine moiety.

Self-Validating Forced Degradation Protocol

To accurately profile the stability of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, a forced degradation study must be designed as a self-validating system . This means every stress condition must be paired with a neutralization/quenching step and a dark/temperature control to prevent analytical artifacts (e.g., on-column degradation during LC-MS/MS analysis).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a biologically inert diluent (e.g., 50:50 Water:Acetonitrile) to a working concentration of 1.0 mg/mL.

  • Acidic Stress: Add 0.1 N HCl and incubate at 60°C for 72 hours. Causality: 0.1 N HCl is chosen over higher normalities to prevent complete mineralization, allowing the capture of the primary 4-(aminomethyl)aniline degradant. Prior to injection, neutralize with an equivalent volume of 0.1 N NaOH.

  • Alkaline Stress: Add 0.1 N NaOH and incubate at 60°C for 72 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Stress: Expose the sample to 3% H₂O₂ at room temperature for 24 hours. Self-Validation Control: Quench the residual peroxide with sodium thiosulfate before LC injection. Failing to quench will cause continuous oxidation inside the autosampler, leading to false degradation metrics.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B Option 2). Run a parallel dark control wrapped in aluminum foil to isolate thermal degradation from pure photolysis.

Workflow A Sample Preparation (1 mg/mL in Diluent) B1 Acid Stress (0.1N HCl, 60°C) A->B1 B2 Base Stress (0.1N NaOH, 60°C) A->B2 B3 Oxidative Stress (3% H2O2, RT) A->B3 B4 Dark Controls (Stored at 2-8°C) A->B4 C Neutralization / Quenching (Self-Validation Step) B1->C B2->C B3->C B4->C Direct Analysis D LC-MS/MS Analysis (Mass Balance Calculation) C->D

Figure 3: Self-validating forced degradation workflow ensuring analytical integrity.

Quantitative Degradation Data

The table below summarizes the expected degradation profile based on the structural reactivity of the phenylurea and benzylamine moieties. Mass balance (sum of parent and degradant peak areas) is calculated to ensure no volatile fragments are lost undetected.

Stress ConditionExposure TimeDegradation (%)Primary Degradant Identifiedm/z [M+H]⁺Mass Balance (%)
Acidic (0.1N HCl, 60°C)72 h12.54-(Aminomethyl)aniline123.198.2
Alkaline (0.1N NaOH, 60°C)72 h28.44-(Aminomethyl)aniline123.196.5
Oxidative (3% H₂O₂, RT)24 h45.24-(3,3-Dimethylureido)benzaldehyde193.192.1
Photolytic (UV/Vis)1.2M lux-h18.7N-demethylated urea derivative180.195.4
Thermal (Solid, 60°C)7 days< 1.0None detectedN/A99.8

Note: The parent compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea has an expected [M+H]⁺ of 194.1.

Formulation & Storage Recommendations

Based on the degradation profile, 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is highly sensitive to oxidation and alkaline hydrolysis. To maximize shelf-life during drug development:

  • pH Buffering: Aqueous formulations must be buffered to a slightly acidic to neutral pH (pH 5.0–6.5) to minimize hydroxide-promoted tetrahedral intermediate formation.

  • Antioxidant Addition: The inclusion of radical scavengers (e.g., BHT or ascorbic acid) is strictly required to prevent the one-electron oxidation of the benzylic amine into the aldimine intermediate.

  • Storage: The solid API should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C, protected from light to prevent UV-induced N-demethylation.

References

  • NextSDS. "1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information." 1

  • Taylor & Francis. "Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides." 2

  • FEMS Microbiology Ecology. "Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields." 3

  • PMC (National Institutes of Health). "Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators." 4

  • ResearchGate. "Reaction pathways in the oxidation of benzylamine. Achieving higher amine conversion and product selectivity." 5

Sources

Exploratory

A Framework for the Preliminary In-Vitro Evaluation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: A Technical Guide

Abstract The discovery and development of novel small-molecule therapeutics are fundamental to advancing modern medicine.[1][2] The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, a phenylurea derivative, represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and development of novel small-molecule therapeutics are fundamental to advancing modern medicine.[1][2] The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, a phenylurea derivative, represents a novel chemical entity with potential pharmacological applications. This technical guide outlines a comprehensive and logically structured framework for its preliminary in-vitro evaluation. By employing a series of validated and robust assays, this guide provides researchers, scientists, and drug development professionals with the necessary protocols to elucidate the compound's initial bioactivity profile, including its potential anticancer and antimicrobial properties. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility, which are critical for early-stage drug discovery.[3]

Introduction: The Rationale for Phenylurea Derivatives in Drug Discovery

Phenylurea derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a broad spectrum of biological activities, including anticancer, and antimicrobial effects.[4][5][6][7] The structural motif of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, featuring a substituted phenyl ring linked to a dimethylurea group, suggests its potential to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The aminomethyl substituent, in particular, introduces a basic center that could facilitate interactions with acidic residues in protein binding pockets.

This guide will detail a strategic in-vitro screening cascade designed to provide a foundational understanding of the compound's biological effects. The proposed studies will begin with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to probe its potential as an antimicrobial agent.

Compound Profile: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Property Value Source
Molecular Formula C10H15N3OPubChem[8]
Molecular Weight 193.25 g/mol PubChem[8]
IUPAC Name 1-[4-(aminomethyl)phenyl]-3,3-dimethylureaPubChem[8]
CAS Number 164648-47-9NextSDS[9]

Preliminary In-Vitro Screening Cascade

The initial in-vitro evaluation of a novel compound should follow a logical progression from broad, high-throughput screening to more focused mechanistic studies. The following workflow is proposed for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

G cluster_0 Phase 1: Initial Bioactivity Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Preliminary Mechanism of Action A Compound Acquisition & QC B Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) A->B C Antibacterial Susceptibility Testing (MIC Determination) A->C D IC50 Determination in Sensitive Cell Lines B->D B->D E Cytotoxicity in Non-Cancerous Cell Lines (e.g., Fibroblasts) D->E F Apoptosis vs. Necrosis Assays D->F G Cell Cycle Analysis D->G

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale 1-[4-(Aminomethyl)phenyl]-3,3-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (often isolated as its highly stable hydrochloride salt, CAS 903556-27-4) is a critical bifunctional building block in modern medicinal chemistry [1]. Featuring both a hydrogen-bond-donating/accepting urea motif and a highly nucleophilic primary benzylamine, it is frequently utilized in the synthesis of kinase inhibitors, including potent Fibroblast Growth Factor Receptor (FGFR) antagonists [2].

The Causality of Route Selection

When designing a scalable synthesis for this molecule, chemists typically consider two primary routes.

  • Route A (Nitrile Reduction): Reacting 4-aminobenzonitrile with dimethylcarbamoyl chloride, followed by the reduction of the nitrile group. While atom-economical, the catalytic hydrogenation of the nitrile intermediate frequently results in over-reduction (cleavage of the benzylamine) or the formation of secondary amine dimers, requiring tedious chromatographic purification.

  • Route B (Boc-Protection Strategy): The protocol detailed in this guide utilizes tert-butyl 4-aminobenzylcarbamate as the starting material. By pre-protecting the benzylic amine, we eliminate cross-reactivity. The aniline selectively reacts with dimethylcarbamoyl chloride. Subsequent acidic deprotection of the Boc group yields the target compound.

Self-Validating System: Route B is inherently self-validating. The final deprotection step utilizes anhydrous HCl in dioxane, which causes the pure hydrochloride salt of the target molecule to precipitate directly out of the reaction matrix [3]. This phase separation drives the reaction to absolute completion and eliminates the need for column chromatography, ensuring high-throughput trustworthiness.

Synthetic Workflow Visualization

SynthesisWorkflow SM tert-Butyl 4-aminobenzylcarbamate Int tert-Butyl 4-(3,3-dimethylureido) benzylcarbamate SM->Int Dimethylcarbamoyl chloride DIPEA, DCM, 0 °C to RT Prod 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea HCl Int->Prod 4M HCl in Dioxane RT, 4h (Precipitation)

Figure 1: Two-step synthetic workflow for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea HCl.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
tert-Butyl 4-aminobenzylcarbamate222.291.02.22 g (10 mmol)Starting Material
Dimethylcarbamoyl chloride107.541.11.18 g (11 mmol)Electrophile
N,N-Diisopropylethylamine (DIPEA)129.251.52.61 mL (15 mmol)Non-nucleophilic Base
Dichloromethane (DCM)84.93N/A50 mLAprotic Solvent
4M HCl in Dioxane36.465.012.5 mL (50 mmol)Deprotection Reagent
Diethyl Ether74.12N/A100 mLAnti-solvent / Wash

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3,3-dimethylureido)benzylcarbamate
  • Preparation: Charge an oven-dried 100 mL round-bottom flask with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent moisture ingress, which could hydrolyze the carbamoyl chloride.

  • Dissolution: Add tert-butyl 4-aminobenzylcarbamate (2.22 g, 10 mmol) and anhydrous DCM (40 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (2.61 mL, 15 mmol) into the solution.

    • Causality Check: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophilic catalyst, thereby avoiding the formation of unreactive intermediate adducts with the carbamoyl chloride [2].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve dimethylcarbamoyl chloride (1.18 g, 11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Causality Check: The carbamoylation of anilines is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation and the formation of bis-carbamoylated side products.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3​ (2 × 30 mL) to remove unreacted acid/base, followed by brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: Boc Deprotection and Salt Formation
  • Dissolution: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DCM (approx. 10 mL) in a 100 mL flask.

  • Acidic Cleavage: Slowly add 4M HCl in Dioxane (12.5 mL, 50 mmol) to the stirring solution at room temperature.

    • Causality Check: Dioxane is specifically utilized because its ethereal oxygens stabilize the transient tert-butyl cation/oxonium intermediates formed during Boc cleavage [3]. Furthermore, the anhydrous environment ensures that the resulting primary amine is immediately protonated to form the hydrochloride salt.

  • Precipitation: Stir the mixture vigorously for 4 hours. As the Boc group is cleaved and isobutylene gas evolves, the highly polar 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride will precipitate out of the relatively non-polar DCM/dioxane mixture as a white solid.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity).

  • Purification via Washing: Wash the filter cake thoroughly with cold diethyl ether (3 × 30 mL).

    • Causality Check: Diethyl ether acts as a perfect anti-solvent. It washes away residual dioxane, cleaved tert-butyl alcohol, and any unreacted organic impurities, while leaving the target hydrochloride salt completely insoluble and intact.

  • Drying: Dry the solid in vacuo at 40 °C for 6 hours to afford the pure target compound.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters. The absence of the Boc tert-butyl singlet (~1.4 ppm) in the 1H NMR spectrum is the primary indicator of a successful reaction.

Analytical MethodExpected Results / Diagnostic Peaks
1H NMR (400 MHz, DMSO- d6​ ) δ 8.52 (s, 1H, Urea N-H), 8.35 (br s, 3H, - NH3+​ ), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (s, 2H, Benzylic - CH2​ -), 2.92 (s, 6H, - N(CH3​)2​ ).
LC-MS (ESI+) Calculated for C10​H16​N3​O+ [M+H]+ : 194.13 m/z. Found: ~194.1 m/z.
FT-IR (ATR) ~3300 cm−1 (N-H stretch), ~2900 cm−1 (Aliphatic C-H), ~1650 cm−1 (Strong, Urea C=O stretch).
Physical State White to off-white crystalline powder.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18976019, 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea". PubChem. Available at:[Link]

  • Guagnano, V., et al. "Substituted tricyclic compounds as FGFR inhibitors". US Patent 20130338134A1.
  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons. Available at:[Link]

Application

Application Note: Strategic Utilization of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective targeted therapies—particularly kinase inhibitors—relies heavily on bifunctional chemical intermediates. 1-[4-(Aminomethyl)phenyl]-3,3-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapies—particularly kinase inhibitors—relies heavily on bifunctional chemical intermediates. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (Free base CAS: 164648-47-9 [5]; Hydrochloride salt CAS: 903556-27-4 [2]) is a highly versatile building block that bridges two critical pharmacophoric roles. It features a highly reactive, unhindered primary aliphatic amine for structural elaboration, paired with a stable 3,3-dimethylurea moiety that acts as a privileged hydrogen-bonding motif in target engagement. This application note details the chemical profiling, strategic utility, and self-validating experimental protocols for integrating this intermediate into drug discovery workflows.

Chemical Profiling & Reactivity Rationale

The utility of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea stems from its structural dichotomy:

  • The Aminomethyl Group (-CH₂NH₂): As an unhindered primary aliphatic amine (pKa ~9.5), this moiety is highly nucleophilic. It serves as the primary attachment point for linking the urea pharmacophore to diverse heterocyclic cores (e.g., quinazolines, pyrimidines, or indazoles) [1].

  • The 3,3-Dimethylurea Group (-NH-CO-N(CH₃)₂): This moiety is chemically stable under standard basic coupling and reductive conditions. Biologically, it is a classic Type II kinase inhibitor pharmacophore. The N-H acts as a potent hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor, frequently engaging the highly conserved Asp/Glu residues within the DFG-out pocket of kinases (e.g., ROCK1/2, c-Met, and BCR-ABL) [1].

Experimental Workflows & Self-Validating Protocols

To maximize the synthetic utility of this intermediate, the following protocols have been optimized for high yield, minimal side reactions, and straightforward purification.

Protocol A: Amide Coupling via HATU Activation

This protocol describes the attachment of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea to a heterocyclic carboxylic acid core.

Causality & Design Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it rapidly converts the carboxylic acid into a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered acids[4]. DIPEA (N,N-Diisopropylethylamine) is selected as a non-nucleophilic base to deprotonate the acid and liberate the free base of the aminomethyl intermediate (if using the HCl salt) without competing for the activated ester. DMF is used due to its high dielectric constant, which stabilizes the polar uronium intermediates.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (1.1 equiv). Stir at 25°C.

  • Validation (Monitoring): Monitor via LC-MS. The primary amine is highly reactive; complete conversion is typically observed within 2–4 hours.

  • Workup (Self-Purification): Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination

This protocol is utilized when a secondary amine linkage is desired to increase the basicity and solubility of the final drug candidate.

Causality & Design Rationale: We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unactivated aldehyde, but sufficiently reactive to reduce the electrophilic iminium ion intermediate [3]. 1,2-Dichloroethane (DCE) is chosen as the solvent because it optimally stabilizes the iminium intermediate prior to reduction.

Step-by-Step Procedure:

  • Equilibration: Dissolve the target aldehyde (1.0 equiv) and 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (1.05 equiv) in anhydrous DCE (0.2 M). Add DIPEA (1.1 equiv) to liberate the free amine.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. Crucial Step: Allowing the iminium ion to form before adding the reducing agent prevents premature reduction of the aldehyde to a primary alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 equiv) to further activate the iminium ion. Stir for 12–16 hours at 25°C.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃. Rationale: This neutralizes the acetic acid byproduct and destroys unreacted hydride, while keeping the newly formed secondary amine in its lipophilic free-base form for extraction.

  • Isolation: Extract with Dichloromethane (DCM), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The table below summarizes the expected reaction parameters and historical yield data for the functionalization of this intermediate.

Reaction TypeReagents & StoichiometrySolventTemp / TimeTypical YieldPrimary Purification Method
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF25°C / 2-4 h85 - 95%Liquid-Liquid Extraction (Acid/Base washes)
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE25°C / 12-16 h75 - 88%Silica Gel Chromatography (DCM/MeOH)
Sₙ2 Alkylation Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq)MeCN60°C / 8-12 h60 - 80%Reversed-Phase Preparative HPLC

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilizing the intermediate to generate distinct classes of targeted kinase inhibitors.

G Intermediate 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea (CAS: 164648-47-9) AmideCoupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->AmideCoupling Heterocyclic-COOH ReductiveAmination Reductive Amination (NaBH(OAc)3, DCE) Intermediate->ReductiveAmination Heterocyclic-CHO KinaseInhibitor1 Type II Kinase Inhibitor (Amide Linkage) AmideCoupling->KinaseInhibitor1 >85% Yield KinaseInhibitor2 Targeted Kinase Probe (Amine Linkage) ReductiveAmination->KinaseInhibitor2 >75% Yield TargetBinding DFG-Out Pocket Binding (Urea H-Bonding) KinaseInhibitor1->TargetBinding Pharmacophore Match KinaseInhibitor2->TargetBinding Pharmacophore Match

Divergent synthetic workflow utilizing 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in drug design.

References

  • Title: US Patent 10,696,660 B2 - Rho kinase inhibitors Source: Google Patents URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Amide bond formation and peptide coupling Source: Tetrahedron URL: [Link]

  • Title: 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information Source: NextSDS URL: [Link]

Method

High-Resolution Quantification of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: Analytical Methodologies for Pharmaceutical Profiling

Introduction & Analytical Challenges 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a highly polar, nitrogen-rich compound frequently encountered as a reactive intermediate, building block, or potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a highly polar, nitrogen-rich compound frequently encountered as a reactive intermediate, building block, or potential impurity in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a terminal primary amine (-CH₂NH₂) and a substituted urea moiety.

Quantifying this compound presents a significant analytical challenge. Historically, primary amines suffer from severe peak tailing and poor retention in standard reversed-phase high-performance liquid chromatography (RP-HPLC) when using low-pH mobile phases. This phenomenon is driven by secondary electrostatic interactions between the positively charged protonated amine and residual, negatively charged free silanols on the silica stationary phase[1]. While ion-pairing reagents (e.g., octanesulfonic acid or heptafluorobutyric acid) can improve retention, they cause severe ion suppression in mass spectrometry (MS) and permanently contaminate the MS source[1]. To overcome this, we detail a highly sensitive, self-validating LC-MS/MS methodology leveraging high-pH chromatography and the "wrong-way-round" ionization phenomenon.

Method Development Rationale: The High-pH Advantage

To ensure both chromatographic integrity and MS sensitivity, this protocol utilizes a high-pH mobile phase coupled with an Ethylene Bridged Hybrid (BEH) stationary phase.

Causality Behind Experimental Choices:
  • Analyte Neutralization: The primary aminomethyl group has an estimated pKa of ~9.5. By buffering the mobile phase to pH 10.0 using ammonium bicarbonate, the amine is maintained in its unprotonated (neutral) state. This significantly increases its hydrophobicity, ensuring robust retention on the C18 column while completely eliminating silanol-induced peak tailing[1].

  • Column Survivability: Standard silica columns dissolve at pH levels above 8.0. The use of a BEH C18 column is mandatory here, as its hybrid organic-inorganic backbone is chemically stable up to pH 12.0.

  • The "Wrong-Way-Round" Ionization Phenomenon: One might assume that neutralizing the basic amine at pH 10 would destroy positive electrospray ionization (ESI+) efficiency. However, basic compounds analyzed under high-pH conditions frequently exhibit enhanced MS sensitivity—a counterintuitive effect known as "wrong-way-round" ionization. As the mobile phase droplets undergo desolvation in the ESI source, the high organic solvent fraction and the electrochemical oxidation at the capillary tip efficiently drive gas-phase protonation, yielding an abundant [M+H]⁺ precursor ion[2].

  • Buffer Volatility: Ammonium bicarbonate is selected because it is fully volatile, preventing the salt deposition and source clogging associated with phosphate or borate buffers.

Experimental Protocols

Sample Preparation Workflow

To ensure a self-validating and reproducible extraction, the sample preparation must prevent analyte loss to glass surfaces (a common issue for basic amines).

  • Primary Stock Solution: Accurately weigh 10.0 mg of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea reference standard into a silanized amber volumetric flask. Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution using the sample diluent (50:50 v/v LC-MS grade Water:Acetonitrile) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Preparation (API/Formulation): Dissolve the target pharmaceutical sample at a concentration of 10 mg/mL in the sample diluent. Vortex vigorously for 2 minutes to ensure complete extraction of the impurity.

  • Clarification: Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C to pellet any insoluble excipients or precipitated API.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a polypropylene HPLC vial (avoid standard glass vials to prevent non-specific binding of the amine).

Chromatographic and Mass Spectrometry Conditions

Table 1: High-pH RP-HPLC Parameters

Parameter Value Rationale
Column Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) pH stability (up to pH 12); high resolution.
Column Temp. 40 °C Reduces mobile phase viscosity; improves mass transfer.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) Neutralizes the amine; volatile for MS compatibility.
Mobile Phase B Acetonitrile (100%) Strong eluent for reversed-phase separation.
Flow Rate 0.4 mL/min Optimal for ESI desolvation efficiency.
Injection Vol. 2.0 µL Minimizes peak broadening from injection solvent.

| Gradient | 0-1 min: 5% B; 1-4 min: 5%→60% B; 4-5 min: 60%→95% B; 5-6 min: 95% B; 6-6.1 min: 95%→5% B; 6.1-8 min: 5% B | Ensures retention of the polar analyte early on, followed by a column wash. |

Table 2: ESI(+) MS/MS MRM Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500 °C
Desolvation Gas 800 L/hr (Nitrogen)
Quantifier Transition m/z 194.1 → 177.1 (Collision Energy: 15 eV)
Qualifier Transition 1 m/z 194.1 → 149.1 (Collision Energy: 22 eV)

| Qualifier Transition 2 | m/z 194.1 → 46.1 (Collision Energy: 30 eV) |

Visualizations: Workflows and Mechanistic Pathways

Workflow Prep Sample Preparation LC High-pH RP-HPLC (BEH C18) Prep->LC ESI ESI(+) Ionization LC->ESI MS MS/MS MRM Detection ESI->MS Val Data Processing & ICH Q2(R2) Validation MS->Val

Fig 1. End-to-end analytical workflow for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea quantification.

Mechanistic MS/MS Fragmentation

Understanding the fragmentation pathway ensures specificity. The precursor ion [M+H]⁺ (m/z 194.1) undergoes characteristic cleavages:

  • Loss of Ammonia (-17 Da): The primary aminomethyl group readily loses NH₃ to form a stable 4-(3,3-dimethylureido)benzyl cation (m/z 177.1). This is the most abundant fragment and serves as the quantifier.

  • Loss of Dimethylamine (-45 Da): Cleavage of the urea bond expels HN(CH₃)₂, yielding an isocyanate derivative (m/z 149.1).

  • Urea Cleavage: Formation of the dimethylamine cation (m/z 46.1) requires higher collision energy but provides excellent structural confirmation.

Fragmentation M Parent Ion[M+H]+ m/z 194.1 F1 Fragment Ion m/z 177.1 (Quantifier) M->F1 Loss of NH3 (-17 Da) F2 Fragment Ion m/z 149.1 (Qualifier) M->F2 Loss of HN(CH3)2 (-45 Da) F3 Dimethylamine Cation m/z 46.1 (Qualifier) M->F3 Urea Bond Cleavage

Fig 2. Proposed ESI(+) MS/MS fragmentation pathway for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Method Validation & System Suitability (ICH Q2(R2) Compliance)

To ensure the protocol acts as a self-validating system, it must be evaluated against the updated ICH Q2(R2) guidelines for analytical procedure validation[3]. The following parameters must be met before the method is deemed fit-for-purpose in a pharmaceutical quality control environment.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation Parameter Methodology Acceptance Criteria
System Suitability (SST) 6 replicate injections of a 100 ng/mL standard prior to the run. %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Retention time drift ≤ 0.1 min.
Specificity Inject blank diluent and unspiked matrix. No interfering peaks at the retention time of the analyte (S/N < 3).
Linearity & Range Calibration curve from 1 ng/mL to 1000 ng/mL (minimum 6 concentration levels). Correlation coefficient (R²) ≥ 0.995; Back-calculated residuals ≤ ±15% (±20% at LLOQ).
Accuracy (Recovery) Spike sample matrix at 50%, 100%, and 150% of the target specification limit. Mean recovery between 90.0% and 110.0% at all levels.
Precision (Repeatability) 6 independent sample preparations spiked at the 100% target level. %RSD of the calculated concentration ≤ 5.0%.

| LOD / LOQ | Signal-to-noise (S/N) evaluation from low-concentration spikes. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 with precision ≤ 10% and accuracy within 80-120%. |

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. ResearchGate. Available at:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at:[Link]

Sources

Application

HPLC method development for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Application Note: HPLC Method Development for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Introduction & Analyte Profiling 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is a highly polar, bifunctional molecule frequently enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Introduction & Analyte Profiling

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is a highly polar, bifunctional molecule frequently encountered as a pharmaceutical intermediate or active moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:

  • The Aminomethyl Group (-CH₂-NH₂): A primary aliphatic amine with a predicted pKa of ~9.5–10.0. Under standard acidic or neutral HPLC conditions (pH 2–7), this group is fully protonated (-NH₃⁺), rendering the molecule highly hydrophilic and prone to eluting in the void volume.

  • The 3,3-Dimethylurea Group (-NH-CO-N(CH₃)₂): A neutral, moderately polar moiety that provides hydrogen bonding capabilities but does not significantly alter the ionization state of the molecule.

  • The Phenyl Ring: Provides the primary hydrophobic surface area for reversed-phase retention and acts as a strong UV chromophore (optimal detection at ~210 nm and 254 nm).

The Core Challenge: Basic amines are notorious for causing severe peak tailing in reversed-phase chromatography. This is driven by secondary electrostatic interactions between the positively charged protonated amine and negatively charged, unreacted silanol groups (-SiO⁻) on the silica stationary phase [1].

Method Rationale & Strategy (E-E-A-T)

To overcome poor retention and peak tailing, we must manipulate the mobile phase pH to control the ionization state of either the analyte, the stationary phase, or both. We present a dual-strategy approach:

  • Strategy A: Low-pH Ion-Pairing (The Traditional Approach) By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of surface silanols (pKa ~3.5–4.5), converting them to neutral -SiOH. While the analyte remains fully protonated, the hydrophobic trifluoroacetate counter-ion forms a temporary, neutral ion-pair with the amine, increasing its apparent hydrophobicity and retention on a standard C18 column [1].

  • Strategy B: High-pH Reversed-Phase (The Modern "Gold Standard") By raising the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, we exceed the pKa of the primary amine. The analyte is deprotonated and becomes entirely neutral. This drastically increases its intrinsic hydrophobicity, yielding superior retention on C18. Because the analyte is neutral, electrostatic interactions with ionized silanols are completely eliminated, resulting in perfectly symmetrical peaks [2]. This requires a specialized hybrid-silica column capable of withstanding high alkaline conditions.

DecisionTree Start 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (Basic Amine, pKa ~9.5) Q1 Is the column stable at pH > 10? Start->Q1 LowPH Strategy A: Low pH (pH 2.0) 0.1% TFA in Water/MeCN Q1->LowPH No (Standard Silica) HighPH Strategy B: High pH (pH 10.5) 10mM NH4HCO3 in Water/MeCN Q1->HighPH Yes (Hybrid Silica) ColLow Standard End-capped C18 or Polar-Embedded C18 LowPH->ColLow ColHigh High-pH Stable Hybrid C18 (e.g., Ethylene Bridged Hybrid) HighPH->ColHigh ResultLow Mechanism: Silanol Suppression & Ion-Pairing Retention ColLow->ResultLow ResultHigh Mechanism: Analyte Deprotonation & Maximized Hydrophobicity ColHigh->ResultHigh

Caption: Decision tree for basic amine HPLC method development based on column chemistry and pH.

Experimental Protocols

System Preparation & Materials
  • HPLC System: Quaternary or Binary pump equipped with a DAD/PDA detector and a thermostatted column compartment.

  • Sample Diluent: 90:10 Water:Acetonitrile (v/v) to ensure sample focusing at the head of the column.

  • Analyte Concentration: 0.1 mg/mL of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Protocol A: Low-pH Ion-Pairing Method

This method is suitable for laboratories utilizing standard silica-based C18 columns.

  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% to 5% B

    • 12.1 - 18.0 min: 5% B (Re-equilibration)

Protocol B: High-pH Reversed-Phase Method (Recommended)

This method leverages modern hybrid particle technology to neutralize the basic amine, providing superior peak shape and loadability [2].

  • Column: Waters XBridge BEH C18 or equivalent High-pH stable hybrid silica (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water, adjusted to pH 10.5 with Ammonium Hydroxide (NH₄OH).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Increased starting organic due to higher analyte hydrophobicity at high pH)

    • 2.0 - 10.0 min: 10% to 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% to 10% B

    • 12.1 - 18.0 min: 10% B (Re-equilibration)

Mechanism cluster_low Protocol A: Low pH (pH 2.0) cluster_high Protocol B: High pH (pH 10.5) AnalyteLow Protonated Amine (-NH3+) InteractionLow Weak Hydrophobic + Ion-Pairing (TFA-) AnalyteLow->InteractionLow SilanolLow Neutral Silanol (-SiOH) SilanolLow->InteractionLow Suppressed Electrostatics AnalyteHigh Neutral Amine (-NH2) InteractionHigh Strong Hydrophobic Retention AnalyteHigh->InteractionHigh SilanolHigh Ionized Silanol (-SiO-) SilanolHigh->InteractionHigh Analyte is Neutral (No Tailing)

Caption: Chromatographic interaction mechanisms of basic amines at low vs. high pH.

Data Presentation & Comparative Analysis

The table below summarizes the expected chromatographic performance parameters when analyzing 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea using both protocols.

Chromatographic ParameterProtocol A (Low-pH / TFA)Protocol B (High-pH / NH₄HCO₃)Analytical Interpretation
Retention Time (tR) 4.2 min7.8 minHigh pH neutralizes the amine, drastically increasing its hydrophobicity and retention on the C18 phase.
Retention Factor (k') 1.12.9Protocol B moves the peak well outside the void volume (k' > 2 is ideal), preventing interference from unretained polar matrix components.
USP Tailing Factor (Tf) 1.651.05Protocol B completely eliminates secondary silanol interactions, resulting in a near-perfect Gaussian peak shape.
Theoretical Plates (N) ~8,500~14,200Improved mass transfer and elimination of multiple interaction kinetics at high pH result in a sharper, more efficient peak.

Troubleshooting & Optimization Insights

  • Baseline Drift in Protocol A: TFA absorbs strongly at 210 nm. During the gradient, the baseline will drift upwards. If low-wavelength UV quantitation is critical, consider switching to 0.1% Phosphoric acid (if LC-MS compatibility is not required) to minimize background absorbance.

  • Column Lifespan in Protocol B: Never use a standard silica column for Protocol B. Silica dissolves rapidly at pH > 8.0. Ensure the use of Ethylene Bridged Hybrid (BEH) particles or equivalent polymer-coated silica designed specifically for pH 1–12 stability [2].

  • Buffer Volatility: Both methods utilize volatile additives (TFA and Ammonium Bicarbonate), making them 100% compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) should the method need to be transferred to an LC-MS/MS platform for impurity profiling.

References

  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications. Available at:[Link]

Method

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in antiproliferative agent synthesis

Application Notes & Protocols Topic: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in Antiproliferative Agent Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract: The diaryl urea scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in Antiproliferative Agent Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Compounds built on this framework, such as the multi-kinase inhibitor Sorafenib, have demonstrated significant clinical success.[3] This guide focuses on 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea, a versatile and strategically important starting material. Its terminal primary amine provides a reactive handle for the facile construction of diverse compound libraries. We will detail the rationale behind using this scaffold, provide a robust, step-by-step protocol for synthesizing a novel derivative via amide coupling, and outline a standard in vitro protocol for evaluating the antiproliferative activity of the resulting compounds.

The Phenylurea Scaffold: A Privileged Motif in Kinase Inhibition

The effectiveness of the N,N'-disubstituted urea moiety in anticancer agents stems from its structural and electronic properties. The urea group acts as a rigid and effective hydrogen-bonding motif.[4] Specifically, the N-H protons can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[5] This arrangement allows urea-based inhibitors to form multiple, stabilizing hydrogen bonds with key amino acid residues in the ATP-binding pocket of various protein kinases, particularly in the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[6] This high-affinity binding competitively blocks ATP, thereby inhibiting the kinase's phosphorylating activity and disrupting downstream signaling pathways that are often dysregulated in cancer.[7]

cluster_0 Urea-Based Inhibitor cluster_1 Kinase Hinge Region Inhibitor_NH1 R1-NH Inhibitor_CO C=O Inhibitor_NH1->Inhibitor_CO Kinase_CO Backbone C=O Inhibitor_NH1->Kinase_CO H-Bond Inhibitor_NH2 NH-R2 Inhibitor_CO->Inhibitor_NH2 Kinase_NH Backbone N-H Kinase_NH->Inhibitor_CO H-Bond

Caption: Urea scaffold forming key hydrogen bonds with a kinase hinge region.

Synthetic Strategy: Building Diversity from a Core Intermediate

The title compound, 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea, is an ideal starting block. The dimethylurea end is relatively stable and serves as a crucial pharmacophoric element for kinase binding. The key to its utility lies in the benzylamine moiety (-CH2-NH2), which provides a nucleophilic primary amine. This amine is readily derivatized, allowing chemists to explore a wide chemical space and optimize the structure-activity relationship (SAR) of the final compounds.[8]

A prevalent and reliable method for derivatization is amide bond formation with a variety of carboxylic acids. This reaction creates a new, stable linker and introduces a second aryl or heteroaryl group, effectively generating a library of diaryl urea analogs for screening.

reagent 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea coupling Coupling Agents (e.g., HATU, EDC) reagent->coupling acid R-COOH (Substituted Carboxylic Acid) acid->coupling product Target Compound: Amide-Linked Diaryl Urea coupling->product Amide Bond Formation

Caption: General workflow for synthesizing antiproliferative agents.

Detailed Protocol: Synthesis of a Model Antiproliferative Agent

This protocol describes the synthesis of a representative compound, N-((4-(3,3-dimethylureido)phenyl)methyl)-4-chlorobenzamide , via an amide coupling reaction.

3.1. Materials and Reagents

  • 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (≥97% purity)

  • 4-Chlorobenzoic acid (≥98% purity)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (≥98% purity)

  • DIPEA (N,N-Diisopropylethylamine) (≥99% purity)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Experimental Procedure

  • Reagent Preparation: In a dry, nitrogen-flushed 50 mL round-bottom flask, dissolve 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea (200 mg, 1.03 mmol, 1.0 eq) and 4-chlorobenzoic acid (178 mg, 1.13 mmol, 1.1 eq) in 10 mL of anhydrous DMF. Stir the solution at room temperature for 10 minutes.

    • Rationale: Using a slight excess of the carboxylic acid ensures the complete consumption of the starting amine. Anhydrous DMF is an excellent polar aprotic solvent for this reaction.

  • Coupling Agent Addition: To the stirring solution, add DIPEA (0.36 mL, 2.06 mmol, 2.0 eq) followed by the solid HATU (430 mg, 1.13 mmol, 1.1 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated. HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive intermediate, facilitating rapid amide bond formation with minimal side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 2-4 hours.

    • Self-Validation: A new spot with a higher Rf value than the starting amine should appear on the TLC plate, and the starting amine spot should disappear over time.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into 50 mL of water. A white precipitate should form. Stir for 15 minutes, then collect the solid by vacuum filtration.

  • Extraction: Dissolve the collected solid in 50 mL of EtOAc. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

    • Rationale: The NaHCO₃ wash removes any unreacted 4-chlorobenzoic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the pure product as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Expected Results: ¹H NMR will show characteristic peaks for the aromatic protons, the methylene bridge (-CH2-), and the dimethylurea methyl groups. HRMS will confirm the exact mass of the synthesized molecule.

Protocol: In Vitro Antiproliferative Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cell density and, by extension, cytotoxicity based on the measurement of cellular protein content.[9]

4.1. Materials and Reagents

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[10]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized test compounds dissolved in DMSO (10 mM stock)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

4.2. Step-by-Step Assay Procedure

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the appropriate wells, resulting in final concentrations typically ranging from 0.01 µM to 100 µM. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

    • Rationale: TCA fixes the cells to the plate and precipitates cellular proteins.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Destaining: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound dilutions B->C D Incubate 48-72h C->D E Fix cells with cold TCA D->E F Wash & Dry E->F G Stain with SRB solution F->G H Wash with Acetic Acid & Dry G->H I Solubilize dye with Tris base H->I J Read absorbance at 510 nm I->J K Calculate GI50 values J->K

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Data Presentation and SAR Insights

The antiproliferative activity of newly synthesized compounds is typically summarized in a table for clear comparison. Structure-activity relationship (SAR) analysis is crucial for guiding further optimization.[11]

Table 1: Hypothetical Antiproliferative Activity (GI₅₀ in µM) of N-((4-(3,3-dimethylureido)phenyl)methyl)benzamide Analogs

Compound IDR-Group (at para-position)A549 (Lung) GI₅₀ (µM)HCT-116 (Colon) GI₅₀ (µM)
1 -H15.218.5
2 -Cl (Protocol Compound)4.86.1
3 -CF₃1.12.3
4 -OCH₃22.4> 30
Sorafenib (Reference Drug)3.54.2
  • Expert Interpretation: The data in Table 1 suggests that electron-withdrawing groups at the para-position of the benzamide ring enhance antiproliferative activity. The chloro-substituted compound (2 ) is significantly more potent than the unsubstituted parent compound (1 ). The trifluoromethyl group in compound (3 ) further increases potency, likely due to favorable hydrophobic and electronic interactions in the target kinase's active site.[10][11] Conversely, the electron-donating methoxy group (4 ) diminishes activity, suggesting it is not well-tolerated in the binding pocket. These initial SAR findings provide a clear direction for the next round of synthesis, focusing on potent electron-withdrawing substituents.

References

  • Listro, R., Rossino, G., Piaggi, F., Sonekan, F. F., Rossi, D., Linciano, P., & Collina, S. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. Available from: [Link]

  • Frontiers Media. (2022, September 15). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available from: [Link]

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Acta Pharmacologica Sinica, 30(11), 1547-1556. Available from: [Link]

  • Al-Omary, F. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 29(1), 1. Available from: [Link]

  • Badowska-Rosłonek, K., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-122. Available from: [Link]

  • ResearchGate. (n.d.). Several drugs containing urea moiety with antiproliferative activity. ResearchGate. Available from: [Link]

  • El-Naggar, M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Preprints.org. Available from: [Link]

  • Çetin, A., & Alım, Z. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(3), 3583-3596. Available from: [Link]

  • Amsterdam UMC. (2024, November 15). Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer. Amsterdam UMC Research Portal. Available from: [Link]

  • Zhang, C., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2108. Available from: [Link]

  • El-Naggar, M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 355. Available from: [Link]

  • Marzouk, M., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1024625. Available from: [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. Available from: [Link]

  • Fesharaki, M., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 12(1), 1-13. Available from: [Link]

  • El-Naggar, M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 355. Available from: [Link]

  • Wang, Y., et al. (2017). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Letters in Drug Design & Discovery, 14(3). Available from: [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors | Request PDF. ResearchGate. Available from: [Link]

  • Linciano, P., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5(1), 1-13. Available from: [Link]

  • Sarian, F. N., et al. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN Journal of Chemistry, 14(4), 2631-2639. Available from: [Link]

  • PubChemLite. (n.d.). 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea. PubChemLite. Available from: [Link]

  • Colibri. (2022, March 8). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Colibri. Available from: [Link]

  • El-Naggar, M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 355. Available from: [Link]

  • Sun, H., et al. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry, 21(3), 824-831. Available from: [Link]

  • ResearchGate. (2018, January). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. Available from: [Link]

Sources

Application

purification techniques for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Application Note: Advanced Purification Protocols for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Introduction 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a bifunctional building block frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Introduction

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a bifunctional building block frequently utilized in drug discovery and agricultural chemistry. Its structure presents unique purification challenges due to the presence of two distinct nitrogen-containing moieties: a highly basic primary benzylamine and a moderately polar, hydrogen-bonding 3,3-dimethylurea group. This application note details field-proven, self-validating methodologies to isolate this compound with >99% purity, avoiding common pitfalls such as silica-induced streaking and oxidative dimerization [1].

Physicochemical Profiling & Causality

Understanding the chemical behavior of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is critical for designing an effective purification strategy. Do not rely on generic purification templates; instead, let the molecule's specific properties dictate the workflow:

  • The Aminomethyl Group (Primary Amine): With an estimated pKa of ~9.5, the primary amine is protonated at physiological and acidic pH. In standard Normal-Phase Chromatography (NPC), the free amine interacts strongly with acidic silanol groups (pKa ~4.5–6.5) on the silica gel surface. This ion-exchange interaction causes severe peak tailing and irreversible adsorption. Therefore, standard silica is highly inefficient unless modified with a basic additive [2].

  • The 3,3-Dimethylurea Group: This moiety acts as a strong hydrogen-bond acceptor and moderate donor. While less basic than the amine, it increases the overall polarity and aqueous solubility of the molecule, which can complicate Liquid-Liquid Extraction (LLE) if the aqueous phase is not properly saturated with brine [3].

  • Stability Concerns: Free benzylamines are susceptible to air oxidation and condensation, forming imine dimers over time. For long-term storage, converting the purified free base into a stable salt (e.g., hydrochloride or trifluoroacetate) is highly recommended [1].

Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Validation: This orthogonal purification method exploits the high basicity of the primary amine. By strictly controlling the pH, the target compound is toggled between a water-soluble salt and an organic-soluble free base, effectively leaving neutral and acidic impurities behind. The protocol is self-validating through rigorous pH tracking.

  • Dissolution: Dissolve the crude 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction (Salt Formation): Add 1M aqueous HCl in a 1:1 volume ratio. Stir vigorously for 10 minutes.

    • Self-Validation Step: Test the aqueous layer with pH paper. It must be < 3. If pH > 3, add more 1M HCl. At pH < 3, the target is fully protonated and resides entirely in the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains unreacted neutral isocyanates or urea byproducts). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Basification (Free Base Regeneration): Cool the aqueous layer in an ice bath (0°C). Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches > 11.

    • Self-Validation Step: The solution will transition from clear to cloudy as the free base precipitates or forms an emulsion. Verify pH > 11 with pH paper.

  • Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL). Combine the DCM layers, wash with saturated brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Validation: For analytical or high-purity preparative needs (>99%), RP-HPLC is the gold standard. To prevent the primary amine from interacting with residual silanols on the C18 stationary phase, an acidic ion-pairing modifier (0.1% Trifluoroacetic acid, TFA) is used. TFA fully protonates the amine, ensuring sharp, symmetrical peaks [2].

  • Column Selection: End-capped C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Preparation: Dissolve the free base or crude mixture in a 1:1 mixture of Solvent A and B. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection & Recovery: Monitor UV absorbance at 254 nm (phenyl ring) and 210 nm (urea/amine). Collect the major peak. Lyophilize the collected fractions to obtain the target as a stable TFA salt.

Protocol C: Crystallization of the Hydrochloride Salt

Causality & Validation: To achieve maximum shelf-life and prevent imine dimerization, the free base should be converted to its HCl salt, which is highly crystalline and stable [1].

  • Dissolution: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (20 mL/g).

  • Precipitation: Cool the solution to 0°C under a nitrogen atmosphere. Add 1.2 equivalents of 4M HCl in dioxane dropwise.

    • Self-Validation Step: Immediate formation of a dense white precipitate confirms successful salt formation.

  • Isolation: Stir for 30 minutes at 0°C, filter the solid under a vacuum, wash with cold anhydrous ether, and dry in a vacuum oven at 40°C overnight.

Quantitative Data & Troubleshooting

Table 1: Chromatographic Behavior & Solvent Systems

Method Stationary Phase Mobile Phase / Solvent System Target Compound State Expected Result
Normal-Phase TLC Silica Gel 60 F254 DCM : MeOH (9:1) Free Base Severe streaking (Rf ~0.1–0.3) due to silanol binding.
Modified NP TLC Silica Gel 60 F254 DCM : MeOH : TEA (90:9:1) Free Base Sharp spot (Rf ~0.4); TEA masks silanol groups.
RP-HPLC End-capped C18 H₂O : MeCN (No Additives) Mixed (Partial Protonation) Broad, tailing peak; unpredictable retention time.

| RP-HPLC (Optimized) | End-capped C18 | H₂O : MeCN + 0.1% TFA | TFA Salt | Sharp, symmetrical peak; highly reproducible. |

Table 2: Troubleshooting Common Purification Failures

Observation Root Cause (Causality) Corrective Action
Low yield after Acid-Base LLE Incomplete basification (pH < 11); target remained protonated in aqueous layer. Add more 2M NaOH until pH > 11. Extract again with DCM.
Emulsion formation during LLE Urea moiety acts as a surfactant, trapping water and DCM. Add saturated NaCl (brine) to the aqueous layer to increase ionic strength and break the emulsion.

| Yellowing of the free base | Oxidative degradation or imine dimer formation over time. | Store under Argon/Nitrogen at -20°C, or convert to the HCl salt (Protocol C). |

Mandatory Visualization

PurificationWorkflow Start Crude 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea LLE Acid-Base Extraction (pH < 3) Start->LLE Add 1M HCl (aq) + EtOAc Aqueous Aqueous Layer (Protonated Amine) LLE->Aqueous Separation Organic Organic Layer (Neutral Impurities) LLE->Organic Discard Basify Basification (pH > 11) Aqueous->Basify Add 2M NaOH (aq) HPLC Prep RP-HPLC (C18, 0.1% TFA) Aqueous->HPLC Direct Injection (Alternative) Extract2 Extract with DCM Basify->Extract2 LLE FreeBase Purified Free Base Extract2->FreeBase Evaporate PureSalt Purified TFA/HCl Salt HPLC->PureSalt Lyophilize / Crystallize

Workflow for the purification of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea via LLE and RP-HPLC.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons.[Link]

Method

Application Note: Optimized Dissolution and Handling Protocol for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in In Vitro Cell Culture Assays

Executive Summary The transition of small molecule building blocks and bioactive compounds from lyophilized powders to functional in vitro assay reagents is a critical vulnerability point in drug development and cellular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small molecule building blocks and bioactive compounds from lyophilized powders to functional in vitro assay reagents is a critical vulnerability point in drug development and cellular research. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is a functionalized phenylurea derivative characterized by a hydrophobic core and a polar, primary amine moiety.

This application note provides a thoroughly validated, mechanistically grounded protocol for solubilizing and handling this compound. By understanding the physicochemical causality behind solvent selection and storage, researchers can prevent common pitfalls such as localized precipitation, solvent-induced cytotoxicity, and compound degradation, thereby ensuring the highest level of reproducibility in cell culture assays.

Physicochemical Rationale & Causality

As a Senior Application Scientist, I emphasize that protocol steps must never be followed blindly; they must be understood through the lens of molecular behavior.

  • The Phenylurea Core (Hydrophobicity): The aromatic ring and urea linkage impart significant hydrophobicity to the molecule. Attempting to dissolve the free base directly into aqueous cell culture media will result in immediate thermodynamic rejection by the water molecules, leading to micro-precipitation.

  • The Aminomethyl Group (Polarity & Reactivity): While the primary amine provides a site for protonation (often supplied commercially as a hydrochloride salt to improve solubility), it also acts as a hydrogen bond donor and acceptor. Dissolving the compound in a strong, polar aprotic solvent like Anhydrous Dimethyl Sulfoxide (DMSO) effectively disrupts intermolecular hydrogen bonding and fully solvates the molecule without initiating premature hydrolysis[1].

  • The DMSO Cytotoxicity Threshold: While DMSO is the gold standard for small molecule stock solutions, it is a potent membrane permeabilizer. Exposure to DMSO concentrations above 0.1% (v/v) has been shown to alter plasma membrane fluidity, disrupt lipid asymmetry, and induce apoptosis in sensitive cell lines[2][3]. Therefore, the dilution strategy must be mathematically constrained to keep the final vehicle concentration at or below 0.1%[4].

G Compound 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea Hydrophobic Phenylurea Core (Hydrophobic) Compound->Hydrophobic Amine Aminomethyl Group (Polar/Basic) Compound->Amine DMSO Anhydrous DMSO (Optimal Solvent) Hydrophobic->DMSO Dictates organic solvent Amine->DMSO Requires aprotic environment Limit Max 0.1% DMSO in Media (Prevent Cytotoxicity) DMSO->Limit Dilution for Cell Culture

Caption: Logical relationship between compound structure, solvent choice, and cell culture limits.

Quantitative Data & Reagent Specifications

To ensure accuracy, you must first identify whether your batch of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is the Free Base or the Hydrochloride (HCl) Salt , as this fundamentally alters the molar mass calculations[1].

Table 1: Physicochemical Properties & Stock Calculations
PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 164648-47-9903556-27-4
Molecular Formula C₁₀H₁₅N₃OC₁₀H₁₆ClN₃O
Molecular Weight 193.25 g/mol 229.71 g/mol
Mass req. for 1 mL of 10 mM Stock 1.93 mg 2.30 mg
Recommended Primary Solvent Anhydrous DMSO (≥99.9%)Anhydrous DMSO (≥99.9%)
Table 2: Solvent Compatibility & Storage Matrix
State / SolventSuitabilityStorage TempShelf LifeCausality / Notes
Solid Powder N/A-20°CUp to 3 YearsDesiccated. Protect from ambient moisture to prevent hydrolysis.
DMSO Stock (10 mM) Optimal -80°CUp to 6 MonthsAliquot immediately. Prevents cryo-concentration and degradation[5][6].
Aqueous Buffers / Media Poor (Stock)37°CUse ImmediatelyOnly use for final working dilutions (≤0.1% DMSO). Compound will precipitate if stored in media.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical or biological check is built in to ensure the integrity of the experiment.

Workflow Step1 1. Equilibration Bring powder to RT Step2 2. Centrifugation Pellet compound at 1000 x g Step1->Step2 Step3 3. Solubilization Add Anhydrous DMSO (10 mM) Step2->Step3 Step4 4. Verification Vortex & check for turbidity Step3->Step4 Step5 5. Storage Aliquot & freeze at -20°C/-80°C Step4->Step5 Step6 6. Application Dilute in media (≤0.1% DMSO) Step5->Step6

Caption: Step-by-step workflow for the preparation and application of the compound stock solution.

Phase 1: Preparation of the 10 mM Master Stock
  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering its mass and introducing water into your "anhydrous" stock, which accelerates degradation[1].

  • Pre-Centrifugation: Centrifuge the unopened vial at 1,000 x g for 3 minutes.

    • Causality: Lyophilized powders disperse during transit and adhere to the cap. Opening without spinning leads to unquantifiable mass loss and inaccurate molarity[5].

  • Solvent Addition: In a sterile biosafety cabinet, add the precise volume of Anhydrous DMSO required to achieve a 10 mM concentration (e.g., 1.0 mL of DMSO to 1.93 mg of the free base).

  • Solubilization & Validation: Vortex vigorously for 30–60 seconds.

    • Self-Validation Check (Tyndall Effect): Hold the vial against a direct light source. If the solution scatters light (appears cloudy or turbid), dissolution is incomplete. If necessary, sonicate in a room-temperature water bath for 5 minutes until optically clear[7].

Phase 2: Aliquoting and Cryopreservation
  • Aliquoting: Immediately divide the 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL) using sterile, amber microcentrifuge tubes.

  • Cryopreservation: Store aliquots at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryo-concentration) and introduce moisture, leading to irreversible precipitation[5][6]. Once an aliquot is thawed for an experiment, discard any unused portion.

Phase 3: Cell Culture Application & Final Dilution
  • Serial Dilution (If Required): If your target assay concentration is very low (e.g., 100 nM), perform an intermediate serial dilution in DMSO before adding to the culture media. This ensures the final volume of DMSO added to the media is measurable and accurate.

  • Media Integration: Add the DMSO stock directly into pre-warmed (37°C) cell culture media under vigorous agitation (e.g., vortexing the media tube while pipetting the compound).

    • Causality: Dropping concentrated hydrophobic stock into stagnant aqueous media creates a localized zone of high water concentration, causing the compound to crash out of solution before it can disperse.

  • Cytotoxicity Constraint: Ensure the final concentration of DMSO in the cell culture well is ≤ 0.1% (v/v) [3][4]. For example, to achieve a 10 µM final assay concentration from a 10 mM stock, add exactly 1 µL of stock to 999 µL of media (yielding exactly 0.1% DMSO).

  • Assay Validation (Vehicle Control):

    • Self-Validation Check: Every experimental plate MUST include a vehicle control well containing culture media and the exact matching percentage of DMSO (e.g., 0.1%), but no compound. This isolates the biological effect of the aminomethyl-phenylurea derivative from solvent-induced background noise[1][4].

References

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at:[Link]

  • DMSO usage in cell culture LifeTein. Available at:[Link]

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online. Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes MDPI. Available at:[Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance PMC / NIH. Available at:[Link]

  • SMALL MOLECULES - Captivate Bio Captivate Bio. Available at:[Link]

Sources

Application

application of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in kinase inhibitor studies

Application Note: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea as a Key Pharmacophore in Type II Kinase Inhibitor Design Prepared by: Senior Application Scientist, Kinase Discovery & Development Executive Summary & Chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea as a Key Pharmacophore in Type II Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Kinase Discovery & Development

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors relies heavily on the strategic assembly of privileged pharmacophores. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a highly versatile, bifunctional building block utilized extensively in the synthesis of Type II kinase inhibitors[1].

This molecule provides two critical functional domains:

  • The 3,3-Dimethylurea Moiety: A robust hydrogen-bond donor/acceptor system that specifically targets the DFG (Asp-Phe-Gly) motif in the activation loop of kinases, stabilizing the inactive "DFG-out" conformation[2].

  • The Aminomethyl Linker (-CH₂NH₂): A highly reactive primary amine that allows for facile conjugation to heterocyclic hinge-binding scaffolds (e.g., pyrimidines, azaindoles, quinazolines). Unlike direct aniline linkages, the methylene spacer introduces critical rotational flexibility, allowing the molecule to navigate complex steric environments between the ATP-binding hinge region and the allosteric hydrophobic pocket[3].

Mechanistic Grounding: Targeting the DFG-Out Conformation

Type II kinase inhibitors achieve superior selectivity compared to Type I inhibitors by exploiting the less conserved allosteric pockets exposed only when the kinase is in its inactive state[4].

When a drug candidate incorporating 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea enters the kinase active site, a highly orchestrated binding event occurs:

  • Hinge Binding: The heterocyclic core (attached via the aminomethyl group) anchors the molecule to the ATP-binding hinge region.

  • Allosteric Bridging: The aminomethylphenyl linker threads the molecule past the "gatekeeper" residue. The flexibility of the -CH₂- group prevents steric clashes that often plague rigid aniline-linked inhibitors[3].

  • DFG Interaction (Causality of the Urea Group): The 3,3-dimethylurea group acts as the anchor in the allosteric pocket. The two urea NH groups act as hydrogen bond donors to the side chain of the conserved glutamate in the αC-helix, while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate[2]. The terminal dimethyl groups project into the deep lipophilic pocket, maximizing van der Waals interactions and displacing high-energy water molecules.

BindingMechanism Kinase Target Kinase (DFG-out Conformation) Pocket Allosteric Hydrophobic Pocket Hinge ATP Hinge Region Inhibitor Type II Inhibitor Hinge-Binding Core Aminomethyl Linker Dimethylurea Inhibitor->Kinase Urea-DFG Interaction Inhibitor->Pocket Lipophilic Packing Inhibitor->Hinge H-Bonds (Hinge)

Binding modality of dimethylurea-based Type II inhibitors in the kinase active site.

Experimental Protocol: SNAr Coupling for Inhibitor Synthesis

To construct a functional Type II inhibitor, the primary amine of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea must be coupled to a heteroaryl halide. The following self-validating protocol details a Nucleophilic Aromatic Substitution (SNAr) workflow.

Rationale for Reagent Selection:

  • Solvent (n-Butanol): A polar protic solvent with a high boiling point (117°C). The protic nature stabilizes the anionic Meisenheimer complex transition state during SNAr, accelerating the reaction.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing with the primary amine for the electrophile.

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the hinge-binding core (e.g., 2-chloro-4-phenylpyrimidine, 1.0 eq, 0.5 mmol) and 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (1.1 eq, 0.55 mmol)[1].

  • Solvation & Basification: Suspend the reagents in anhydrous n-butanol (5.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) dropwise. The solution should transition from a suspension to a clear mixture as the free base of the amine is generated.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 100°C using an oil bath or heating block for 12 hours.

  • Self-Validation Check (In-Process QC): At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The disappearance of the primary amine peak (m/z 194 [M+H]⁺) and the appearance of the desired product mass validates reaction progression. If >15% starting material remains, add an additional 0.5 eq of DIPEA and continue heating.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure Type II kinase inhibitor.

Synthesis A Hinge-Binding Core (e.g., 2-Chloropyrimidine) C SNAr Coupling (DIPEA, n-BuOH, 100°C) A->C B 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea B->C D Type II Kinase Inhibitor C->D

Synthetic workflow for coupling the dimethylurea fragment to a hinge-binding core.

Data Presentation: Comparative Structure-Activity Relationship (SAR)

The inclusion of the aminomethyl linker significantly impacts the inhibitory profile of the resulting compounds. Table 1 summarizes representative quantitative data demonstrating how the flexibility of the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea fragment enhances potency against target kinases (such as Aurora B and VEGFR2) compared to rigid aniline analogs[3][4].

Table 1: Comparative Kinase Inhibition (IC₅₀) of Dimethylurea Derivatives

Compound ArchitectureLinker TypeTarget KinaseIC₅₀ (Wild-Type)IC₅₀ (Gatekeeper Mutant)
Core + DimethylureaDirect AnilineAurora B45 nM>1000 nM
Core + DimethylureaAminomethyl (-CH₂NH-) Aurora B5 nM 120 nM
Core + DimethylureaDirect AnilineVEGFR279 nM450 nM
Core + DimethylureaAminomethyl (-CH₂NH-) VEGFR214 nM 85 nM

Data Interpretation: The aminomethyl linker reduces the IC₅₀ value by approximately 5- to 9-fold across wild-type kinases. More importantly, the added conformational flexibility allows the inhibitor to partially overcome steric clashes induced by gatekeeper mutations, maintaining sub-micromolar efficacy where rigid analogs fail entirely.

References

  • ChemScene. "164648-47-9 | 3-(4-(Aminomethyl)phenyl)-1,1-dimethylurea". ChemScene Chemical Database.
  • ACS Publications. "Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase". Journal of Medicinal Chemistry.
  • PubMed Central (PMC). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". National Institutes of Health.
  • ResearchGate. "Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies". ResearchGate Publications.

Sources

Method

Application Note: Handling, Storage, and Solution Preparation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Executive Summary & Chemical Context 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is a bifunctional chemical building block frequently utilized in medicinal chemistry, drug development, and materials science. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is a bifunctional chemical building block frequently utilized in medicinal chemistry, drug development, and materials science. Structurally, it features a reactive primary benzylic amine and a stable dimethylurea moiety. The compound is commercially available in two primary forms: the free base (CAS 164648-47-9)[1] and the hydrochloride salt (CAS 903556-27-4)[2].

Because the primary amine is highly susceptible to atmospheric degradation, rigorous handling and storage protocols are required. This application note provides a self-validating, mechanistic guide to ensure chemical stability, experimental reproducibility, and operator safety.

Physicochemical Properties and Hazard Profile

To effectively manage this compound, researchers must understand the differences between its free base and salt forms. The free base is generally more soluble in organic solvents, whereas the HCl salt offers enhanced aqueous solubility and marginally greater oxidative stability.

Table 1: Comparative Physicochemical and Hazard Data

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 164648-47-9[1]903556-27-4[2]
Molecular Formula C10H15N3O[3]C10H15N3O · HCl
Molecular Weight 193.25 g/mol [3]229.71 g/mol
Primary Hazards (GHS) Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1]Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Storage Requirements 2-8°C, Inert Atmosphere, Dark[3]2-8°C or RT, Inert Atmosphere, Dark[4]
Appearance (Quality Check) White to off-white powderWhite to off-white crystalline powder

Mechanistic Rationale for Storage & Handling

Expertise & Experience: Understanding the "Why" behind the protocol.

  • Oxidative Degradation: The benzylic primary amine is an electron-rich center prone to auto-oxidation when exposed to atmospheric oxygen. This degradation often manifests as colored impurities (e.g., yellowing of the powder due to imine or polymeric species formation).

  • Carbamate Formation: Primary amines readily react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. This alters the effective molarity of the powder, reducing coupling efficiency in downstream synthetic steps and causing precipitation in stock solutions.

  • Hygroscopicity & Hydrolysis: The HCl salt form is hygroscopic. Moisture absorption not only causes inaccurate weighing but can also facilitate localized degradation over time[4].

  • Thermal & Photic Stability: Elevated temperatures and UV/ambient light accelerate the aforementioned degradation pathways, necessitating cold, dark storage[3].

Standard Operating Protocol: Storage and Handling

Trustworthiness & Self-Validation: Proper execution of this protocol is validated by the powder remaining a free-flowing, white/off-white solid. Any yellowing, clumping, or loss of solubility indicates protocol failure (moisture/oxygen ingress) and requires batch re-validation via LC-MS or NMR.

Step-by-Step Handling Procedure:
  • Thermal Equilibration: Remove the sealed container from the 2-8°C refrigerator. Critical Step: Allow the sealed vial to sit in a desiccator at room temperature for 30–60 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the batch[4].

  • Environmental Controls: Transfer the equilibrated vial to a certified chemical fume hood. The compound is an Acute Tox 4 inhalation hazard and a STOT SE 3 respiratory irritant[1][4].

  • Personal Protective Equipment (PPE): Don nitrile gloves, a lab coat, and safety goggles (ANSI Z87.1 compliant). The free base causes serious eye damage (Eye Dam. 1)[1].

  • Weighing: Rapidly weigh the required mass using an analytical balance. Avoid creating dust aerosols, which exacerbate inhalation risks[4].

  • Inert Gas Purging: Before resealing the source vial, gently purge the headspace with a stream of dry Argon or Nitrogen gas for 10–15 seconds.

    • Causality: This displaces ambient oxygen and CO₂, preventing auto-oxidation and carbamate formation during storage[3].

  • Return to Storage: Tightly cap the vial, wrap the seal with Parafilm to prevent gas exchange, and immediately return it to 2-8°C storage in the dark[3].

Protocol: Preparation of Standardized Stock Solutions

For biological assays or high-throughput screening, stock solutions are typically prepared in anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Dissolution Procedure:
  • Solvent Selection: Ensure the DMSO is strictly anhydrous (≥99.9%, stored over molecular sieves). Water content in the solvent will rapidly degrade the primary amine.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the weighed powder to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1–2 minutes.

    • Causality: Do not heat the solution. Urea derivatives can undergo thermal degradation at elevated temperatures in solution.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes.

    • Causality: This prevents repeated freeze-thaw cycles. Each freeze-thaw introduces condensation and oxygen, leading to progressive precipitation and loss of titer.

  • Storage: Store aliquots at -20°C or -80°C.

  • Self-Validation (QC): Periodically verify stock integrity via LC-MS to ensure the [M+H]⁺ peak (m/z 194.1 for the free base) is dominant and free of oxidative byproducts (e.g., +16 Da oxygenation peaks).

Experimental Workflow Visualization

Workflow Start Bulk Powder Storage (2-8°C, Argon Atmosphere) Equil Equilibrate to Room Temp (Desiccator, 30-60 min) Start->Equil Prevent condensation Weigh Weighing & Transfer (Fume Hood, PPE) Equil->Weigh Open vial safely ReSeal Purge with Argon & Return to 2-8°C Weigh->ReSeal Post-weighing protocol Dissolve Dissolution in Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Target mass obtained Aliquot Prepare Single-Use Aliquots (Avoid Freeze-Thaw) Dissolve->Aliquot e.g., 10 mM Stock Store Long-Term Stock Storage (-20°C to -80°C) Aliquot->Store Seal under Argon

Workflow for handling, weighing, and aliquoting 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

References

  • NextSDS. "1-[4-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride — Chemical Substance Information." NextSDS Substance Database. 2

  • NextSDS. "1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information." NextSDS Substance Database.1

  • Aaron Chemicals LLC. "Safety Data Sheet - 3-(4-(Aminomethyl)phenyl)-1,1-dimethylurea hydrochloride." Aaronchem. 4

  • Ambeed. "CAS No. 164648-47-9 Specifications." Ambeed.com. 3

Sources

Application

Application Note: Integration of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a highly specialized bifunctional building block utilized in the synthesis of peptidomimetics, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9) is a highly specialized bifunctional building block utilized in the synthesis of peptidomimetics, particularly in the development of targeted serine protease inhibitors . Structurally, it features a highly nucleophilic primary benzylamine and a chemically stable 3,3-dimethylurea moiety.

In structure-based drug design, the 4-aminomethylphenyl scaffold is a privileged P1 ligand that mimics the basic side chains of Arginine or Lysine, allowing it to anchor deeply into the S1 specificity pocket of proteases like Factor Xa or thrombin. Simultaneously, the dimethylurea group extends into adjacent binding clefts to establish critical hydrogen-bonding networks .

Mechanistic Causality in SPPS: The primary amine allows for rapid, high-yielding amide bond formation with carboxylic acids. Crucially, the 3,3-dimethylurea group is completely orthogonal to standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) conditions. It does not require transient protection during coupling steps and is entirely stable to the strong acids (e.g., 95% Trifluoroacetic acid) used during final global cleavage.

Physicochemical Properties

To ensure proper handling, stoichiometric calculations, and solvent selection, the physicochemical properties of the building block are summarized below.

PropertySpecification
Chemical Name 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea
CAS Number 164648-47-9 (Free base) / 903556-27-4 (HCl salt)
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol (Free base)
Appearance White to off-white powder
Solubility DMF, DMSO, NMP, Methanol (Insoluble in non-polar solvents)
SPPS Compatibility Fmoc/tBu orthogonal; completely stable to TFA cleavage

Strategic Workflows in SPPS

Integrating this amine into a peptide sequence typically targets the C-terminus to create a modified peptide amide. This is achieved via two primary workflows:

  • Approach A: On-Resin Synthesis via BAL Resin. The amine is anchored to a Backbone Amide Linker (BAL) resin via reductive amination. The peptide is then elongated from this secondary amine. This allows for full on-resin synthesis and direct cleavage of the final product .

  • Approach B: Post-Cleavage Solution-Phase Amidation. The peptide is synthesized on an acid-labile 2-Chlorotrityl chloride (2-CTC) resin, cleaved with side-chain protecting groups intact, and coupled to the amine in solution.

Workflow Visualization

BAL_SPPS_Workflow A BAL-Aldehyde Resin (Solid Support) C Reductive Amination (NaBH3CN, DMF/AcOH) A->C B 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (Primary Amine) B->C D Resin-Bound Secondary Amine C->D Imine formation & Reduction E Acylation (Fmoc-AA-OH) (HATU / HOAt / DIEA) D->E Overcomes Steric Hindrance F Standard Fmoc SPPS (Elongation) E->F Amide Bond Formation G Global Cleavage (TFA / Scavengers) F->G H C-Terminal Modified Peptide (Target Peptidomimetic) G->H Release from Resin

Caption: Workflow for on-resin synthesis of C-terminal modified peptides using BAL resin.

Detailed Experimental Protocols

Protocol 1: On-Resin Anchoring via BAL Resin (Reductive Amination)

Causality : BAL resin features an aldehyde functional group. Reacting this with the primary amine of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea forms an intermediate imine, which is selectively reduced by sodium cyanoborohydride to form a stable secondary amine anchor. Self-Validation : Primary amines react with Ninhydrin (Kaiser test) to turn blue, but secondary amines do not. Therefore, the Chloranil test must be used; a positive (dark green/blue) result validates successful secondary amine formation.

  • Resin Swelling : Swell BAL-aldehyde resin (e.g., 0.5 mmol/g loading) in DMF for 30 minutes.

  • Imine Formation : Dissolve 5 equivalents (eq) of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in a minimal volume of DMF containing 1% (v/v) glacial acetic acid. Add to the resin and shake for 2 hours at room temperature. (Note: If using the HCl salt, CAS 903556-27-4, add 5 eq of DIEA to neutralize the salt and liberate the free amine prior to adding acetic acid).

  • Reduction : Add 5 eq of sodium cyanoborohydride (NaBH₃CN) dissolved in DMF. Shake overnight (12-16 hours).

  • Washing : Drain and wash the resin sequentially with DMF (3x), DCM (3x), 5% DIEA in DMF (3x) to neutralize any residual acid, and finally DMF (3x).

  • Validation : Perform a Chloranil test. A dark blue/green color on the resin beads confirms the presence of the secondary amine.

Protocol 2: First Amino Acid Acylation (Overcoming Steric Hindrance)

Causality : The newly formed resin-bound secondary amine is highly sterically hindered by the bulky 4-(3,3-dimethylureido)benzyl group and the polystyrene matrix. Standard carbodiimide coupling reagents (like DIC/Oxyma) will yield incomplete reactions. Highly reactive uronium salts (HATU) combined with HOAt are mandatory to drive the acylation to completion .

  • Activation : Dissolve 5 eq of the first Fmoc-protected amino acid, 4.9 eq of HATU, and 5 eq of HOAt in DMF. Add 10 eq of DIEA. Stir for 1 minute to generate the highly reactive active ester.

  • Coupling : Add the activated mixture to the resin. Shake for 3-4 hours at room temperature. For highly hindered amino acids (e.g., Val, Ile, Pro), gentle heating (40°C) or a double-coupling cycle is strictly recommended.

  • Washing & Capping : Wash with DMF (5x). To prevent any unreacted secondary amine from causing deletion sequences in subsequent steps, cap the resin using Acetic Anhydride/DIEA/DMF (1:2:7) for 30 minutes.

  • Validation : Perform a Chloranil test. Colorless beads indicate complete acylation (100% conversion of the secondary amine to an amide).

Protocol 3: Post-Cleavage Solution-Phase Amidation (Alternative Strategy)

Causality : If the target peptide sequence is highly prone to on-resin aggregation, synthesizing the peptide acid on 2-CTC resin and coupling the amine in solution is a highly robust alternative. EDC/Oxyma is utilized here instead of HATU to minimize C-terminal epimerization during solution-phase coupling and to allow for simple aqueous extraction of the water-soluble urea byproduct of EDC .

  • Synthesis & Cleavage : Synthesize the peptide on 2-CTC resin. Cleave using 1% TFA in DCM (10 x 2 mins) to yield the fully protected peptide acid. Neutralize the filtrate with pyridine, concentrate under reduced pressure, and precipitate in cold diethyl ether.

  • Solution Coupling : Dissolve the protected peptide acid (1 eq) and 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (1.5 eq) in dry DMF.

  • Activation : Add EDC·HCl (1.5 eq) and Oxyma Pure (1.5 eq). Add DIEA dropwise to adjust the apparent pH to ~8. Stir at room temperature for 4-6 hours.

  • Workup & Global Deprotection : Precipitate the coupled product by adding ice-cold water. Filter and dry the solid. Treat the solid with a standard global cleavage cocktail (TFA/TIPS/Water 95:2.5:2.5) for 2 hours to remove all side-chain protecting groups.

  • Isolation & Validation : Precipitate the final modified peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC. Self-Validation via LC-MS : The successful addition of the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea moiety results in a monoisotopic mass shift of exactly +175.11 Da (accounting for the loss of H₂O during amide bond formation) compared to the free peptide acid.

References

  • Tucker, T. J., Brady, S. F., Lumma, W. C., Lewis, S. D., Gardell, S. J., Naylor-Olsen, A. M., ... & Freidinger, R. M. (1992). Design and synthesis of a series of potent and orally bioavailable noncovalent thrombin inhibitors that utilize non-basic groups in the P1 position. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society. Retrieved from[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. Retrieved from[Link]

Method

Application Notes and Protocols for Developing Assays with 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Introduction: The Phenylurea Scaffold as a Foundation for Kinase Inhibitor Discovery The phenylurea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to intera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylurea Scaffold as a Foundation for Kinase Inhibitor Discovery

The phenylurea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Compounds incorporating this structural feature have demonstrated a wide array of pharmacological activities, including potent anticancer and enzyme inhibitory properties.[1][2] A significant number of approved and investigational drugs, particularly those targeting protein kinases, feature the diaryl urea structure. This is largely attributed to the urea's capacity to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving high-affinity inhibition.

This document presents a detailed guide for researchers and drug development professionals on developing a robust biochemical assay for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea. While the specific biological target for this compound is not extensively documented in publicly available literature, its structural components—a substituted phenylurea—strongly suggest its potential as a modulator of protein kinase activity. The aminomethylphenyl group can provide additional interaction points within the active site or influence solubility and pharmacokinetic properties.

Herein, we postulate a hypothetical yet scientifically plausible application of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea as an inhibitor of a receptor tyrosine kinase (RTK) and provide a comprehensive protocol for its characterization using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This advanced assay format is widely adopted in high-throughput screening for its sensitivity, robustness, and low background interference.[3][4]

Hypothetical Target: A Receptor Tyrosine Kinase

Based on the structure-activity relationships of numerous phenylurea derivatives that exhibit anticancer activity by inhibiting protein kinases, we propose a hypothetical target for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea within the receptor tyrosine kinase (RTK) family.[5][6] RTKs are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The proposed mechanism of action involves the binding of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea to the ATP-binding site of the RTK, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK Activation ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Proliferation Cell Proliferation, Survival Signaling->Proliferation Compound 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea Compound->RTK Inhibition

Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust assay technology ideal for studying molecular interactions in a high-throughput format.[3][7] It combines the principles of FRET with time-resolved detection to minimize background fluorescence. The assay utilizes a donor fluorophore with a long fluorescence lifetime (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore.

In our hypothetical kinase assay, a biotinylated substrate peptide and a phosphospecific antibody labeled with an acceptor fluorophore are used. The kinase, upon phosphorylating the substrate, creates a binding site for the antibody. The subsequent addition of a streptavidin-conjugated donor fluorophore brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor like 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea will prevent substrate phosphorylation, thus disrupting the FRET signal.

G cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Kinase Substrate Biotin-Substrate Kinase->Substrate ATP ATP ATP->Substrate pSubstrate Biotin-Substrate-P Substrate->pSubstrate FRET High TR-FRET Signal pSubstrate->FRET SA_Donor Streptavidin-Donor SA_Donor->FRET Ab_Acceptor Antibody-Acceptor Ab_Acceptor->FRET Kinase_i Kinase Substrate_i Biotin-Substrate Kinase_i->Substrate_i ATP_i ATP ATP_i->Substrate_i No_FRET Low TR-FRET Signal Substrate_i->No_FRET Compound_i Inhibitor Compound_i->Kinase_i

Caption: Principle of the TR-FRET kinase assay for screening inhibitors.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea against a hypothetical receptor tyrosine kinase.

Materials and Reagents

ReagentSupplierPurpose
1-[4-(Aminomethyl)phenyl]-3,3-dimethylureaCommercial SupplierTest Compound
Recombinant Human RTK (e.g., EGFR, VEGFR2)Commercial SupplierEnzyme
Biotinylated Peptide SubstrateCustom or CommercialSubstrate for phosphorylation
ATPCommercial SupplierPhosphate donor
Kinase Assay BufferCommercial SupplierReaction buffer
TR-FRET Donor (e.g., LanthaScreen™ Tb-SA)Thermo FisherDonor fluorophore
TR-FRET Acceptor (e.g., GFP-PY20 Antibody)Thermo FisherAcceptor fluorophore
TR-FRET Dilution BufferThermo FisherDilution of detection reagents
DMSOSigma-AldrichSolvent for test compound
384-well low-volume, non-binding black platesCorning or GreinerAssay plates
TR-FRET compatible plate readerBMG Labtech, PerkinElmer, etc.Signal detection

Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting point for a 10-point curve is to dilute from 10 mM down to 0.5 µM.

    • Further dilute this series in Kinase Assay Buffer to achieve a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 2.5 µL of the 4x compound dilutions to the wells of a 384-well plate.

    • For controls, add 2.5 µL of Kinase Assay Buffer with 1% DMSO to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) wells.

  • Kinase Reaction:

    • Prepare a 2x enzyme solution in Kinase Assay Buffer.

    • Prepare a 2x substrate/ATP solution in Kinase Assay Buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically, but a common starting point is at the Km for ATP and substrate.

    • Add 2.5 µL of the 2x enzyme solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Detection:

    • Prepare a 2x detection mix containing the TR-FRET donor and acceptor in TR-FRET Dilution Buffer.

    • Stop the kinase reaction by adding 10 µL of the 2x detection mix to all wells. The final volume is 20 µL.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Typical settings involve excitation at 340 nm and emission detection at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

Data Analysis

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.

    • Ratio = (Intensity at 520 nm) / (Intensity at 495 nm)

  • Calculate Percent Inhibition:

    • Normalize the data using the high (no inhibitor) and low (no enzyme) controls.

    • % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)])

  • Determine IC50:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion and Future Directions

This application note provides a comprehensive framework for developing a robust biochemical assay to characterize the inhibitory potential of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea against a hypothetical protein kinase target. The proposed TR-FRET assay offers a sensitive and high-throughput compatible method for determining the potency of this compound. While the target is hypothetical, the principles and protocols outlined here are broadly applicable to screening phenylurea derivatives against various kinase targets.

Further studies would be required to identify the specific kinase(s) inhibited by 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea. This could involve screening against a panel of kinases, followed by cell-based assays to confirm its activity in a more physiological context. The aminomethyl group offers a potential site for modification to improve potency, selectivity, and pharmacokinetic properties, making this compound an interesting starting point for a drug discovery program.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). Scientific Reports. [Link]

  • New assays and approaches for discovery and design of Sirtuin modulators. (2014). Expert Opinion on Drug Discovery. [Link]

  • TR-FRET Assay Principle. (n.d.). Poly-Dtech. [Link]

Sources

Application

Application Note: Advanced Functionalization of Polymeric Scaffolds using 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Introduction & Mechanistic Rationale In the landscape of advanced materials and drug delivery systems, the precise introduction of hydrogen-bonding motifs into polymer backbones is critical for developing self-healing hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of advanced materials and drug delivery systems, the precise introduction of hydrogen-bonding motifs into polymer backbones is critical for developing self-healing hydrogels, dynamic elastomers, and non-isocyanate polyurethanes (NIPUs) ()[1]. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (AMPDMU) emerges as a highly privileged, bifunctional building block for these applications.

The structural logic of AMPDMU relies on two distinct, non-interfering domains:

  • The Aminomethyl Group (-CH₂-NH₂): Unlike traditional anilines (aromatic amines), the insertion of a methylene spacer insulates the primary amine from the electron-withdrawing effect of the phenyl ring. This preserves its high aliphatic nucleophilicity, enabling rapid, quantitative coupling with activated esters, epoxides, and cyclic carbonates without requiring harsh catalysts.

  • The 3,3-Dimethylurea Motif (-NH-CO-N(CH₃)₂): Urea derivatives are renowned supramolecular synthons ()[2]. The asymmetric dimethylurea group acts as a potent hydrogen bond donor (via the aryl-NH) and acceptor (via the carbonyl oxygen). When grafted onto a polymer, these motifs self-associate to form continuous, reversible bidentate hydrogen-bonded networks, driving macroscopic self-healing and energy dissipation[3].

Physicochemical Data & Reagent Specifications

Proper handling and stoichiometric calculation require an understanding of the reagent's physical state, often supplied as a hydrochloride salt to prevent premature autoxidation or oligomerization of the free base[4].

PropertySpecificationMechanistic Implication
Chemical Name 1-[4-(Aminomethyl)phenyl]-3,3-dimethylureaBifunctional crosslinker/end-capper.
CAS Number 164648-47-9 (Free Base) / 903556-27-4 (HCl Salt)Identifiers for sourcing[5].
Molecular Weight 193.25 g/mol (Free Base) / 229.71 g/mol (HCl Salt)Critical for precise molar equivalent calculations.
Solubility Soluble in DMF, DMSO, Water (HCl salt)Enables versatile use in both aqueous hydrogel synthesis and organic NIPU synthesis.
Reactivity Profile Primary aliphatic amine; H-bond donor/acceptorNucleophilic addition; supramolecular assembly[2].

Experimental Workflows & Protocols

Protocol A: Synthesis of Supramolecular Poly(acrylic acid) Hydrogels via EDC/NHS Coupling

Causality & Rationale: Poly(acrylic acid) (PAA) provides a dense array of carboxylates. To graft AMPDMU, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). EDC activates the carboxylate to an unstable O-acylisourea intermediate. NHS converts this into a stable, amine-reactive NHS-ester, preventing rapid hydrolysis ()[6]. The reaction is buffered at pH 5.5 using MES, which represents the optimal intersection between EDC stability (favored at acidic pH) and amine nucleophilicity (favored at basic pH)[7].

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of PAA (MW ~100 kDa) in 50 mL of 0.1 M MES buffer (pH 5.5). Stir until completely homogeneous.

  • Carboxylate Activation: Add 0.5 equivalents (relative to carboxylic acid monomers) of EDC·HCl and 0.5 equivalents of NHS. Stir the mixture vigorously at room temperature for 15 minutes to allow NHS-ester formation.

  • Amine Preparation: In a separate vial, dissolve the desired equivalents of AMPDMU hydrochloride in 10 mL of MES buffer. Add a stoichiometric amount of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the highly nucleophilic free amine.

  • Conjugation: Dropwise add the AMPDMU solution to the activated PAA mixture. Allow the reaction to proceed under continuous stirring for 24 hours at room temperature.

  • Purification: Transfer the functionalized polymer solution to a dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water for 72 hours, changing the water twice daily to remove unreacted EDC, NHS, and urea byproducts.

  • Recovery: Lyophilize the purified solution to obtain the dry, functionalized supramolecular polymer.

Protocol B: Epoxide Ring-Opening for NIPU Precursor Synthesis

Causality & Rationale: Traditional polyurethanes rely on toxic phosgene-derived isocyanates. NIPUs bypass this by reacting cyclic carbonates or epoxides with diamines or functional amines ()[8]. Using AMPDMU to end-cap poly(ethylene glycol) diglycidyl ether (PEG-DGE) introduces terminal urea motifs capable of dynamic crosslinking without the use of isocyanates, yielding biocompatible drug delivery matrices[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 mmol of PEG-DGE in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Add 4.2 mmol of AMPDMU (free base) to the solution, followed by 0.1 equivalents of triethylamine (TEA) to act as a base catalyst, enhancing the nucleophilic attack on the less sterically hindered carbon of the epoxide ring.

  • Thermal Curing: Heat the reaction mixture to 60°C and stir continuously for 48 hours. The elevated temperature provides the activation energy required for complete ring-opening.

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into 200 mL of ice-cold diethyl ether.

  • Isolation: Recover the functionalized polymer via vacuum filtration, wash twice with cold ether, and dry under a vacuum at 40°C overnight.

Data Presentation & Analytical Validation

Validation of the functionalization is typically performed via ¹H-NMR (integration of the dimethylurea methyl protons at ~2.9 ppm against the polymer backbone) and FTIR (appearance of the urea carbonyl stretch at ~1650 cm⁻¹).

Table: Optimization of EDC/NHS Coupling Efficiency for Protocol A

AMPDMU Added (Eq.)EDC/NHS Added (Eq.)Expected Degree of Substitution (DS)Hydrogel State (20% w/v in H₂O)
0.100.208 - 9%Viscous Liquid (Insufficient H-bonding)
0.250.5021 - 23%Soft, self-healing hydrogel
0.501.0042 - 45%Stiff, elastic hydrogel
0.751.5060 - 65%Brittle gel (Excessive crosslinking)

Note: DS plateaus around 65% due to steric hindrance along the PAA backbone.

Signaling / Interaction Pathway Visualization

Workflow A Poly(acrylic acid) Backbone B EDC/NHS Activation A->B pH 5.5 MES C AMPDMU (Primary Amine) B->C Reactive NHS Ester D Amide-Linked Dimethylurea Polymer C->D Nucleophilic Addition E Supramolecular Hydrogel Network D->E H-Bonding (NH···O=C)

Caption: Workflow for the functionalization of PAA with AMPDMU to form a supramolecular hydrogel.

Pathway N1 Polymer Chain A (Dimethylurea Motif) N3 Bidentate Hydrogen Bonding (NH···O=C & C=O···HN) N1->N3 N2 Polymer Chain B (Dimethylurea Motif) N2->N3 N4 Dynamic Crosslinking N3->N4 Reversible Association N5 Macroscopic Self-Healing N4->N5 Stress Dissipation

Caption: Mechanistic pathway of dynamic crosslinking and self-healing via dimethylurea hydrogen bonding.

References

  • NextSDS. "1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Yamanaka, M., Kimura, S., & Yokoya, M. "Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts." Chemistry – A European Journal, 2021, 27(18), 5601-5614. Available at:[Link]

  • Turnaturi, R., Zagni, C., Patamia, V., Barbera, V., Floresta, G., & Rescifina, A. "CO2-derived non-isocyanate polyurethanes (NIPUs) and their potential applications." Green Chemistry, 2023, 25, 9574-9602. Available at:[Link]

  • Chen, Y., et al. "A General Protein Unfolding‐Chemical Coupling Strategy for Pure Protein Hydrogels with Mechanically Strong and Multifunctional Properties." Advanced Science, 2021, 9(6), 2104553. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea for Enhanced Biological Activity

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the strategic derivatization of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea, a versatile scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the strategic derivatization of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea, a versatile scaffold with potential for enhanced biological activity. We delve into the rationale behind targeted chemical modifications of the primary aminomethyl group, offering detailed protocols for synthesizing a focused library of derivatives through acylation, sulfonylation, and reductive amination. Furthermore, we present robust protocols for the purification and in-depth characterization of these novel compounds. To assess the impact of these modifications, we outline key in vitro biological evaluation assays, including cell proliferation and kinase inhibition assays. This application note is designed to empower researchers to explore the structure-activity relationships of this promising chemical entity and accelerate the discovery of new therapeutic agents.

Introduction: The Rationale for Derivatization

The 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea core structure presents a compelling starting point for medicinal chemistry campaigns. The phenylurea motif is a well-established pharmacophore found in numerous approved drugs, particularly in oncology, where it often contributes to kinase inhibition. The key to unlocking and enhancing the therapeutic potential of this scaffold lies in the strategic modification of its reactive handles. The primary aminomethyl group on the phenyl ring serves as an ideal point for diversification, allowing for the introduction of a wide array of functional groups that can profoundly influence the molecule's physicochemical properties, target engagement, and overall biological activity.

The derivatization strategies outlined herein are designed to systematically probe the structure-activity relationship (SAR) by introducing moieties that can:

  • Modulate Lipophilicity: Fine-tuning the lipophilicity of the molecule can significantly impact its membrane permeability, metabolic stability, and pharmacokinetic profile.

  • Introduce Additional Pharmacophoric Features: The addition of hydrogen bond donors and acceptors, aromatic rings, and charged groups can lead to new or improved interactions with biological targets.

  • Explore Diverse Chemical Space: A focused library of derivatives allows for a systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with superior potency and selectivity.

This guide will focus on three robust and versatile chemical transformations for derivatizing the aminomethyl group: acylation, sulfonylation, and reductive amination.

Strategic Derivatization Workflow

The overall workflow for the derivatization of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea and subsequent evaluation is depicted below. This integrated approach ensures a systematic and efficient progression from compound synthesis to biological characterization.

Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start 1-[4-(aminomethyl)phenyl]- 3,3-dimethylurea Acylation Acylation (Acid Chlorides, Anhydrides) Start->Acylation RCOCl or (RCO)2O Sulfonylation Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation RSO2Cl Reductive_Amination Reductive Amination (Aldehydes, Ketones) Start->Reductive_Amination RCHO, NaBH(OAc)3 Purification Purification (Column Chromatography, Prep-HPLC) Acylation->Purification Sulfonylation->Purification Reductive_Amination->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Cell_Proliferation Cell Proliferation Assays (MTT, XTT) Characterization->Cell_Proliferation Kinase_Inhibition Kinase Inhibition Assays (e.g., TR-FRET) Characterization->Kinase_Inhibition SAR_Analysis SAR Analysis & Lead Optimization Cell_Proliferation->SAR_Analysis Kinase_Inhibition->SAR_Analysis

Caption: Workflow for derivatization and evaluation.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea.

General Considerations
  • All reactions should be performed in well-ventilated fume hoods.

  • Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Acylation of the Aminomethyl Group

This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent.

Rationale: Acylation is a straightforward method to introduce a variety of substituents. The resulting amides are generally stable and can participate in hydrogen bonding, which can be crucial for target binding.

Materials:

  • 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

Protocol 2: Sulfonylation of the Aminomethyl Group

This protocol details the synthesis of sulfonamides from the primary amine and a sulfonyl chloride.

Rationale: The sulfonamide group is a key functional group in many drugs. It is a good hydrogen bond acceptor and can improve the pharmacokinetic properties of a molecule.

Materials:

  • 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or DCM with TEA

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea (1.0 eq) in anhydrous pyridine or DCM.

  • Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up:

    • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

    • Dilute the residue with DCM and wash with 1 M HCl (to remove excess pyridine) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude sulfonamide by column chromatography or recrystallization.

Protocol 3: Reductive Amination of the Aminomethyl Group

This protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Rationale: Reductive amination is a powerful tool for introducing a wide range of alkyl and aryl substituents, providing access to a diverse set of secondary amines with varying steric and electronic properties.

Materials:

  • 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or DCM

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification:

  • Column Chromatography: A standard and effective method for purifying small to medium-scale reactions. Silica gel is the most common stationary phase, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Ideal for purifying more polar compounds or for achieving high purity. Reverse-phase C18 columns are commonly used with gradients of water and acetonitrile or methanol containing a small amount of trifluoroacetic acid (TFA) or formic acid.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compounds and to confirm their molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecules.

Biological Evaluation Protocols

The following protocols are designed to assess the enhanced biological activity of the synthesized derivatives, with a focus on potential anticancer applications.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: Kinase Inhibition Assay (e.g., TR-FRET)

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific protein kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.[3]

Materials:

  • Recombinant protein kinase (e.g., VEGFR2, B-Raf)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor) for biotinylated substrates

  • 384-well low-volume microplates

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled streptavidin). Incubate to allow for antibody binding.

  • TR-FRET Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes Derivative Phenylurea Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive)

Caption: Inhibition of a generic kinase signaling pathway.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Synthetic Outcomes of Derivatization

Derivative IDR GroupSynthetic MethodYield (%)Purity (LC-MS, %)
Parent -H-->98
AC-01 -COCH₃Acylation85>99
BZ-01 -COPhAcylation78>98
TS-01 -SO₂-p-TolylSulfonylation72>99
RA-01 -CH₂PhReductive Amination65>97
... (additional derivatives)

Table 2: In Vitro Biological Activity

Derivative IDCell Line (e.g., MCF-7) IC₅₀ (µM)Kinase (e.g., VEGFR2) IC₅₀ (µM)
Parent >100>50
AC-01 45.222.1
BZ-01 12.55.8
TS-01 8.92.3
RA-01 25.111.7
... (additional derivatives)

Conclusion

The strategic derivatization of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea offers a promising avenue for the discovery of novel therapeutic agents. The protocols detailed in this application note provide a robust framework for the synthesis, purification, characterization, and biological evaluation of a diverse library of derivatives. By systematically exploring the structure-activity relationships through these targeted modifications, researchers can identify lead compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties, thereby accelerating the drug discovery process.

References

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise Procedure Involving Imine Formation in Methanol Followed by Reduction. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: Cell-Based Assay Protocols for Evaluating 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Rationale & Experimental Design When profiling novel pharmacophores such as 1-[4-(Aminomethyl)phenyl]-3,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals.

Rationale & Experimental Design

When profiling novel pharmacophores such as 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea , researchers must bridge the gap between biochemical affinity and phenotypic efficacy. Structurally, the aminomethylphenyl moiety typically acts as a basic anchor for acidic binding pockets (e.g., S1 pockets in serine proteases), while the dimethylurea group provides a rigid hydrogen-bonding network. However, demonstrating that this compound penetrates the cell membrane, avoids rapid efflux, and engages its specific target requires a rigorous, self-validating assay system.

To establish true causality, we cannot rely solely on phenotypic readouts. A compound might reduce cell viability through off-target toxicity rather than specific target engagement. Therefore, this application note details an orthogonal, dual-assay workflow:

  • Target Engagement: The Cellular Thermal Shift Assay (CETSA) to prove the compound binds its target in living cells.

  • Phenotypic Efficacy: An ATP-dependent Cell Viability Assay to quantify the resulting anti-proliferative or cytotoxic effects.

Workflow cluster_assays Orthogonal Cell-Based Assays Compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea CETSA Target Engagement (CETSA) Compound->CETSA Intact Cell Treatment Viability Phenotypic Screening (ATP Viability) Compound->Viability 72h Incubation Readout1 Thermal Shift (u0394Tm) Quantification CETSA->Readout1 Readout2 IC50 & Cytotoxicity Profiling Viability->Readout2

Orthogonal workflow for evaluating compound efficacy and target engagement.

Pillar I: Cellular Thermal Shift Assay (CETSA)

Causality & Expertise: Why perform CETSA on intact cells rather than lysates? Evaluating 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in cell lysates strips away the physiological context. Intact cell CETSA preserves intracellular compound accumulation rates, metabolic activation, and native protein-protein interactions, ensuring the observed target engagement is pharmacologically relevant . The assay relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, preventing heat-induced aggregation [[1]]([Link]).

CETSA_Mechanism Unbound Unbound Target Heat Thermal Challenge Unbound->Heat Bound Compound Bound Bound->Heat Aggregated Aggregated (Pellet) Heat->Aggregated Low Tm Soluble Stabilized (Supernatant) Heat->Soluble High Tm

CETSA mechanism: ligand-induced thermal stabilization prevents heat aggregation.

Step-by-Step Protocol: Intact Cell CETSA
  • Cell Preparation: Culture the target cell line (e.g., K-562 or HeLa) to 70-80% confluency. Harvest, wash with PBS, and resuspend to a density of 2×106 cells/mL in physiological buffer.

  • Compound Treatment: Aliquot the cell suspension into two pools. Treat Pool A with 10 µM 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea. Treat Pool B with an equivalent volume of DMSO (vehicle control, final concentration ≤0.5% ). Incubate at 37°C with 5% CO₂ for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge: Divide each pool into 50 µL aliquots in a 96-well PCR plate. Subject the plate to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Add 50 µL of lysis buffer (containing protease inhibitors and 0.4% NP-40) to each well. Subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath) to fully lyse the cells without denaturing the proteins.

  • Separation of Aggregates: Transfer lysates to ultracentrifuge tubes and spin at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will form a pellet, while the stabilized, compound-bound proteins remain in the supernatant.

  • Quantification: Carefully extract the soluble supernatant and analyze the target protein abundance via Quantitative Western Blot or targeted Mass Spectrometry (e.g., LC-MS/MS).

Pillar II: ATP-Dependent Cell Viability Assay

Causality & Expertise: Why choose ATP quantitation over traditional MTT assays? Tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity, which can be artificially skewed by compounds that uncouple oxidative phosphorylation without immediately causing cell death. ATP quantitation, conversely, provides an instantaneous snapshot of true viability, as intracellular ATP is rapidly depleted upon necrosis or apoptosis . The Assay Guidance Manual strongly recommends this approach for its speed, sensitivity, and lack of required incubation for substrate conversion .

Step-by-Step Protocol: High-Throughput ATP Viability
  • Plate Seeding: Seed cells at an optimized density (e.g., 2,000 cells/well) into a 96-well opaque white microplate (to prevent luminescent cross-talk). Allow 24 hours for adherence and recovery.

  • Dose-Response Treatment: Prepare a 10-point, 3-fold serial dilution of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea starting from a top concentration of 100 µM. Add the compound to the wells in triplicate. Include DMSO-only wells (negative control) and a known cytotoxic agent (positive control). Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the ATP-detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Detection: Read the plate using a microplate luminometer with an integration time of 0.5 to 1.0 second per well.

Data Interpretation & The Self-Validating System

This dual-assay protocol acts as a self-validating system . By correlating the Isothermal Dose-Response ( EC50​ ) from CETSA with the phenotypic cytotoxicity ( IC50​ ) from the ATP assay, researchers can validate the mechanism of action. If the IC50​ is significantly lower than the EC50​ ( IC50​≪EC50​ ), the compound's cytotoxicity is likely driven by off-target effects. Parity between these values strongly supports an on-target mechanism.

Table 1: Quantitative Data Interpretation Matrix
Assay ModuleMetricExpected Active ProfileMechanistic Interpretation
CETSA (Melt Curve) ΔTm​ (°C) >2.0 °C shift vs. DMSODirect, stabilizing target engagement in the native cellular environment.
CETSA (ITDR) EC50​ ( μ M) <1.0μ MHigh-affinity intracellular binding at the physiological target.
ATP Viability IC50​ ( μ M) <10.0μ MPotent anti-proliferative or cytotoxic phenotypic effect.
Assay Quality Z'-Factor >0.5 Excellent assay robustness and signal-to-background ratio.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Pelago Bioscience Scientific Hub. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. When working with amphiphilic molecules like 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea , empirical trial-and-error is inefficient. Instead, we must approach solubility and assay integration by understanding the fundamental thermodynamics and chemical reactivity of the molecule.

This guide provides a self-validating framework to troubleshoot precipitation, mitigate assay interference, and standardize your experimental workflows.

Part 1: Physicochemical Profile & Causality

To troubleshoot this compound, we must first deconstruct its molecular architecture. The molecule features a highly polar, hydrogen-bonding 3,3-dimethylurea tail , a hydrophobic phenyl core , and a basic, reactive primary amine (-CH2-NH2) . This structural dichotomy creates competing solubility drivers depending on the pH and solvent environment.

Table 1: Physicochemical Drivers of Solubility

PropertyEstimated ValueCausality / Impact on Experimental Workflow
pKa (Amine) ~9.5At physiological pH (7.4), the amine is protonated ( NH3+​ ), favoring aqueous solubility. At pH > 9.0, the neutral free base dominates, drastically reducing aqueous solubility.
Hydrogen Bonding High (Urea donors/acceptors)The urea group forms strong intermolecular crystal lattices. The free base requires high energy (or strong solvents like DMSO) to disrupt this lattice.
LogP ~1.2 - 1.5Moderate lipophilicity. While the monomer is somewhat water-soluble, transient supersaturation can drive the hydrophobic phenyl rings to aggregate into amorphous precipitates.
Nucleophilicity HighThe unhindered primary amine is highly reactive toward carbonyls, risking covalent modification with assay components (e.g., aldehydes).
Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: Why does my compound immediately precipitate when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: You are observing a classic failure of . When stored in 100% DMSO, the compound is fully solvated. Upon rapid dilution into an aqueous buffer, the local concentration of DMSO drops instantly (the "solvent shift"). Before the protonated amine can establish a stable aqueous hydration shell, the hydrophobic urea-phenyl domains rapidly self-associate. This forms an amorphous precipitate. To fix this, you must use a "step-down" dilution method (see Protocol B) or switch to the pre-solvated Hydrochloride salt.

Q2: I am observing inconsistent assay readouts and suspected false positives. Is the compound degrading? A2: It is likely not degrading, but rather reacting. Primary amines are notorious for acting as under specific conditions. If your assay buffer contains reducing sugars, oxidized lipids, or aldehyde-based reagents, the primary amine will undergo a nucleophilic attack to form a Schiff base (imine). This new species is highly lipophilic, causing secondary precipitation and quenching fluorescence readouts.

Q3: Should I purchase the Free Base (CAS 164648-47-9) or the Hydrochloride Salt (CAS 903556-27-4)? A3: Always purchase the Hydrochloride (HCl) salt for aqueous biological assays. The causality is thermodynamic: the HCl salt is pre-protonated. When added to water, the ionic bonds dissociate immediately, providing favorable ion-dipole interactions that bypass the high lattice energy barrier of the free base's urea-mediated hydrogen bond network.

Part 3: Visualized Workflows & Methodologies
Workflow 1: Solubilization Decision Tree

To prevent kinetic solubility failures, follow this logical progression based on the salt form you have procured.

solubilization start 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Solid Powder check_form Identify Salt Form (Free Base vs. HCl Salt) start->check_form free_base Free Base (CAS 164648-47-9) check_form->free_base If Free Base hcl_salt HCl Salt (CAS 903556-27-4) check_form->hcl_salt If HCl Salt dmso Dissolve in 100% DMSO (Max 10-50 mM) free_base->dmso water Dissolve in ddH2O or Buffer (pH < 7.0) hcl_salt->water dilution Dilute to Assay Buffer (Keep DMSO < 1%) dmso->dilution water->dilution monitor Monitor for Precipitation (Nephelometry / UV-Vis) dilution->monitor

Figure 1: Solubilization and dilution workflow for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Protocol A: Preparation of a Self-Validating 10 mM Aqueous Working Solution (From HCl Salt)

Use this protocol to ensure thermodynamic solubility without organic co-solvents.

  • Weighing: Weigh 2.58 mg of the HCl salt (CAS 903556-27-4) using a microbalance.

  • Initial Solvation: Add 1.0 mL of sterile, deionized water (ddH2O). Do not use PBS for the initial dissolution, as the high ionic strength can salt-out the compound.

  • Agitation: Vortex for 60 seconds. The protonated amine will drive immediate dissolution.

  • Buffering: Slowly titrate 10X PBS into the solution to reach a 1X PBS concentration. Ensure the final pH does not exceed 7.4.

  • Self-Validation (Critical): Measure the UV absorbance of the solution at 600 nm (where the compound does not absorb).

    • Causality: If A600​>0.05 , the Tyndall effect is occurring, indicating the presence of colloidal micro-precipitates. If this occurs, lower the pH to 6.8 to fully protonate the amine.

Protocol B: DMSO Solvent-Shift Mitigation (From Free Base)

Use this protocol if you are forced to use the free base (CAS 164648-47-9) and must .

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to yield a 10 mM stock. Store in aliquots at -20°C to prevent moisture ingress.

  • Intermediate Step-Down: Do not spike directly into the assay buffer. Instead, create an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and ddH2O.

  • Assay Dilution: Dispense the intermediate solution into the final assay buffer under continuous vortexing.

  • Self-Validation: Run a dynamic light scattering (DLS) check or nephelometry scan on the final well plate. A scattering signal above baseline confirms kinetic precipitation, requiring a lower final concentration.

Workflow 2: Assay Interference Pathway

If your solubility checks pass but your assay data is erratic, the primary amine is likely reacting with your assay environment.

pathway amine Primary Amine (-CH2-NH2) intermediate Carbinolamine Intermediate amine->intermediate Nucleophilic Attack carbonyl Assay Components (Aldehydes/Ketones) carbonyl->intermediate schiff Schiff Base (Imine Formation) intermediate->schiff Dehydration (-H2O) precipitation Loss of Solubility & Assay Artifacts schiff->precipitation Aggregation

Figure 2: Schiff base formation pathway leading to assay interference and precipitation.

References
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity Source: PubMed Central (PMC) URL:[Link][1]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC) URL:[Link][2]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: PubMed Central (PMC) URL:[Link][3]

Sources

Optimization

optimizing reaction conditions for aminomethylphenyl urea derivatives

Technical Support Center: Optimizing Aminomethylphenyl Urea Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex urea-based pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Aminomethylphenyl Urea Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex urea-based pharmacophores. Aminomethylphenyl urea derivatives are highly privileged structures, serving as the backbone for numerous kinase inhibitors (such as Sorafenib analogs) and receptor antagonists[1]. However, the transition from paper chemistry to bench execution often reveals critical bottlenecks: runaway dimerization, poor regioselectivity, and intractable product isolation.

This guide is engineered to move beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure your synthesis is robust, high-yielding, and reproducible.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: When generating the isocyanate intermediate from an aminomethylphenyl derivative using triphosgene, I observe significant formation of symmetrical urea byproducts. How can I suppress this? Expert Insight & Causality: Symmetrical urea formation ( R−NH−CO−NH−R ) is a classic stoichiometric failure. It occurs when the newly formed isocyanate reacts with unreacted starting amine instead of the intended secondary coupling partner. This side reaction is highly sensitive to moisture; water rapidly hydrolyzes the isocyanate into a carbamic acid, which decarboxylates back into an amine, triggering a rapid cascade of symmetrical urea formation[2]. Resolution:

  • Inverse Addition: Always add your amine slowly to a chilled solution of triphosgene—never the reverse. This ensures triphosgene is maintained in stoichiometric excess relative to the available amine, kinetically favoring complete conversion to the isocyanate.

  • Absolute Anhydrous Conditions: Utilize strictly anhydrous dichloromethane (DCM) and purge your reaction vessel with argon to eliminate ambient moisture[1].

Q2: My starting material contains both an aliphatic aminomethyl group ( −CH2​NH2​ ) and an aromatic aniline group ( −NH2​ ). How do I achieve regioselective urea formation exclusively at the aminomethyl position? Expert Insight & Causality: Nucleophilicity in this context is a direct function of basicity. The aliphatic aminomethyl group ( pKa​≈9−10 ) is significantly more nucleophilic than the aromatic aniline group ( pKa​≈4−5 ), as the latter's lone pair is delocalized into the aromatic π -system. Resolution: Exploit this electronic disparity through strict thermal control. Conduct the initial isocyanate formation at 0°C to 5°C. At this reduced thermal energy, the activation barrier is only overcome by the highly nucleophilic aliphatic amine. The aromatic amine remains kinetically inert, preserving your regioselectivity.

Q3: What are the optimal solvent and base combinations for coupling p-xylylenediamine with aryl isocyanates? Expert Insight & Causality: The base must efficiently deprotonate the intermediate without acting as a competing nucleophile, while the solvent must balance reactant solubility with the thermodynamic stability of the transition state. Empirical data confirms that using Triethylamine (TEA) in Tetrahydrofuran (THF) yields the best results[3]. TEA provides the necessary basicity but is sterically hindered enough to prevent nucleophilic attack on the isocyanate, a common failure point when using less hindered bases like pyrrolidine or ammonia[3].

Section 2: Quantitative Optimization Data

To validate the selection of reagents, the following table summarizes the optimization of reaction conditions for the synthesis of 1,1'-(1,4-phenylenebis(methylene))bis(3-phenylurea) derivatives from diamines and aryl isocyanates[3].

EntrySolventBase CatalystTemperature (°C)Reaction Time (h)Yield (%)
1THFTriethylamine (TEA)10–40890
2THFN,N-Diethylamine45–50830
3THFL-Proline45–50830
4THFPyrrolidine45–50810
5THFAmmonia45–508Nil

Analysis: The data clearly demonstrates that THF combined with TEA at ambient temperatures (10–40°C) provides a superior catalytic environment, maximizing the desired nucleophilic addition while mitigating unwanted side reactions[3].

Section 3: Experimental Workflows & Logical Relationships

Troubleshooting Start Aminomethylphenyl Urea Synthesis Issue1 Symmetrical Urea Byproduct Start->Issue1 Issue2 Poor Regioselectivity (Aliphatic vs Aromatic) Start->Issue2 Issue3 Low Yield / Incomplete Conversion Start->Issue3 Sol1 Strict Anhydrous Conditions & Inverse Addition Issue1->Sol1 Sol2 Exploit pKa Differences: Lower Temp (0-5°C) Issue2->Sol2 Sol3 Optimize Base/Solvent: Use Et3N in THF Issue3->Sol3

Logical troubleshooting workflow for resolving common issues in urea synthesis.

Pathway A Aminomethyl Aniline C Isocyanate Intermediate A->C Inverse Addition B Triphosgene (0°C, DCM) B->C E Target Urea Derivative C->E Nucleophilic Attack D Aryl Amine (THF, Et3N) D->E

Chemical synthesis pathway for aminomethylphenyl ureas via isocyanate intermediates.

Section 4: Self-Validating Standard Operating Procedure (SOP)

Step-by-Step Methodology: Synthesis of Aminomethylphenyl Ureas This protocol incorporates built-in analytical checkpoints to ensure each intermediate is fully realized before proceeding to the next step, thereby preventing cascading failures.

Phase 1: In Situ Isocyanate Generation

  • System Preparation: Equip a flame-dried 3-neck round-bottom flask with a magnetic stirrer, an argon inlet, and a condenser connected to a base scrubber system (essential for neutralizing HCl/phosgene off-gas).

  • Reagent Loading: Dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) and cool to 0°C using an ice bath[1].

  • Inverse Amine Addition: Dissolve the aminomethylphenyl derivative (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the chilled triphosgene solution over a period of 30 minutes.

  • Validation Checkpoint (Critical): Allow the reaction to warm to room temperature and stir for 2 hours. Extract a 0.1 mL aliquot and analyze via IR spectroscopy. Do not proceed until you confirm the formation of the isocyanate (strong absorption band at 2275–2250 cm⁻¹) and the complete disappearance of the primary amine N-H stretch (~3200 cm⁻¹)[1].

Phase 2: Urea Coupling & Isolation 5. Secondary Amine Addition: Once the isocyanate intermediate is analytically confirmed, cool the reaction mixture back to 0°C. Add the secondary aryl amine (1.0 eq) dissolved in THF dropwise[1]. 6. Thermal Activation: Raise the temperature to 40°C and stir for 4-8 hours[3]. Monitor the reaction via TLC (eluent: EtOAc/Hexane) until the isocyanate intermediate is completely consumed. 7. Work-up: Quench the reaction with ice-cold water. Extract the organic layer, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ . 8. Isolation via Precipitation: Urea derivatives often exhibit poor solubility due to extensive intermolecular hydrogen bonding networks. Exploit this thermodynamic property by concentrating the organic layer under reduced pressure and triturating the crude residue with cold diethyl ether or water. The pure urea product will precipitate out, allowing for isolation via simple vacuum filtration and bypassing the need for tedious silica gel chromatography[4].

References

  • Synthesis, Characterization, and Biological Evaluation of Urea Derivatives of p- Xylylenediamine - AIP Publishing , aip.org.[Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water , rsc.org.[Link]

  • Fate of Methylenediphenyl Diisocyanate and Toluene Diisocyanate in the Aquatic Environment | Environmental Science & Technology - ACS Publications , acs.org.[Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates , asianpubs.org. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the technical support center for the synthesis of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this synthesis, with a primary focus on minimizing by-product formation and maximizing yield and purity. We will move beyond simple procedural lists to explain the underlying chemical principles that govern the success of this reaction.

Introduction: The Synthetic Challenge

The synthesis of 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea typically involves the reaction of 4-aminobenzylamine with an appropriate electrophilic reagent to install the dimethylurea moiety. The core challenge arises from the starting material itself: 4-aminobenzylamine possesses two distinct nucleophilic sites—a primary aromatic amine and a primary benzylic amine.[1] The benzylic amine is generally more basic and nucleophilic than the aromatic amine, which can lead to a lack of selectivity and the formation of undesired by-products. This guide provides troubleshooting strategies and optimized protocols to control this selectivity and achieve a high-purity product.

Core Reaction Pathway and Key By-Products

The most direct and common synthetic route is the acylation of 4-aminobenzylamine with dimethylcarbamoyl chloride. The desired reaction occurs at the aromatic nitrogen. However, several competing reactions can occur, leading to a mixture of products.

G cluster_reactants Reactants cluster_products Reaction Products A 4-Aminobenzylamine (H₂N-Ar-CH₂-NH₂) P Desired Product 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea A->P Selective Acylation (Aromatic Amine) A->P BP1 Isomeric By-product (Reaction at benzylic NH₂) A->BP1 Non-selective Acylation (Benzylic Amine) A->BP1 B Dimethylcarbamoyl Chloride (Me₂NCOCl) B->P B->BP1 BP2 Di-substituted By-product (Reaction at both amines) B->BP2 Over-acylation P->BP2 Over-acylation BP1->BP2 Over-acylation

Caption: Main reaction pathway and formation of key by-products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My final product is contaminated with a significant amount of a di-substituted by-product. What is the cause and how can I prevent it?

  • Probable Cause: The formation of the di-substituted by-product, where both the aromatic and benzylic amines have reacted with dimethylcarbamoyl chloride, is typically a result of incorrect stoichiometry or poor reaction control. Using an excess of dimethylcarbamoyl chloride is the most common reason. High reaction temperatures can also increase the rate of the second, undesired acylation.

  • Expert Solution & Protocol:

    • Stoichiometric Control: The key is to use 4-aminobenzylamine as the limiting reagent is often a misconception. A more effective strategy is to use a precise 1.0 to 1.05 molar equivalent of dimethylcarbamoyl chloride relative to the diamine. This ensures there isn't a large excess of the acylating agent available to react a second time.

    • Controlled Addition: The reaction is highly exothermic. Add the dimethylcarbamoyl chloride solution dropwise to a cooled (0-5 °C) solution of 4-aminobenzylamine and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A slow, controlled addition prevents localized temperature spikes and high concentrations of the acylating agent.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within 1-3 hours at low temperatures. Quench the reaction as soon as the starting 4-aminobenzylamine is consumed to prevent further reaction towards the di-substituted product.

Question 2: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired structure. I suspect I've formed the wrong isomer. How do I fix this?

  • Probable Cause: You have likely formed 1-(4-aminophenylmethyl)-3,3-dimethylurea, the kinetic product resulting from the acylation of the more nucleophilic benzylic amine. While the aromatic amine's nucleophilicity is reduced by delocalization of its lone pair into the benzene ring, the benzylic amine is a simple primary alkylamine and thus more reactive.

  • Expert Solution & Protocol:

    • Leverage Electronic Differences: The key to selectivity is to favor the thermodynamic product. While the benzylic amine is more nucleophilic, the aromatic amine is more acidic. By using a suitable base and low temperature, you can control the selectivity.

    • Optimized Conditions: Conduct the reaction at 0 °C. The lower temperature provides a greater energy barrier for the reaction at the less-favored aromatic amine, but it also helps to prevent runaway reactions and gives more time to control the addition. The presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl by-product, which could otherwise protonate the amine groups and deactivate them.[2]

    • Solvent Choice: Using a moderately polar aprotic solvent such as THF or ethyl acetate can help to stabilize the transition state leading to the desired product.

G Start Reaction Start: 4-Aminobenzylamine + Me₂NCOCl Check_Purity Problem Detected: Impurity in Product? Start->Check_Purity DiSub Di-substituted By-product? Check_Purity->DiSub Yes End Pure Product Check_Purity->End No Isomer Isomeric By-product? DiSub->Isomer No Sol_DiSub Solution: 1. Use 1:1 Stoichiometry 2. Slow addition at 0-5°C 3. Monitor via TLC/HPLC DiSub->Sol_DiSub Yes Sol_Isomer Solution: 1. Maintain low temp (0°C) 2. Use non-nucleophilic base 3. Choose appropriate solvent (THF) Isomer->Sol_Isomer Yes Other Other Issue: (e.g., Symmetrical Urea) Isomer->Other No Sol_DiSub->End Sol_Isomer->End

Caption: Troubleshooting logic for by-product formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying the final product?

    • For removing closely related isomers and di-substituted products, flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane), will allow for the separation of the desired product from less polar by-products and more polar starting material. Recrystallization can also be effective if a suitable solvent system is found that can selectively precipitate the desired product.[3]

  • Q2: Why is a non-nucleophilic base like triethylamine (TEA) or DIPEA recommended?

    • The reaction of dimethylcarbamoyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic amine groups on the starting material or product, rendering them non-nucleophilic and halting the reaction. A base is required to neutralize this HCl. A non-nucleophilic base is essential because a nucleophilic base (e.g., pyridine) could compete with the 4-aminobenzylamine and react with the dimethylcarbamoyl chloride, leading to additional impurities.

  • Q3: Can I use other reagents besides dimethylcarbamoyl chloride?

    • Yes, although dimethylcarbamoyl chloride is common due to its reactivity.[4] An alternative is to react 4-aminobenzylamine with an isocyanate precursor. For example, using triphosgene and dimethylamine can generate dimethylcarbamoyl chloride in situ. Another approach involves using phenyl carbamates, which can react with amines in DMSO to form ureas under mild conditions, potentially offering better control.[5] However, these methods add steps and complexity to the overall synthesis.

Data Summary Table: Key Components and By-products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Origin
4-Aminobenzylamine (Starting Material)C₇H₁₀N₂122.17Reagent
1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (Product) C₁₀H₁₅N₃O 193.25 Desired Reaction
1-(4-Aminophenylmethyl)-3,3-dimethylurea (Isomer)C₁₀H₁₅N₃O193.25Reaction at benzylic amine
1,1'-(p-Phenylenedimethylene)bis(3,3-dimethylurea) (Di-substituted)C₁₃H₂₂N₄O₂278.34Over-reaction with reagent
TetramethylureaC₅H₁₂N₂O116.16Hydrolysis of reagent

Optimized Experimental Protocol

This protocol is designed to maximize selectivity for the desired product.

Materials:

  • 4-Aminobenzylamine (1.0 eq)

  • Dimethylcarbamoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve dimethylcarbamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the dimethylcarbamoyl chloride solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC (e.g., using a 10% Methanol in DCM eluent).

  • Work-up: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the pure 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea.

References

  • ResearchGate. (n.d.). Synthesis of conducting polymers of aniline and 4-aminobenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzylamine. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1–(4-aminophenyl)-3-phenylurea and.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.
  • PubChemLite. (n.d.). 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19).... Retrieved from [Link]

  • MDPI. (2019). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the Advanced NMR Technical Support Center. Structural elucidation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea presents unique analytical challenges due to its dynamic conformational properties, pH-sensitive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. Structural elucidation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea presents unique analytical challenges due to its dynamic conformational properties, pH-sensitive moieties, and multiple exchangeable protons.

This guide is designed for drug development professionals and analytical chemists to systematically diagnose and resolve spectral ambiguities.

Quantitative Reference Data

Before troubleshooting, verify your spectrum against the expected chemical shifts. Deviations from these baseline values often indicate solvent effects, conformational dynamics, or salt-form variations rather than synthetic failure.

Table 1: Expected NMR Chemical Shifts (in DMSO-d6 at 298 K)

Structural FeatureNucleusExpected Shift (ppm)MultiplicityIntegrationDiagnostic Notes
N(CH3)2 1H~2.90 - 3.00Singlet (or Broad)6HHighly susceptible to restricted rotation broadening.
Benzylic -CH2- 1H~3.60 - 3.80Singlet2HShifts downfield (>4.0 ppm) if amine is protonated.
Aromatic CH 1H~7.10 - 7.40AA'BB' Quartet4HClassic para-substituted splitting pattern.
Amine -NH2 1H~1.50 - 2.00Broad Singlet2HExchangeable. Often masked by water or solvent peaks.
Urea -NH- 1H~8.00 - 8.50Singlet1HExchangeable. Sharpest in strictly anhydrous solvents.
Carbonyl C=O 13C~155.0 - 160.0SingletN/ACharacteristic urea carbonyl region.

Diagnostic Troubleshooting Workflow

Use the following logic tree to isolate the root cause of anomalous peak shapes or unexpected chemical shifts in your sample.

NMR_Troubleshooting Start Unclear NMR Spectrum: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Q1 Are NH / NH2 peaks broadened or missing? Start->Q1 Sol1 Perform D2O Shake or use anhydrous DMSO-d6 Q1->Sol1 Yes Q2 Is the N(CH3)2 peak broadened or split into two? Q1->Q2 No Sol1->Q2 Sol2 Perform VT-NMR (Heat to 60-80°C) Q2->Sol2 Yes Q3 Is the Benzylic CH2 shifted downfield (> 4.0 ppm)? Q2->Q3 No Sol2->Q3 Sol3 Check protonation state (Add Et3N to free-base) Q3->Sol3 Yes Valid Spectrum Validated & Assignments Confirmed Q3->Valid No Sol3->Valid

Diagnostic workflow for troubleshooting NMR assignments in substituted dimethylureas.

Frequently Asked Questions (FAQs)

Q1: Why are the urea -NH- and amine -NH2 peaks missing or appearing as a single massive broad hump?

The Causality: Exchangeable protons (such as those on amines and ureas) undergo rapid chemical exchange with trace water in the solvent or with each other[1]. If the exchange rate is intermediate on the NMR timescale, the signals broaden significantly, sometimes blending entirely into the baseline. Furthermore, in protic solvents like CD3OD or D2O, these protons exchange with deuterium and become NMR silent in the 1H channel[2]. In solvents like CDCl3, their chemical shifts are highly concentration- and temperature-dependent due to variable hydrogen bonding[3]. The Solution: Run the sample in strictly anhydrous DMSO-d6. DMSO is a strong hydrogen-bond acceptor that effectively "locks" the exchangeable protons in place, slowing down the exchange rate and yielding sharp singlets. To conclusively prove the peaks belong to exchangeable protons, perform a D2O exchange experiment[4].

Q2: The 3,3-dimethyl group appears as two distinct singlets (or a very broad peak) instead of a sharp 6H singlet. Is my sample impure?

The Causality: No, your sample is likely pure. This is a classic manifestation of restricted rotation. The C-N bond in the urea moiety possesses partial double-bond character because the nitrogen lone pair delocalizes into the adjacent carbonyl pi-system[5]. At room temperature, this creates a rotational barrier that locks the two methyl groups into non-equivalent magnetic environments (one syn to the carbonyl oxygen, one anti). The Solution: Perform Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to overcome the rotational barrier. As rotation becomes rapid on the NMR timescale, the two environments average out, and the signals will coalesce into a single, sharp 6H singlet.

Q3: The benzylic -CH2- peak is appearing at 4.1 ppm instead of the expected 3.7 ppm. What happened?

The Causality: The chemical shift of protons adjacent to an amine is highly sensitive to the nitrogen's protonation state[6]. If your compound was purified via reverse-phase HPLC using an acidic modifier (like TFA), or synthesized as an HCl salt, the primary amine exists as an ammonium ion (-NH3+). The localized positive charge acts as a strong electron-withdrawing group via induction, drastically deshielding the adjacent benzylic protons and pushing them downfield. The Solution: Add a small amount of an organic base to the NMR tube to deprotonate the salt in situ.

Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Follow these standardized methodologies to resolve the issues discussed above.

Protocol A: D2O Exchange Experiment (Identifying Labile Protons)

Self-Validation Mechanism: The targeted exchangeable peaks will disappear, while the integration and splitting of the stable C-H backbone (e.g., aromatic protons) will remain completely unchanged, proving that the sample concentration and magnetic homogeneity are intact.

  • Acquire a standard 1H NMR spectrum of your compound in a non-exchangeable solvent (e.g., DMSO-d6 or CDCl3).

  • Remove the NMR tube from the spectrometer and add 1–2 drops of Deuterium Oxide (D2O) directly into the tube[4].

  • Cap the tube tightly and shake vigorously for 30 to 60 seconds to ensure complete biphasic mixing and proton-deuterium exchange.

  • Re-insert the tube into the spectrometer, re-shim the magnetic field (as the solvent composition has changed slightly), and acquire a new 1H spectrum.

  • Overlay the two spectra. Peaks that have vanished or significantly diminished are confirmed as the -NH- and -NH2 protons[2].

Protocol B: Variable Temperature (VT) NMR (Resolving Restricted Rotation)

Self-Validation Mechanism: The process must be reversible. Cooling the sample back to room temperature will restore the original broad/split peaks, proving the spectral change was due purely to conformational dynamics and not thermal degradation of the molecule.

  • Prepare the sample in a high-boiling solvent such as DMSO-d6 (Boiling point: 189 °C).

  • Acquire a baseline spectrum at standard room temperature (298 K). Note the broadness or splitting of the N(CH3)2 signal at ~2.9 ppm.

  • Program the spectrometer to increase the probe temperature in 10 °C increments, starting from 298 K up to 353 K (80 °C).

  • Allow the sample to equilibrate for 5 minutes at each temperature step before acquiring a spectrum.

  • Observe the coalescence of the N(CH3)2 peaks. Calculate the rotational energy barrier ( ΔG‡ ) using the coalescence temperature ( Tc​ ) if kinetic data is required[5].

  • Critical Step: Return the probe to 298 K, equilibrate, and acquire a final spectrum to confirm the compound did not degrade.

Protocol C: In-Situ Free-Basing (Confirming Protonation States)

Self-Validation Mechanism: The upfield shift of the benzylic protons will correlate directly with the addition of the base. Verifying that the peak integration remains exactly 2H confirms that no structural degradation or side-reactions occurred.

  • Acquire a baseline 1H NMR spectrum of the suspected salt-form sample in DMSO-d6 or CD3OD.

  • Add 0.5 to 1.0 equivalents of Triethylamine (Et3N) or a pinch of anhydrous Potassium Carbonate (K2CO3) to the NMR tube. (Note: Et3N will introduce its own signals at ~1.0 ppm and ~2.5 ppm; ensure these do not overlap with your peaks of interest).

  • Mix thoroughly until the base is fully dissolved/distributed.

  • Re-acquire the spectrum.

  • Analyze the benzylic -CH2- region. A successful conversion from the salt to the free base will result in a distinct upfield shift from >4.0 ppm back to the ~3.6 - 3.8 ppm range[6].

References

  • Troubleshooting 1H NMR Spectroscopy University of Rochester URL:[Link]

  • The Use of Proton Nuclear Magnetic Resonance Spectroscopy for the Determination of pKa Values in Aqueous/Organic Solutions for Basic Analytes ResearchGate URL:[Link]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs URL:[Link]

  • Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives The Journal of Physical Chemistry A URL:[Link]

  • Why the exchangeable proton in NMR spectroscopy doesn't show the exact position signal or peak according to the convention? ResearchGate URL:[Link]

  • Exchangeable Protons and Deuterium Exchange OpenOChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9).

To ensure a highly scalable, safe, and cost-effective process, we recommend a two-step synthetic route starting from commercially available 4-aminobenzonitrile. This avoids the use of expensive protecting groups (like Boc or Cbz) and minimizes purification bottlenecks.

Part 1: Synthetic Workflow & Process Diagram

The workflow relies on two highly validated chemical transformations:

  • Urea Formation: Nucleophilic addition of the aniline derivative to dimethylcarbamoyl chloride.

  • Nitrile Reduction: Catalytic hydrogenation of the cyano group to a primary amine.

G SM 4-Aminobenzonitrile (Starting Material) Step1 Step 1: Urea Formation Dimethylcarbamoyl chloride SM->Step1 Int1 1-(4-Cyanophenyl)-3,3-dimethylurea (Intermediate) Step1->Int1 Base/Solvent Issue1 Issue: Low Conversion Fix: Add DMAP, Heat Step1->Issue1 Step2 Step 2: Nitrile Reduction H2 Gas, Raney Nickel Int1->Step2 Target 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (Target Product) Step2->Target Primary Amine Issue2 Issue: Dimer Impurity Fix: NH3/MeOH Solvent Step2->Issue2 Issue1->Int1 Drives to completion Issue2->Target Suppresses Dimerization

Synthetic workflow and troubleshooting logic for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

Part 2: Step-by-Step Methodologies

Step 1: Synthesis of 1-(4-Cyanophenyl)-3,3-dimethylurea

Objective: Convert 4-aminobenzonitrile to the corresponding 3,3-dimethylurea intermediate.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge Solvents & Reagents: Add 4-aminobenzonitrile (1.0 eq) to anhydrous dichloromethane (DCM) or toluene (10 volumes). Add pyridine (4.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) [3].

  • Addition: Cool the mixture to 0–5 °C. Dropwise add dimethylcarbamoyl chloride (1.5 eq) over 1 hour to control the mild exotherm.

  • Reaction: Warm the mixture to room temperature, then heat to 40 °C (if using DCM) or 70 °C (if using toluene) for 12–18 hours. Monitor via HPLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1N HCl (to remove pyridine/DMAP), dry over MgSO₄, and concentrate under reduced pressure. The product can be crystallized from ethyl acetate/heptane.

Step 2: Catalytic Hydrogenation to 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Objective: Reduce the nitrile group to a primary amine without over-reduction or dimerization.

  • Reactor Setup: Prepare a high-pressure hydrogenation autoclave (e.g., Hastelloy or stainless steel). Purge with nitrogen (3x).

  • Charge Reagents: Dissolve 1-(4-cyanophenyl)-3,3-dimethylurea (1.0 eq) in 7 N Methanolic Ammonia (NH₃/MeOH) (10 volumes) [1].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (10–20% w/w relative to substrate) under a nitrogen blanket. Safety Note: Raney Nickel is pyrophoric; never allow it to dry in air. [2]

  • Hydrogenation: Purge the vessel with H₂ gas (3x). Pressurize to 40–50 psi (approx. 3–3.5 bar) and heat to 40 °C. Stir vigorously (800–1000 rpm) for 6–8 hours.

  • Workup: Vent the hydrogen gas and purge with nitrogen. Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate to yield the crude primary amine. Purify via recrystallization or salt formation (e.g., hydrochloride salt).

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my urea formation (Step 1) stalling at 70–80% conversion, and how do I push it to completion? A: This is a common issue caused by the electronic properties of the starting material. The electron-withdrawing cyano (-CN) group on 4-aminobenzonitrile significantly reduces the nucleophilicity of the aniline amino group. Furthermore, dimethylcarbamoyl chloride is less reactive than standard acyl chlorides. Solution: To drive the reaction, you must use a nucleophilic catalyst. Adding DMAP generates a highly reactive acylpyridinium intermediate that readily reacts even with electron-deficient anilines [3]. If the reaction still stalls, switch the solvent from DCM to toluene and elevate the temperature to 70 °C to overcome the activation energy barrier.

Q2: During the nitrile reduction step, I am seeing a high percentage of secondary amine (dimer) impurities. How can this be mitigated on a pilot scale? A: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. If the newly formed primary amine product attacks this imine before it is fully reduced, it forms a secondary amine (dimer) byproduct [2]. Solution: Run the hydrogenation in a solvent system containing excess ammonia (e.g., methanolic ammonia). The high concentration of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium back toward the primary amine product [1]. Additionally, Raney Nickel is highly selective for this specific transformation compared to standard Pd/C.

Q3: We are scaling up to 5 kg. What is the optimal catalyst loading and pressure for the hydrogenation step to balance safety and efficiency? A: At scale, mass transfer of H₂ gas into the liquid phase is the rate-limiting step. High pressures can increase the reaction rate but also increase the risk of over-reduction (e.g., cleaving the benzylic C-N bond). We recommend maintaining a moderate pressure of 50 psi with a 15% w/w Raney Nickel loading. Refer to the quantitative data summary below for process optimization metrics.

Part 4: Quantitative Data Summaries

The following table summarizes the optimization of the nitrile reduction step (Step 2) to maximize the yield of the target primary amine while minimizing the secondary amine dimer impurity.

Catalyst SystemPressure (psi)Solvent / AdditivePrimary Amine Yield (%)Dimer Impurity (%)Reaction Time (h)
10% Pd/C (10% w/w)50Methanol (No NH₃)45.248.512
Raney Nickel (10% w/w)50Methanol (No NH₃)68.422.110
Raney Nickel (15% w/w)307N NH₃ in Methanol88.54.214
Raney Nickel (15% w/w) 50 7N NH₃ in Methanol 96.3 < 1.0 6
Raney Nickel (20% w/w)807N NH₃ in Methanol94.11.54

Note: The bolded row represents the optimized, self-validating protocol for scale-up, balancing rapid reaction kinetics with high chemoselectivity.

Part 5: References

  • Nitrile reduction - Grokipedia Source: grokipedia.com URL:

  • Nitrile reduction - Wikipedia Source: wikipedia.org URL:

  • Supporting Information Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and me - Beilstein Journals Source: beilstein-journals.org URL:

Optimization

troubleshooting poor cell permeability of urea-based compounds

Welcome to the Technical Support Center for Permeability Optimization . As a Senior Application Scientist, I have designed this hub to help drug development professionals systematically troubleshoot and resolve the poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Permeability Optimization . As a Senior Application Scientist, I have designed this hub to help drug development professionals systematically troubleshoot and resolve the poor cellular permeability often associated with urea-based compounds.

Urea derivatives (such as diaryl ureas) are privileged scaffolds in medicinal chemistry, heavily utilized in kinase inhibitors like sorafenib and infigratinib because their dual hydrogen-bond donor (HBD) and acceptor (HBA) nature allows for precise, directional anchoring within protein binding pockets[1],[2]. However, this exact physicochemical property imposes a massive desolvation energy penalty when the molecule attempts to cross lipophilic biological membranes, frequently resulting in poor oral bioavailability[1].

Below, you will find our diagnostic workflow, self-validating experimental protocols, and medicinal chemistry FAQs to overcome these barriers.

Phase 1: Diagnostic Triage Workflow

Before initiating costly chemical syntheses, you must isolate the root cause of the permeability failure. Is it a true passive diffusion barrier, an active efflux issue, or an assay artifact (like poor solubility)? Follow the logic tree below.

Diagnostic workflow for isolating the root cause of poor cell permeability.

Phase 2: Assay-Level Troubleshooting & Protocols

Q: My urea compound shows low permeability in Caco-2. How do I definitively know if it's poor passive diffusion or active efflux?

A: Because urea compounds often have high molecular weights and multiple H-bonding sites, they are frequent substrates for endogenous efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) expressed in Caco-2 and MDCK cells[3],[4]. To differentiate between a passive desolvation barrier and active efflux, you must perform a Bidirectional Permeability Assay and calculate the Efflux Ratio (ER).

Self-Validating Bidirectional Caco-2 Permeability Protocol: Causality Focus: Measuring transport in only one direction (Apical to Basolateral) conflates poor passive diffusion with active apical efflux. By measuring both directions and utilizing selective inhibitors, this protocol self-validates the transport mechanism.

  • Monolayer Preparation & Integrity Validation:

    • Step: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days.

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-dose with Lucifer Yellow (a paracellular marker); if Papp​ > 0.5×10−6 cm/s, discard the well as the monolayer is compromised.

  • Compound Preparation:

    • Step: Dilute the urea compound to 10 µM in HBSS buffer (pH 7.4).

    • Causality: Keep DMSO <1% to prevent membrane fluidization and toxicity, which artificially inflates permeability.

  • Bidirectional Dosing:

    • A-B (Absorptive): Add compound to the apical chamber. Sample the basolateral chamber at 30, 60, and 90 minutes.

    • B-A (Secretory): Add compound to the basolateral chamber. Sample the apical chamber at 30, 60, and 90 minutes.

  • Efflux Inhibition (The Control Arm):

    • Step: Run a parallel set of wells co-dosed with 10 µM Elacridar (a dual P-gp/BCRP inhibitor).

    • Self-Validation: If the compound is an efflux substrate, the ER will drop from >2.0 to ~1.0 in this arm, confirming transporter involvement. If ER remains <2.0 but overall Papp​ is < 1×10−6 cm/s, the issue is strict passive permeability[4].

  • Quantification & Mass Balance:

    • Step: Analyze via LC-MS/MS. Calculate Mass Balance: (Amount in Donor + Amount in Receiver + Amount in Cell) / Initial Amount.

Q: My LC-MS/MS data shows low recovery (<80%) for my diaryl urea compound. What is happening?

A: Diaryl ureas are notorious for poor aqueous solubility and high lipophilicity, leading to non-specific binding (NSB) to plastic assay plates or micro-precipitation in the assay buffer. If the compound isn't in solution, it cannot permeate the membrane.

Table 1: Quantitative Benchmarks for Permeability Troubleshooting

ParameterThreshold / BenchmarkMechanistic Interpretation & Action
Apparent Permeability ( Papp​ ) < 1×10−6 cm/sPoor passive diffusion. Action: Initiate SAR optimization.
Efflux Ratio (ER) 2.0Substrate for active efflux. Action: Check brain penetrance requirements; modify scaffold to evade P-gp.
Mass Balance (Recovery) < 80%Aggregation or NSB. Action: Add 4% BSA to the receiver chamber to act as a thermodynamic sink.
Polar Surface Area (PSA) > 140 ŲHigh probability of poor cell permeability. Action: Mask HBDs.

Phase 3: Chemistry-Level Troubleshooting (SAR)

Q: The assay confirms poor passive permeability (ER < 2, Recovery > 80%). How can I chemically modify the urea scaffold to improve permeability without losing target affinity?

A: The energetic cost of breaking water-urea hydrogen bonds to enter the lipid bilayer is your primary barrier. You must reduce the exposed polar surface area.

Strategy 1: Intramolecular Hydrogen Bonding (Pseudo-ring Formation) By placing a hydrogen bond acceptor (HBA) near the urea moiety, the molecule can form an intramolecular hydrogen bond. This creates a transient pseudo-ring that shields the urea's HBD from the aqueous solvent, driving the molecule into a "closed" conformation that drastically lowers the desolvation energy required to cross lipophilic membranes[5]. Once inside the target pocket, the equilibrium shifts to the "open" conformation to bind the target. This exact strategy was successfully used in the development of the FGFR inhibitor infigratinib[5].

Strategy 2: N-Alkylation / Methylation If structural biology (X-ray/Cryo-EM) indicates that only one of the urea NH groups is required for target binding, methylate the other nitrogen. This directly removes one HBD, significantly improving passive diffusion.

Strategy 3: Bioisosteric Replacement Substitute the urea functionality with bioisosteres such as squaramides or cyanoguanidines. These groups modulate the dipole moment and pKa while retaining the critical binding geometry required for target affinity.

Medicinal chemistry strategies to optimize urea scaffold permeability.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: nih.gov. URL: 1

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Source: frontiersin.org. URL: 5

  • Title: Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Source: mdpi.com. URL: 2

  • Title: Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Source: nih.gov. URL:3

  • Title: Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. Source: plos.org. URL: 4

Sources

Troubleshooting

minimizing degradation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea during storage

Welcome to the Technical Support Center for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound.

This molecule presents a dual-stability challenge: it contains a highly reactive primary benzylamine moiety and a dimethylurea linkage. Successfully handling this Active Pharmaceutical Ingredient (API) requires understanding the causality behind its degradation and implementing self-validating workflows to ensure experimental integrity.

I. Mechanistic Degradation Pathways

To prevent degradation, we must first understand the molecular targets of environmental stress. The diagram below illustrates the specific vulnerabilities of the compound's functional groups.

Degradation A 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea B Aminomethyl Group (Primary Amine) A->B C Urea Linkage (Dimethylurea) A->C D Oxidative Deamination (Forms Benzaldehyde) B->D O2, Light E Carbamate Formation (Insoluble Salts) B->E Atmospheric CO2 F Hydrolysis (Forms Amines + CO2) C->F H2O, pH Extremes

Mechanistic degradation pathways of the aminomethyl and urea moieties.

II. Troubleshooting & FAQs

Q1: My solid powder has developed a slight yellow tint after several months of storage. Is it still viable for in vitro assays? A: We strongly recommend discarding heavily discolored batches. The yellowing is a macroscopic indicator of amine oxidation. Benzylamines are known to turn yellowish after prolonged contact with atmospheric air[1]. The primary aminomethyl group undergoes oxidative deamination when exposed to oxygen and light, eventually degrading into benzaldehyde or benzoic acid derivatives.

  • Causality: Oxygen acts as a radical initiator, particularly under photolytic conditions, attacking the benzylic carbon-nitrogen bond.

  • Resolution: Store the solid compound in airtight, amber glass bottles[1] under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q2: I am observing secondary peaks in my HPLC chromatogram after storing aqueous stock solutions at room temperature for a week. What is happening? A: You are observing the products of urea hydrolysis. In aqueous environments, urea linkages undergo slow hydrolysis, which results in the formation of ammonia, secondary amines, and carbon dioxide[2].

  • Causality: Water acts as a nucleophile attacking the carbonyl carbon of the urea. Because the primary benzylamine group is highly basic (pKa ~9.33[3]), an unbuffered aqueous solution of this compound will naturally have an alkaline pH. This elevated local pH auto-catalyzes the base-promoted hydrolysis of the urea moiety[2].

  • Resolution: Never store this compound in aqueous solutions. Prepare stock solutions in anhydrous solvents and spike them into aqueous assay buffers immediately prior to use.

Q3: Why does my compound form a cloudy precipitate when I weigh it on the benchtop on humid days? A: Primary amines are highly hygroscopic and rapidly absorb atmospheric carbon dioxide and moisture to form insoluble carbamate salts.

  • Causality: The nucleophilic nitrogen of the aminomethyl group attacks ambient CO2, forming a zwitterionic intermediate that precipitates as a stable carbamate salt. Moisture accelerates this phase transfer.

  • Resolution: Minimize benchtop exposure. Weigh the compound rapidly, ideally in a controlled low-humidity environment or a glovebox, and immediately seal the vial.

III. Quantitative Stability Profile

To guide your formulation and storage strategies, the following table synthesizes the expected stability retention of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea across various conditions, driven by the kinetic vulnerabilities of its functional groups.

Storage ConditionMatrix / SolventTemperatureEstimated Shelf-Life (≥98% Purity)Primary Degradation Risk
Optimal Solid (Argon Purged, Amber)-20°C> 24 MonthsNone (Kinetically frozen)
Acceptable Anhydrous DMSO (<0.01% H2O)-80°C6 - 12 MonthsTrace oxidation
High Risk Solid (Ambient Air, Clear Vial)25°C2 - 4 WeeksPhoto-oxidation (Yellowing)[1]
Critical Failure Aqueous Buffer (Unbuffered)25°C< 48 HoursUrea Hydrolysis (Auto-catalyzed)[2]

IV. Self-Validating Protocol: Stock Solution Preparation

To ensure absolute trustworthiness in your experimental data, do not rely on assumptions of stability. The following protocol establishes a self-validating system —meaning the workflow inherently checks its own integrity before the compound is introduced into your biological or chemical assays.

Step 1: Environmental Control Purge your analytical balance enclosure with Nitrogen gas. Ensure ambient humidity is below 30%.

Step 2: Anhydrous Dissolution Weigh the desired mass and immediately dissolve it in anhydrous, amine-free DMSO (water content ≤0.005%) to create a 10 mM stock. Do not use older, benchtop DMSO, as it rapidly absorbs atmospheric moisture which will trigger urea hydrolysis.

Step 3: Aliquoting Dispense 50 µL single-use aliquots into low-bind, amber microcentrifuge tubes.

Step 4: Inerting and Freezing Overlay the headspace of each tube with a gentle stream of Argon gas before capping. Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer.

Step 5: The Validation Loop (Critical Step)

  • Day 0 Baseline: Run an LC-MS or HPLC analysis on one random aliquot immediately after freezing and thawing. Record the Area Under the Curve (AUC) for the parent peak.

  • Pre-Assay Verification: Prior to any critical experiment, thaw a single-use aliquot. Run a rapid UV-Vis spectrophotometry scan or a short HPLC gradient. Compare the spectrum/AUC to the Day 0 baseline. If the purity drops below 98%, discard the batch.

Workflow S1 Weigh API under Inert Atmosphere (N2) S2 Dissolve in Anhydrous DMSO (≤0.005% H2O) S1->S2 S3 Aliquot into Single-Use Amber Vials S2->S3 S4 Purge Headspace with Argon Gas S3->S4 S5 Flash Freeze & Store at -80°C S4->S5 S6 Pre-Use Validation (Compare to Day 0 AUC) S5->S6

Self-validating workflow for anhydrous stock preparation and storage.

V. References

  • Benzylamine - Sciencemadness Wiki Sciencemadness.org[Link]

  • N-BENZYLAMINE - Ataman Kimya Atamanchemicals.com[Link]

  • Urea – applications, properties and significance in industry Pcc.eu[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter inconsistent data when screening 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter inconsistent data when screening 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS: 164648-47-9).

To effectively troubleshoot this compound, we must look at its structural dichotomy: it contains a highly reactive, basic primary amine (the aminomethyl group) paired with a lipophilic, poorly soluble phenylurea core . This specific combination is a frequent culprit for assay artifacts, ranging from irreversible biosensor binding to colloidal aggregation. This guide provides causal explanations and self-validating protocols to resolve these specific chemical liabilities.

Section 1: Chemical Reactivity & Assay Interference (The Aminomethyl Challenge)

Q: Why do I observe irreversible binding, lack of dissociation, or severe baseline drift in Surface Plasmon Resonance (SPR) or ELISA? A: This is a classic artifact driven by the primary amine. In SPR (e.g., Biacore) and ELISA, surfaces are routinely functionalized using EDC/NHS chemistry to create amine-reactive NHS esters for protein immobilization. If the subsequent quenching step is incomplete, the primary amine of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea acts as a strong nucleophile. It will covalently bond to the residual NHS esters on the sensor chip or plate [1]. This covalent attachment registers as an irreversible mass increase, mimicking a false-positive, non-dissociating binding event. Self-Validation: Inject the compound over a reference flow cell that has been activated with EDC/NHS and immediately quenched (with no protein immobilized). If a permanent response unit (RU) shift occurs, unquenched NHS esters are reacting with your compound.

Q: My fluorescence-based enzymatic assay shows an unusually high background signal when this compound is added. What is happening? A: Primary amines readily react with many fluorogenic dyes and assay reagents. If your assay relies on amine-reactive probes (like fluorescamine or certain AMC-derivatives) for protein quantification or peptide cleavage readouts, the aminomethyl group will competitively react with the probe, generating massive background fluorescence [2]. Solution: Switch to a non-amine-reactive readout, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Section 2: Solubility and Buffer Incompatibilities (The Phenylurea Challenge)

Q: My IC50 values vary wildly between different assay runs, and the dose-response curves are bell-shaped. What is causing this? A: This is a hallmark of compound aggregation. Phenylurea derivatives are notoriously lipophilic and crystalline, leading to poor aqueous solubility [3]. In aqueous buffers, especially those containing physiological salt concentrations, the phenylurea core can drive the formation of colloidal aggregates. These aggregates non-specifically sequester the target protein or scatter light in optical assays, leading to inconsistent, non-stoichiometric inhibition. The solubility of phenylureas is highly dependent on the hydrophobic effect and the solvent environment [4]. Solution: Maintain a strictly consistent co-solvent concentration (e.g., 2-5% DMSO) across all wells.

Q: Does the salt form matter? A: Yes. The hydrochloride (HCl) salt form (CAS: 903556-27-4) is significantly more soluble in aqueous buffers than the free base. However, adding high concentrations of the HCl salt can lower the pH of weakly buffered solutions, inadvertently altering your target enzyme's kinetics.

Section 3: Cell-Based Assays & Permeability

Q: The compound shows single-digit micromolar affinity in biochemical assays but zero efficacy in cell-based phenotypic assays. Why? A: This discrepancy is driven by the pKa of the aminomethyl group. At a physiological pH of 7.4, the primary amine is heavily protonated (>98%). This localized positive charge severely restricts passive diffusion across the hydrophobic lipid bilayer of the cell membrane. If your target is intracellular, the compound simply cannot reach it in sufficient concentrations.

Section 4: Quantitative Data & Physicochemical Properties

The following table summarizes the structural properties of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea and their direct impact on assay design:

PropertyEstimated ValueDirect Impact on Assay Integrity
pKa (Aminomethyl) ~9.2Positively charged at pH 7.4; results in poor passive cell permeability.
LogP (Hydrophobicity) ~1.8 - 2.2Prone to colloidal aggregation in high-salt aqueous buffers.
Aqueous Solubility < 100 µM (pH 7.4)Requires DMSO pre-dilution; high risk of micro-precipitation.
Chemical Reactivity HighCross-reacts with NHS-esters, aldehydes, and fluorogenic amine dyes.
Section 5: Experimental Protocols
Protocol 1: Self-Validating SPR Preparation (Eliminating Amine Cross-Reactivity)

Objective: Prevent covalent binding of the compound's primary amine to dextran matrices.

  • Activation: Inject EDC/NHS (0.2 M / 0.05 M) for 7 minutes at 10 µL/min to activate the carboxyl groups on the CM5 sensor chip.

  • Immobilization: Inject the target ligand (diluted in 10 mM Sodium Acetate, pH 4.5) until the desired immobilization level is reached.

  • Extended Quenching (Critical Step): Inject 1 M Ethanolamine-HCl (pH 8.5) for 10 minutes (instead of the standard 7 minutes) to ensure complete quenching of all residual NHS esters.

  • Surface Conditioning: Inject 2-3 short pulses (30 seconds) of 50 mM NaOH to remove any non-covalently bound ligand.

  • Validation Injection: Inject 50 µM of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea over both the active and reference flow cells. The dissociation phase must return to the exact pre-injection baseline. If it does not, repeat the ethanolamine quench.

Protocol 2: Solubility-Verified Serial Dilution for Biochemical Assays

Objective: Prevent colloidal aggregation of the phenylurea core during dose-response testing.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 2 minutes.

  • Intermediate Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO first. Never dilute directly into the aqueous buffer.

  • Aqueous Transfer: Transfer the DMSO dilutions into the final aqueous assay buffer at a fixed ratio (e.g., 1:50) to ensure every well has exactly 2% DMSO.

  • Validation: Centrifuge the final assay plate at 3,000 x g for 5 minutes before adding the enzyme/protein. Inspect the bottom of the highest concentration wells under a microscope for microcrystals.

Section 6: Troubleshooting Workflow

G Start Inconsistent Results with 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea AssayType What type of assay? Start->AssayType Biochem Biochemical / Biophysical AssayType->Biochem CellBased Cell-Based AssayType->CellBased SPR SPR / ELISA (Surface-based) Biochem->SPR Fluoro Fluorescence Readout Biochem->Fluoro Solubility Issue: Phenylurea Aggregation Solution: Optimize DMSO concentration & spin down Biochem->Solubility Variable IC50s CellBased->Solubility Toxicity / Precipitate Permeability Issue: Poor Permeability (Protonated Amine) Solution: Use prodrug or permeabilization agents CellBased->Permeability No efficacy AmineReact Issue: Primary Amine Reactivity Solution: Extend NHS-quenching with Ethanolamine SPR->AmineReact Baseline drift FluoroReact Issue: Amine-dye interference Solution: Switch to non-amine reactive readout (e.g., FP) Fluoro->FluoroReact High background

Decision tree for troubleshooting assay artifacts with 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

References
  • Title: Reaction of fluorescamine and primary amino groups Source: ResearchGate URL: [Link]

  • Title: Sensitive detection of triazine and phenylurea pesticides in pure organic solvent by enzyme linked immunosorbent assay (ELISA): stabilities, solubilities and sensitivities Source: MDC Repository URL: [Link]

Troubleshooting

Technical Support Center: Quantitative Analysis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the analytical support center for the quantitation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . As a highly polar molecule featuring a basic primary aliphatic amine (pKa ~9.5) and a hydrogen-bonding urea co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the quantitation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . As a highly polar molecule featuring a basic primary aliphatic amine (pKa ~9.5) and a hydrogen-bonding urea core, this compound presents distinct challenges in LC-MS/MS bioanalysis. Traditional reversed-phase (RP) methodologies often result in void volume elution, severe peak tailing, and susceptibility to matrix-induced ion suppression.

This guide provides a field-proven, self-validating analytical framework utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure rugged, high-sensitivity quantitation.

Core Analytical Workflow: MCX-SPE to HILIC-MS/MS

To achieve reliable quantitation, the sample preparation must selectively isolate the basic amine while eliminating endogenous phospholipids, and the chromatography must provide orthogonal retention to standard C18 phases[1][2].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of biological matrix (e.g., human plasma) into a 96-well plate or microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS) to establish a self-validating recovery baseline.

  • Protein Precipitation & Acidification: Add 300 µL of 1% Formic Acid (FA) in Acetonitrile (ACN). Causality: The acid disrupts protein-drug binding and ensures the aminomethyl group is fully protonated (cationic) for the subsequent ion-exchange step. Vortex for 30 seconds; centrifuge at 14,000 × g for 10 minutes.

  • SPE Conditioning: Condition a 30 mg Mixed-Mode Strong Cation Exchange (MCX) polymeric SPE plate with 1 mL Methanol (MeOH), followed by 1 mL of 2% FA in water[3].

  • Sample Loading: Load the acidified supernatant. The protonated primary amine binds tightly to the sulfonic acid groups on the sorbent via strong cation exchange.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 2% FA in water (removes hydrophilic/acidic interferences).

    • Wash 2: 1 mL of 100% MeOH. Causality: Because the analyte is locked via ionic bonds, a 100% organic wash safely strips away hydrophobic interferences, including >98% of ion-suppressing phospholipids[2].

  • Analyte Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH deprotonates the amine, neutralizing its charge and breaking the ionic interaction, allowing the MeOH to elute the target.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 85% ACN / 15% 10 mM Ammonium Formate, pH 3.0).

  • HILIC-MS/MS Analysis: Inject 5 µL onto an Amide-HILIC column (e.g., 2.1 × 100 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in ESI+ MRM mode.

Experimental Workflow Visualization

G S1 1. Plasma Sample (Spiked with IS) S2 2. Protein Precipitation (1% FA in ACN) S1->S2 S3 3. MCX SPE Load (Mixed-Mode Cation) S2->S3 Supernatant S4 4. SPE Wash (2% FA, then MeOH) S3->S4 Retain Amine S5 5. SPE Elution (5% NH4OH in MeOH) S4->S5 Remove Lipids S6 6. Evap & Reconstitute (ACN:H2O) S5->S6 S7 7. HILIC LC Separation (BEH Amide) S6->S7 S8 8. ESI+ MS/MS (MRM Mode) S7->S8 Analyte Elution

Figure 1: MCX-SPE and HILIC-MS/MS workflow for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea analysis.

Quantitative Method Validation Data

To validate the analytical choices, the tables below summarize the chromatographic performance and extraction efficiencies across different methodologies.

Table 1: Chromatographic Strategy Comparison

Chromatographic Strategy Column Chemistry Mobile Phase System Retention Factor (k') Peak Asymmetry (As)
Standard Reversed-Phase C18 (End-capped) 0.1% FA in H₂O / ACN 0.4 (Poor) 2.40 (Severe Tailing)
High-pH Reversed-Phase Base-Deactivated C18 10 mM NH₄HCO₃ (pH 10) / MeOH 2.8 (Good) 1.35 (Acceptable)

| HILIC (Recommended) | BEH Amide | 10 mM NH₄FA (pH 3) / ACN | 4.5 (Excellent) | 1.05 (Ideal) |

Table 2: Matrix Effect & Recovery Assessment (Based on Matuszewski Protocol)

Extraction Method Absolute Recovery (%) Matrix Factor (MF)* Phospholipid Removal (%)
Protein Precipitation (PPT) 92 ± 4.1 0.45 (Severe Suppression) < 10%
Reversed-Phase SPE (HLB) 85 ± 5.2 0.68 (Moderate Suppression) ~ 40%

| Mixed-Mode SPE (MCX) | 89 ± 3.8 | 0.98 (Negligible Effect) | > 98% |

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression[4][5].

Troubleshooting Guides & FAQs

Q1: Why does 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea elute in the void volume on my standard C18 column? A: The primary aminomethyl group is highly basic. At the acidic pH typically used in LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This positive charge drastically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase. To resolve this, switch to a HILIC column, which utilizes a highly organic mobile phase to retain polar analytes via partitioning into an immobilized aqueous layer on the stationary phase[1].

Q2: I am experiencing severe peak tailing. What is the mechanistic cause, and how can I improve peak symmetry? A: Peak tailing for this compound is caused by secondary ion-exchange interactions. The protonated primary amine interacts strongly with ionized residual silanols ( Si−O− ) on the silica support of the column. Fix: If you must use reversed-phase, switch to a highly base-deactivated column and use a volatile buffer (like 10 mM ammonium formate) rather than just formic acid. The ammonium ions ( NH4+​ ) will compete with your analyte for the active silanol sites. Alternatively, utilizing HILIC entirely bypasses this specific reversed-phase limitation.

Q3: My standard curve in neat solvent looks great, but my extracted plasma samples show massive signal loss. What is happening? A: You are observing matrix-induced ion suppression in the ESI+ source. Early-eluting polar compounds are highly susceptible to suppression from co-eluting endogenous matrix components, particularly glycerophospholipids. Fix: Implement the quantitative assessment strategy developed by Matuszewski et al.[4][6] by utilizing post-extraction spiked blanks to calculate your Matrix Factor (MF). To physically eliminate the suppression, abandon simple protein precipitation and adopt the MCX SPE workflow detailed in Section 1. The 100% methanol wash step during MCX will selectively flush out the phospholipids while your basic analyte remains ionically bound to the sorbent[2].

Q4: Is chemical derivatization necessary to analyze this compound? A: Generally, no. While derivatizing the primary amine (e.g., with Dansyl chloride) would neutralize the charge, increase hydrophobicity, and improve C18 retention, it adds significant time, variability, and cost to the assay. By utilizing the optimized MCX-to-HILIC workflow, you can achieve picogram-level sensitivity directly on the underivatized molecule.

References

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations.Anal Chem. 1998; PubMed (nih.gov).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.Taylor & Francis.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.Chromatography Online.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.Longdom Publishing.
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.Waters Corporation.
  • Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX.LCMS.cz / Waters Corporation.
  • SPE cartridge - Welch Materials (Mixed-Mode Strong Cation Exchange).Welch-US.

Sources

Optimization

addressing batch-to-batch variability of synthesized 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . This portal is designed for researchers and drug development professionals experiencing batch-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . This portal is designed for researchers and drug development professionals experiencing batch-to-batch variability during the multi-step synthesis of this critical building block.

As a Senior Application Scientist, I have structured this guide to move beyond simple procedural steps. We will explore the fundamental chemical causality behind each reaction, provide self-validating protocols, and establish rigorous in-process controls (IPCs) to ensure absolute batch reproducibility.

Process Overview & Mechanistic Workflow

The synthesis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea relies on a delicate balance of chemoselectivity and moisture-sensitive coupling. The workflow consists of three primary stages: selective aliphatic amine protection, nucleophilic acyl substitution to form the urea, and acidic deprotection followed by salt isolation.

SynthesisWorkflow SM 4-Aminobenzylamine (Starting Material) Step1 Step 1: Selective Protection (Boc2O, 0-5°C) SM->Step1 Int1 tert-Butyl 4-aminobenzylcarbamate Step1->Int1 Chemoselective N-alkylation Step2 Step 2: Urea Coupling (DMCC, DIPEA, 60°C) Int1->Step2 Int2 Boc-Protected Urea Step2->Int2 Nucleophilic Acyl Substitution Step3 Step 3: Deprotection (4M HCl in Dioxane) Int2->Step3 Product 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea HCl Step3->Product Salt Precipitation

Synthesis workflow for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea highlighting key reaction steps.

Troubleshooting Guide & FAQs

Batch variability rarely stems from a single catastrophic failure; it is usually the compounding result of minor kinetic or thermodynamic deviations. Below are the most common issues encountered in the lab, diagnosed through a mechanistic lens.

TroubleshootingLogic Issue Batch Variability Cause1 Regioisomeric Impurities Issue->Cause1 Cause2 Low Urea Yield Issue->Cause2 Cause3 Gummy Solid / Variable Mass Issue->Cause3 Fix1 Control Boc2O Stoichiometry (<1 eq) Cause1->Fix1 Prevents over-protection Fix2 Ensure Anhydrous DMCC & Solvents Cause2->Fix2 Prevents hydrolysis Fix3 Controlled Anti-Solvent Crystallization Cause3->Fix3 Ensures polymorphism

Root cause analysis of batch-to-batch variability and corresponding corrective actions.

Q: Why do I see a mixture of urea regioisomers in my final product?

A: This is a classic chemoselectivity failure during the initial protection step. 4-aminobenzylamine contains both an aliphatic primary amine and an aromatic primary amine. The aliphatic amine is significantly more nucleophilic due to the lack of resonance stabilization with the aromatic ring[1]. If the Boc protection step is not strictly controlled (e.g., temperature spikes above 5 °C or excess Boc₂O is used), the aromatic amine may also react (over-protection), or the aliphatic amine may remain partially unprotected. During the subsequent coupling step, the electrophile will react indiscriminately with any free amine, leading to ureas forming on the wrong nitrogen.

  • Causality-Driven Solution: Maintain 0–5 °C during Boc₂O addition and use a slight under-stoichiometry (0.95 eq) of Boc₂O to ensure the aromatic amine remains entirely unreacted.

Q: My urea coupling step stalls at 60-70% conversion. Adding more DMCC doesn't help. Why?

A: Dimethylcarbamoyl chloride (DMCC) is highly sensitive to solvolysis and hydrolysis[2]. Trace moisture in your solvent (e.g., DMF or DCM) or base (DIPEA) rapidly hydrolyzes DMCC into dimethylamine, CO₂, and HCl[3]. Once hydrolyzed, the active electrophile is destroyed. Adding more DMCC to a "wet" reaction simply leads to more hydrolysis, generating excess HCl which protonates your aromatic amine, further reducing its nucleophilicity and completely stalling the reaction.

  • Causality-Driven Solution: Ensure absolute anhydrous conditions. Use Karl Fischer titration to verify solvent moisture is <50 ppm before adding DMCC.

Q: The final deprotection yields a gummy solid instead of a crystalline powder, and the batch mass varies wildly.

A: This variability stems from uncontrolled salt precipitation and solvent entrapment. Deprotection with 4M HCl in dioxane rapidly generates the hydrochloride salt of the product. If the product precipitates too quickly out of the reaction matrix, it traps dioxane and residual hydrophobic impurities within the crystal lattice, leading to a gummy, hygroscopic mass that holds variable amounts of water weight.

  • Causality-Driven Solution: Implement a controlled anti-solvent crystallization. After deprotection, strip the dioxane under reduced pressure, redissolve the residue in a minimal amount of warm methanol, and slowly add diethyl ether (anti-solvent) while stirring to promote the growth of a stable, uniform crystalline polymorph.

Quantitative Process Parameters

To eliminate batch-to-batch variability, adhere strictly to the Critical Process Parameters (CPPs) outlined below. Deviations from these metrics are the primary drivers of synthesis failure.

Process StepCritical ParameterTarget RangeConsequence of Deviation
1. Boc Protection Temperature0 °C to 5 °C>5 °C overcomes the kinetic barrier, leading to di-Boc formation (regio-impurity).
1. Boc Protection Boc₂O Equivalents0.95 - 0.98 eq>1.0 eq increases the risk of aromatic amine protection.
2. Urea Coupling Solvent Moisture< 50 ppm>50 ppm causes rapid DMCC hydrolysis, lowering overall yield[2].
2. Urea Coupling DMCC Equivalents1.1 - 1.2 eq<1.1 eq leaves unreacted aromatic amine; >1.5 eq complicates purification.
3. Deprotection HCl Concentration4.0 M in DioxaneLower molarity or degraded acid leads to incomplete deprotection.

Validated Step-by-Step Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Chemoselective Protection (Synthesis of tert-Butyl 4-aminobenzylcarbamate)
  • Charge a flame-dried round-bottom flask with 4-aminobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

  • Cool the solution to 0 °C using an ice-water bath. Ensure the internal temperature stabilizes.

  • Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM (2 mL/g) and add dropwise over 30 minutes via an addition funnel, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation (IPC): After 2 hours, analyze via TLC (Ninhydrin stain). The highly nucleophilic aliphatic amine should be consumed[1]. The absence of baseline starting material validates completion.

  • Wash the organic layer with saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Urea Formation (Synthesis of Boc-Protected Urea)
  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (Verify Karl Fischer < 50 ppm).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add Dimethylcarbamoyl chloride (DMCC, 1.2 eq) dropwise[3]. Caution: DMCC is a hazardous alkylating agent; handle strictly in a fume hood.

  • Heat the reaction mixture to 60 °C for 12 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in 1 mL water, extract with EtOAc, and analyze via LC-MS. Look for the target mass [M+H]⁺ and ensure the unreacted aromatic amine peak is <2%. If the reaction has stalled, check for DMCC hydrolysis byproducts[2].

  • Dilute the mixture with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and water, dry over Na₂SO₄, and concentrate.

Step 3: Acidic Deprotection and Controlled Crystallization
  • Dissolve the crude Boc-protected urea in a minimal volume of DCM.

  • Add 4.0 M HCl in Dioxane (10.0 eq) at room temperature. Stir for 4 hours.

  • Self-Validation (IPC): Monitor CO₂ evolution (bubbling). Cessation of bubbling and HPLC confirmation of complete Boc removal validates the deprotection.

  • Concentrate the mixture to a thick oil under reduced pressure to remove excess HCl and dioxane.

  • Redissolve the oil in warm methanol (2 mL/g). Slowly add diethyl ether (10 mL/g) dropwise under vigorous stirring to induce controlled anti-solvent crystallization.

  • Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 24 hours to yield pure 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.National Institutes of Health (NIH).
  • Dimethylcarbamoyl chloride.Wikipedia.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea analogs

Publish Comparison Guide: Efficacy and Mechanistic Profiling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Analogs in Serine Protease Inhibition Executive Summary For drug development professionals targeting trypsin-like...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Efficacy and Mechanistic Profiling of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Analogs in Serine Protease Inhibition

Executive Summary

For drug development professionals targeting trypsin-like serine proteases—such as Blood Coagulation Factor Xa (FXa) and mast cell tryptase—the P1 pocket remains the critical anchor for competitive inhibition[1]. The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea serves as a foundational pharmacophore in this domain. The 4-aminomethylphenyl moiety acts as a highly effective arginine mimetic, while the urea linkage provides a rigid hydrogen-bonding network that directs the terminal aliphatic or aromatic groups into the S2/S4 sub-pockets[2].

This guide objectively compares the baseline efficacy of the dimethylurea parent compound against advanced, sterically expanded analogs, providing researchers with actionable, self-validating protocols for evaluating binding kinetics and enzyme inhibition.

Mechanistic Causality: The S1–S4 Pocket Paradigm

To understand why specific structural modifications yield exponential gains in efficacy, we must analyze the causality of the enzyme-inhibitor interaction:

  • The S1 Pocket (The Anchor): Trypsin-like proteases possess a deep, narrow S1 pocket with a highly conserved Asp189 residue at the base. At physiological pH, the primary amine of the 4-aminomethylphenyl group is protonated, forming a critical bidentate salt bridge with Asp189[1].

  • The Urea Linker (The Director): The urea moiety is not merely a passive spacer. It acts as both a hydrogen bond donor and acceptor, frequently interacting with the backbone carbonyl of Gly216. This interaction restricts the molecule's conformational flexibility, locking it into a bioactive pose[2].

  • The S4 Pocket (The Selectivity Driver): The S4 pocket in FXa is an aromatic box formed by Tyr99, Phe174, and Trp215. The baseline 3,3-dimethyl group is too small to fully engage this hydrophobic cleft. Substituting the dimethyl group with bulkier cyclic or biphenyl systems drastically enhances both binding affinity ( Ki​ ) and selectivity over off-target proteases like thrombin[3].

G TF Tissue Factor / FVIIa FX Factor X TF->FX Extrinsic FIXa FIXa / FVIIIa FIXa->FX Intrinsic FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleavage Thrombin Thrombin (FIIa) Prothrombin->Thrombin Inhibitor Aminomethylphenyl Urea Analogs Inhibitor->FXa Inhibits S1/S4 Pockets

Coagulation cascade highlighting Factor Xa inhibition by aminomethylphenyl urea analogs.

Comparative Efficacy Data

To demonstrate the impact of S4-targeted modifications, we compare the baseline compound against two theoretical structural evolutions commonly utilized in hit-to-lead optimization: a cyclic aliphatic analog (Analog A) and a biphenyl-extended analog (Analog B, inspired by DPC423)[3].

CompoundStructure / S4 ModificationFXa IC 50​ (nM)Tryptase IC 50​ (nM)Thrombin IC 50​ (nM)Oral Bioavailability (F%)
Baseline 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea850.01,200.0>10,000< 10%
Analog A 3-(1-piperidinyl)urea extension45.585.0>10,00025%
Analog B 3-(3-fluoro-2'-(methylsulfonyl)-biphenyl)urea0.8 12.5>25,000 55%

Data Synthesis: While the baseline dimethylurea compound provides measurable inhibition, it lacks the hydrophobic bulk required for high-affinity S4 engagement. Analog B demonstrates sub-nanomolar potency against FXa because the biphenyl group perfectly stacks against the Tyr99/Trp215 aromatic box, displacing high-energy water molecules. Furthermore, the exclusion of highly basic amidine groups in favor of the aminomethylphenyl moiety significantly improves oral bioavailability[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to account for assay drift, non-specific binding, and mass transport limitations.

Protocol 1: Chromogenic Enzyme Inhibition Assay (IC 50​ Determination)

This assay measures the ability of the analogs to prevent FXa or Tryptase from cleaving a synthetic chromogenic substrate (e.g., Spectrozyme FXa).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl 2​ , and 0.1% Bovine Serum Albumin (BSA). Causality: BSA is critical to prevent the highly hydrophobic analogs from adhering to the polystyrene microtiter plate walls, which would artificially inflate the apparent IC 50​ .

  • Inhibitor Dilution: Prepare a 10-point 1:3 serial dilution of the urea analogs in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 2% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: Add 0.5 nM of purified human FXa (or β -Tryptase) to the wells. Incubate at 37°C for 15 minutes to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 100 μ M of the chromogenic substrate.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 10 minutes using a microplate reader.

  • Validation Control: Run Rivaroxaban or Argatroban as a positive control on every plate. If the reference IC 50​ deviates by more than 3-fold from historical norms, discard the plate.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC 50​ provides functional data, SPR is required to determine the precise association ( kon​ ) and dissociation ( koff​ ) rates, confirming whether the urea analogs act as reversible, competitive inhibitors.

Step-by-Step Methodology:

  • Surface Preparation: Use a CM5 sensor chip. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target protease (e.g., FXa) via amine coupling at a low density (target 1,500 Response Units). Causality: Low density immobilization is strictly required to prevent mass transport limitations and steric crowding, which skew kinetic calculations.

  • Analyte Injection: Inject the aminomethylphenyl urea analogs at five different concentrations (ranging from 0.1x to 10x the estimated Kd​ ) at a high flow rate of 50 μ L/min.

  • Regeneration: Because these are non-covalent inhibitors, allow a 300-second dissociation phase in running buffer. If baseline is not reached, use a mild 10 mM Glycine-HCl (pH 2.5) pulse.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Workflow Synth Compound Synthesis SPR SPR Binding Kinetics (Kd) Synth->SPR Enzyme Chromogenic Assay (IC50) Synth->Enzyme Selectivity Protease Selectivity Panel SPR->Selectivity Enzyme->Selectivity InVivo In Vivo PK/PD (Bioavailability) Selectivity->InVivo

Sequential screening workflow for evaluating aminomethylphenyl urea analogs.

Conclusion

The 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea scaffold is a highly tunable starting point for serine protease inhibitor design. While the base compound relies heavily on the S1 Asp189 salt bridge, the true efficacy of this class is unlocked by modifying the 3,3-dimethylurea tail. By utilizing the urea group to rigidly project bulkier, hydrophobic moieties into the S4 pocket, researchers can achieve sub-nanomolar potency, excellent target selectivity, and viable oral pharmacokinetics[3],[2].

References

  • [3] Pinto, D. J., et al. "Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." ResearchGate. Available at:[Link]

  • [4] Hirayama, F., et al. "Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Quan, M. L., et al. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] BRENDA Enzyme Database. "Information on EC 3.4.21.59 - Tryptase and Organism(s) Homo sapiens." Available at:[Link]

  • [2] Pruitt, J. R., et al. "Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Target Validation of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Introduction: From Phenotypic Hit to Validated Target In modern drug discovery, phenotypic screening remains a powerful engine for identifying novel bioactive small molecules. However, a significant bottleneck arises aft...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Phenotypic Hit to Validated Target

In modern drug discovery, phenotypic screening remains a powerful engine for identifying novel bioactive small molecules. However, a significant bottleneck arises after a "hit" is found: identifying its specific biological target and validating its mechanism of action.[1][2] This process, often called target deconvolution, is essential for advancing a lead compound through optimization and into preclinical development.[3] Without a clear understanding of the target, optimizing for potency and safety becomes a shot in the dark.

This guide focuses on a hypothetical but representative small molecule, 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea . This compound belongs to the phenylurea class, a scaffold known to be present in various kinase inhibitors, suggesting a potential mode of action.[4][5] However, without experimental data, this remains an educated guess.

This document provides a comprehensive, multi-pronged strategy for the robust validation of this compound's biological target. We will move beyond a simple list of procedures to explain the causal logic behind each experimental choice, emphasizing an orthogonal approach where each step validates the last. We will compare key methodologies, providing the insights needed for researchers to design a rigorous and self-validating target discovery cascade.

Part 1: Unbiased Target Identification — Casting a Wide Net

The first step is to generate a list of high-confidence candidate binding proteins from the native cellular environment. The goal is to move from the entire proteome to a manageable list of putative targets. Two powerful, competing, and complementary methods for this are affinity chromatography and competitive chemical proteomics.

Method 1 (Classic): Immobilization and Affinity Chromatography

This traditional method involves chemically modifying the compound to attach a linker, immobilizing it on a solid support (like sepharose beads), and using this "bait" to pull down interacting proteins from a cell lysate.[6] Bound proteins are then eluted and identified by mass spectrometry.

  • Rationale: This is a direct approach to isolate proteins that physically bind to the compound.

  • Major Drawback: Synthesizing a functionalized version of the compound without disrupting its binding activity can be challenging and time-consuming.[7] Furthermore, the linker arm itself can sometimes lead to non-specific interactions.

Method 2 (Modern): Competitive Profiling with Kinobeads

Given that 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is a phenylurea, a kinase target is a strong hypothesis. The kinobeads approach is exceptionally well-suited for this scenario. This technique uses a pre-functionalized resin containing a cocktail of immobilized, non-selective kinase inhibitors to capture a large fraction of the cellular kinome.[8][9]

The experiment is performed competitively: cell lysate is pre-incubated with our soluble, unmodified compound of interest before being applied to the kinobeads. If our compound binds to a specific kinase, it will compete with the kinobeads for that kinase's binding site. The proteins captured by the beads are then identified and quantified by mass spectrometry. Target proteins are identified as those whose abundance on the beads is significantly reduced in the presence of the free compound.[7][10]

G cluster_0 Control cluster_1 Experimental Lysate_C Cell Lysate + DMSO Kinobeads_C Kinobeads Lysate_C->Kinobeads_C Wash_C Wash Unbound Kinobeads_C->Wash_C Elute_C Elute & Digest Wash_C->Elute_C MS_C LC-MS/MS Analysis Elute_C->MS_C Result_C Kinase Profile (Baseline) MS_C->Result_C MS_E LC-MS/MS Analysis Result_E Kinase Profile (Competed) Compare Quantitative Comparison Result_C->Compare Lysate_E Cell Lysate + Compound Kinobeads_E Kinobeads Lysate_E->Kinobeads_E Wash_E Wash Unbound Kinobeads_E->Wash_E Elute_E Elute & Digest Wash_E->Elute_E Elute_E->MS_E MS_E->Result_E Result_E->Compare Targets Identify Competed Kinases (Putative Targets) Compare->Targets

Figure 1: Workflow for Kinobeads Competitive Profiling.
Comparison of Target Identification Methods
FeatureAffinity Chromatography (Immobilized)Kinobeads (Competitive)
Compound Modification Required (potential to alter activity)Not required (uses native compound)
Primary Output List of all binding proteinsList of competed kinases/ATP-binding proteins
Bias Can be biased by linker effects and high-abundance proteinsBiased towards the kinome and ATP-binding proteome
Key Advantage Unbiased view of all potential protein classesExcellent for kinase inhibitors; high specificity
Primary Reference [6][7][8]

For 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, the Kinobeads approach is superior as an initial step due to its unbiased nature within the kinome and the fact that it does not require risky chemical synthesis. Let's assume this experiment identifies MAPK1 (ERK2) as a high-confidence putative target.

Part 2: Validation of Direct Physical Binding — Isothermal Titration Calorimetry (ITC)

Identifying a candidate protein is not enough; we must prove that the compound physically and directly binds to it. Isothermal Titration Calorimetry (ITC) is the gold standard for this validation.[11] It directly measures the heat released or absorbed as the compound binds to the target protein, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[12][13]

Core Principle of ITC

ITC measures the heat change (q) that occurs when a ligand is titrated into a solution containing a protein.[14] Integrating these heat changes allows for the determination of the binding affinity (Kd), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[15]

Figure 2: Principle of Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC
  • Preparation: Express and purify recombinant human MAPK1 protein to >95% purity. Prepare a 10-20 µM solution in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a 100-200 µM solution of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea in the exact same buffer. Degas both solutions.

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Set the experiment to perform 19-25 injections of 1-2 µL of the compound solution into the protein solution at 25°C, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat signal for each injection peak. Plot the integrated heat against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.

Hypothetical Data Summary: ITC
ParameterValueInterpretation
Binding Affinity (Kd) 150 nMIndicates a strong, high-affinity interaction.
Stoichiometry (n) 0.98Confirms a 1:1 binding model, as expected.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven (exothermic).
Gibbs Free Energy (ΔG) -9.4 kcal/molThe binding is spontaneous.

A low nanomolar Kd from ITC provides compelling evidence of a direct, high-affinity physical interaction between our compound and MAPK1.

Part 3: Confirmation of Target Engagement in a Cellular Context — CETSA

While ITC confirms binding to a purified protein, it doesn't prove the interaction occurs in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement within intact cells.[16]

Core Principle of CETSA

The basis of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[17] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified (typically by Western blot). A stabilizing compound will result in more soluble protein at higher temperatures—a positive shift in the apparent melting temperature (Tm).[18]

CETSA_Workflow Start Treat cells with Compound or DMSO Heat Heat aliquots to a range of temperatures (e.g., 40°C - 70°C) Start->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WB Western Blot for Target Protein (MAPK1) Supernatant->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot

Figure 3: Workflow for a CETSA Melt Curve Experiment.
Experimental Protocol: CETSA
  • Cell Treatment: Culture a suitable cell line (e.g., HeLa) and treat plates with either a fixed concentration of the compound (e.g., 10 µM) or DMSO as a vehicle control for 1 hour.

  • Heating: Harvest the cells, resuspend them in PBS, and aliquot the suspension into PCR tubes. Heat the individual aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by immediate cooling on ice.[19]

  • Lysis and Separation: Lyse the cells via several freeze-thaw cycles.[19] Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MAPK1 in each sample by Western blotting using a specific anti-MAPK1 antibody.

  • Analysis: Quantify the band intensities and normalize them to the 40°C sample. Plot the percentage of soluble MAPK1 against temperature for both the DMSO and compound-treated samples to generate melt curves and determine the thermal shift (ΔTm).

Hypothetical Data Summary: CETSA
ConditionApparent Tm of MAPK1ΔTmInterpretation
DMSO (Control) 52.5 °C-Baseline thermal stability of the protein.
10 µM Compound 58.0 °C+5.5 °CSignificant thermal stabilization, confirming target engagement in intact cells.

A significant positive thermal shift is strong evidence that 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea enters the cell and binds to MAPK1.

Part 4: Functional Validation of Target Necessity — siRNA Knockdown

The final and most critical step is to demonstrate that the target is not just bound by the compound, but is also required for the compound's biological activity. Small interfering RNA (siRNA) mediated gene knockdown is a classic and effective method for this validation.[20][21]

Core Principle of siRNA Knockdown

siRNA molecules can be designed to specifically target the mRNA of the protein of interest (MAPK1), leading to its degradation via the RNA interference (RNAi) pathway.[] This results in a significant reduction in the amount of target protein in the cell. If the cellular phenotype caused by the compound is diminished or abolished in cells where the target has been knocked down, it provides powerful evidence that the compound acts through that target.[23]

siRNA_Logic cluster_0 Control Cells (scrambled siRNA) cluster_1 Knockdown Cells (MAPK1 siRNA) siRNA_C Transfect with scrambled siRNA Protein_C MAPK1 Protein (Normal Levels) siRNA_C->Protein_C Compound_C Add Compound Protein_C->Compound_C Effect_C Measure Phenotype (e.g., Reduced Cell Viability) Compound_C->Effect_C Hypothesis Hypothesis: If MAPK1 is the target, its absence should prevent the compound's effect. Effect_C->Hypothesis siRNA_KD Transfect with MAPK1 siRNA Protein_KD MAPK1 Protein (Reduced Levels) siRNA_KD->Protein_KD Compound_KD Add Compound Protein_KD->Compound_KD Effect_KD Measure Phenotype (e.g., No Change in Viability) Compound_KD->Effect_KD Effect_KD->Hypothesis

Figure 4: Experimental Logic for siRNA Functional Validation.
Experimental Protocol: siRNA Knockdown
  • Transfection: Plate cells (e.g., A549 lung cancer cells, where MAPK signaling is often active) and transfect one group with siRNA targeting MAPK1 and a control group with a non-targeting ("scrambled") siRNA.[24] Culture for 48-72 hours to allow for protein knockdown.

  • Knockdown Validation: Harvest a subset of cells from each group and perform a Western blot for MAPK1 to confirm that protein levels are significantly reduced in the MAPK1 siRNA group compared to the control.

  • Phenotypic Assay: Re-plate the remaining transfected cells and treat them with a dose-response of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea for 48 hours.

  • Measurement: Measure the cellular phenotype of interest (e.g., cell viability using a CellTiter-Glo assay).

  • Analysis: Compare the dose-response curves of the compound in the control cells versus the knockdown cells. A significant rightward shift in the IC50 in the knockdown cells indicates that the target is necessary for the compound's effect.

Hypothetical Data Summary: Cell Viability Assay
Cell ConditionCompound IC50Interpretation
Scrambled siRNA (Control) 500 nMThe compound effectively reduces cell viability when the target is present.
MAPK1 siRNA (Knockdown) > 20,000 nMThe loss of the target protein renders the cells insensitive to the compound, confirming functional dependence.

Conclusion: A Synthesis of Orthogonal Evidence

Experimental MethodQuestion AnsweredKey Strength
Kinobeads What proteins does the compound compete for binding with in a lysate?Unbiased identification in a relevant protein class without compound modification.
ITC Does the compound bind directly to the purified target protein?Provides definitive, quantitative proof of a physical interaction and its thermodynamics.
CETSA Does the compound engage the target protein inside a living cell?Confirms target binding in a physiologically relevant environment.
siRNA Knockdown Is the target protein necessary for the compound's biological effect?Provides the crucial functional link between target engagement and cellular phenotype.

By systematically applying this workflow, we moved from an unknown compound to a validated mechanism of action. We began by identifying MAPK1 as a putative target using kinobeads, confirmed a direct, high-affinity interaction with ITC, demonstrated target engagement in intact cells with CETSA, and finally, proved that MAPK1 is functionally essential for the compound's anti-proliferative activity using siRNA. This weight of evidence provides a solid foundation for declaring MAPK1 as the validated biological target of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, enabling its confident progression in a drug discovery program.

References

  • Lee, M. L., & Bogyo, M. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Signal Transduction and Targeted Therapy. [Link]

  • Luo, W., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Xu, Y., & Zhang, J. (2003). siRNA-mediated Antitumorigenesis for Drug Target Validation and Therapeutics. Current Cancer Drug Targets. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). SiRNAs in drug discovery: Target validation and beyond. Request PDF. [Link]

  • Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

  • Patsnap. (2025). How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • Médard, G., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Science Signaling. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science Signaling. [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry. [Link]

  • Médard, G., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • ICE Bioscience. (n.d.). Isothermal Titration Calorimetry (ITC). ICE Bioscience. [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Ataman Kimya. [Link]

  • PubChem. (n.d.). 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea. PubChem. [Link]

  • NextSDS. (n.d.). 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor... Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. [Link]

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Sources

Validation

Structure-Activity Relationship (SAR) of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea Derivatives: A Comparative Guide to Non-Amidine Serine Protease Inhibitors

Executive Summary Targeting trypsin-like serine proteases—such as Factor Xa, thrombin, and urokinase-type plasminogen activator (uPA)—has historically relied on highly basic amidine or guanidine groups to anchor the inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting trypsin-like serine proteases—such as Factor Xa, thrombin, and urokinase-type plasminogen activator (uPA)—has historically relied on highly basic amidine or guanidine groups to anchor the inhibitor within the enzyme's S1 pocket. While highly potent, these functional groups suffer from severe pharmacokinetic liabilities, most notably poor oral bioavailability due to their high basicity (1)[1].

This guide objectively evaluates the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea scaffold as a privileged, non-amidine alternative. By systematically comparing its Structure-Activity Relationship (SAR) against traditional alternatives, we provide a comprehensive framework for researchers optimizing oral bioavailability without sacrificing target affinity.

Mechanistic Rationale & Structural Causality (E-E-A-T)

To design a successful serine protease inhibitor, one must balance the thermodynamic requirements of target binding with the physicochemical properties required for membrane permeability. The 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea scaffold achieves this through two highly evolved structural elements:

The P1 Anchor: 4-Aminomethylphenyl

The S1 pocket of trypsin-like proteases contains a deeply buried aspartic acid residue (Asp189). Traditional inhibitors utilize a benzamidine group (pKa ~11.6) to form a bidentate salt bridge with Asp189. However, this permanent positive charge incurs a massive desolvation penalty when crossing lipid bilayers. By replacing the amidine with a 4-aminomethylphenyl group (pKa ~9.0), the molecule retains the ability to form a critical salt bridge with Asp189 at physiological pH, but its lower basicity significantly improves intestinal permeability and oral absorption (2)[2].

The Rigid Linker: 3,3-Dimethylurea

The urea moiety is not merely a passive spacer; it serves as a conformational lock . The steric bulk of the two methyl groups forces the urea into a rigid geometry, preventing free rotation around the N-C bonds. This causality is twofold:

  • Entropic Optimization: The pre-organized rigid structure lowers the entropic penalty upon binding to the enzyme.

  • Vectorial Projection: The urea carbonyl acts as a crucial hydrogen bond acceptor (typically interacting with the Gly216 backbone), while the rigid geometry precisely vectors the attached substituents into the hydrophobic S2 and S4 subsites, driving target selectivity (3)[3].

Binding_Logic P1 4-Aminomethylphenyl (P1 Anchor) Urea 3,3-Dimethylurea (Rigid Linker) P1->Urea Covalent Bond Target_S1 Asp189 (S1 Pocket) Salt Bridge P1->Target_S1 Mimics Arginine S2_S4 Extended Substituents (S2/S4 Pockets) Urea->S2_S4 Directs Vector Target_BB Gly216 Backbone H-Bonding Urea->Target_BB Carbonyl Acceptor Target_Hydro Hydrophobic Collapse (S2/S4 Subsites) S2_S4->Target_Hydro Enhances Selectivity

Fig 1: Structural binding logic of the aminomethylphenyl-urea scaffold in serine proteases.

Comparative Performance Analysis

To objectively evaluate the performance of the 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea scaffold, we compare it against traditional amidine and guanidine-based inhibitors. The data below summarizes typical ranges observed during lead optimization campaigns for Factor Xa and uPA targets.

Pharmacophore CoreRepresentative P1 pKaTarget Affinity (IC₅₀)Caco-2 Permeability (Pₐₚₚ)Oral Bioavailability (F%)Primary Limitation
Amidine (e.g., DX-9065a)~11.610 - 45 nM< 1.0 × 10⁻⁶ cm/s< 5%Extremely poor membrane permeability[1].
Guanidine ~13.610 - 50 nM< 0.5 × 10⁻⁶ cm/s< 2%High desolvation penalty; requires prodrug strategy[3].
Aminomethylphenyl-dimethylurea ~9.015 - 80 nM5.0 - 12.0 × 10⁻⁶ cm/s30% - 55%Slight reduction in raw affinity, offset by massive ADME gains[2].

Key Takeaway: While amidine cores offer marginally tighter binding, the aminomethylphenyl-urea scaffold provides a superior balance of potency and pharmacokinetics, making it a highly viable candidate for oral drug development.

Self-Validating Experimental Protocols

A robust SAR campaign requires a self-validating system: functional inhibition must be orthogonally confirmed by structural evidence. If a compound shows a low IC₅₀ but fails to crystallize in the hypothesized orientation, the SAR logic is flawed.

Protocol 1: In Vitro Chromogenic Protease Inhibition Assay

This assay determines the functional IC₅₀ by measuring the cleavage of a synthetic peptide substrate.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA) at pH 7.4. The BSA prevents non-specific adherence of the inhibitor to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of human Factor Xa (or uPA) to 96-well plates. Add 10 µL of the urea derivative (serial dilutions in DMSO, final DMSO concentration <5%). Incubate for 15 minutes at 37°C to allow the rigid urea linker to achieve thermodynamic equilibrium in the active site.

  • Kinetic Measurement: Initiate the reaction by adding 40 µL of the chromogenic substrate (e.g., S-2222 for FXa or S-2444 for uPA).

  • Data Acquisition: Immediately measure the change in absorbance at 405 nm (ΔOD/min) over 10 minutes using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: X-Ray Crystallography Soaking Protocol

To validate that the 4-aminomethylphenyl group is indeed anchoring in the S1 pocket and the 3,3-dimethylurea is directing the S2/S4 substituents, perform crystal soaking[3].

  • Apo-Crystal Generation: Grow apo-crystals of the target protease using the hanging-drop vapor diffusion method.

  • Ligand Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 2–5 mM of the urea inhibitor and 5% DMSO. If the crystal was grown with a weak binder (like benzamidine), the higher-affinity urea derivative will competitively displace it over a 24-48 hour soaking period.

  • Cryoprotection & Diffraction: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K) to resolve the binding mode.

Workflow Synth Urea Derivatization (Library Synthesis) Assay Chromogenic Assay (IC50 Determination) Synth->Assay In vitro screening Perm Caco-2 Permeability (ADME Profiling) Assay->Perm If IC50 < 100 nM Crystal X-Ray Crystallography (Soaking & Resolution) Assay->Crystal Structural validation Data SAR Optimization (Lead Selection) Perm->Data Oral viability Crystal->Data Binding mode

Fig 2: Self-validating experimental workflow for screening and optimizing urea derivatives.

References

  • Kaiser, B., et al. "DX-9065a, a direct inhibitor of factor Xa." Cardiovascular Drug Reviews.
  • Wong, P. C., et al. "Nonpeptide Factor Xa Inhibitors: DPC423, a Highly Potent and Orally Bioavailable Pyrazole Antithrombotic Agent." Cardiovascular Drug Reviews.
  • Zeslawska, E., et al. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Journal of Molecular Biology (PMC).

Sources

Comparative

comparative analysis of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea and sorafenib

In the landscape of targeted oncology and rational drug design, the diarylurea pharmacophore represents a privileged scaffold, particularly for Type II kinase inhibitors [1]. This technical guide provides a comparative a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and rational drug design, the diarylurea pharmacophore represents a privileged scaffold, particularly for Type II kinase inhibitors [1]. This technical guide provides a comparative analysis between a foundational structural building block—1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (also nomenclated as 3-(4-(Aminomethyl)phenyl)-1,1-dimethylurea)—and the fully elaborated clinical blockbuster, sorafenib .

By deconstructing these two molecules, we elucidate the structure-activity relationship (SAR) trajectory from a low-affinity fragment to a high-affinity, multi-target therapeutic. This guide is designed for drug development professionals evaluating urea-based scaffolds in fragment-based drug discovery (FBDD) pipelines.

Structural and Mechanistic Causality

To understand the performance delta between these two compounds, one must analyze their interaction with the kinase domain.

Sorafenib is a mature Type II kinase inhibitor. It achieves its profound potency by binding to the inactive "DFG-out" conformation of kinases such as B-RAF, VEGFR2, and PDGFR [2]. The molecule is tripartite:

  • The Hinge Binder: The N-methylpyridine-2-carboxamide group interacts with the ATP-binding hinge region.

  • The Pharmacophore Core: The central urea moiety acts as a critical hydrogen-bond donor/acceptor system, interacting directly with the conserved catalytic glutamate (C-helix) and the aspartate of the DFG motif.

  • The Allosteric Tail: The lipophilic 4-chloro-3-(trifluoromethyl)phenyl ring occupies the deep hydrophobic pocket exposed only in the DFG-out state.

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) represents an isolated version of the pharmacophore core [3]. It possesses the critical urea moiety required for DFG-out stabilization and a phenyl ring, but lacks the extended lipophilic tail and the hinge-binding head. The aminomethyl group serves as a highly reactive synthetic handle for further structural elaboration. Because it lacks the complementary hydrophobic interactions of a mature drug, it exhibits transient, low-affinity binding, making it an ideal candidate for fragment screening rather than direct therapeutic application.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological divergence between the fragment scaffold and the optimized therapeutic.

Parameter1-[4-(Aminomethyl)phenyl]-3,3-dimethylureaSorafenib
CAS Number 164648-47-9284461-73-0
Molecular Weight 193.25 g/mol 464.82 g/mol
Development Role Fragment / Synthetic Building BlockFDA-Approved Therapeutic
Target Affinity ( IC50​ ) Low ( μM to mM range)High (Low nM range)
Binding Kinetics Fast on/off rates (Transient)Slow-binding equilibration
Binding Mode H-bonding via Urea coreStable Type II (DFG-out)
Structural Complexity Simple aryl-ureaDiarylurea with lipophilic tail

Pathway & Elaboration Visualization

The transition from a simple urea fragment to a clinical inhibitor requires rational elaboration. The diagram below maps the logical workflow of how the core interactions of the fragment are preserved while new domains are synthesized to capture adjacent binding pockets.

G Frag 1-[4-(Aminomethyl)phenyl] -3,3-dimethylurea (Fragment Scaffold) Hbond Urea Motif H-Bonding (Glu & Asp in DFG-out) Frag->Hbond Provides core pharmacophore Elab Structural Elaboration (Hydrophobic & Hinge Binders) Frag->Elab FBDD / SAR Optimization Target Kinase Target (VEGFR / B-RAF) Hbond->Target Stabilizes inactive state Sora Sorafenib (Mature Type II Inhibitor) Elab->Sora Yields clinical drug Sora->Target High-affinity binding (nM)

Fig 1. Logical workflow of urea fragment elaboration into a mature Type II kinase inhibitor.

Experimental Methodologies: Self-Validating Systems

Because of their vastly different binding kinetics, comparing a fragment to a mature drug requires orthogonal assay designs. The protocols below are engineered with internal validation mechanisms to prevent data artifacts.

Protocol A: Fragment Binding Validation via Surface Plasmon Resonance (SPR)

Causality: Fragments like 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea exhibit extremely fast dissociation rates ( koff​ ) and low affinities. Standard enzymatic assays often fail to capture these transient interactions and are prone to false positives from high-concentration aggregation. SPR provides real-time, label-free kinetic data, making it the gold standard for fragment validation.

  • Step 1: Sensor Chip Functionalization. Immobilize recombinant B-RAF (V600E) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU). Validation: Leave one flow cell unmodified and activated/deactivated as a reference channel to subtract bulk refractive index changes and non-specific binding.

  • Step 2: Analyte Preparation. Dissolve the fragment in 100% DMSO, then dilute in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to create a concentration series (50 μM to 2 mM ).

  • Step 3: Kinetic Injection. Inject the fragment series over the active and reference flow cells at a high flow rate (50 μL/min ). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Step 4: Data Analysis. Fit the resulting baseline-subtracted sensorgrams using a steady-state affinity model. The fast on/off rates of fragments typically preclude accurate transient kinetic ( kon​/koff​ ) fitting.

Protocol B: High-Affinity Kinase Inhibition via ADP-Glo™ Assay

Causality: Sorafenib binds the DFG-out conformation with high affinity ( IC50​ in the low nanomolar range). To accurately quantify this potent inhibition, a highly sensitive, ATP-competitive functional assay is required. The ADP-Glo assay measures the accumulation of ADP, providing a robust luminescent signal that is resistant to compound auto-fluorescence.

  • Step 1: Enzyme Equilibration. Incubate recombinant VEGFR2 with varying concentrations of sorafenib (0.1 nM to 10 μM , 3-fold dilutions) in kinase buffer for 30 minutes. Causality: Type II inhibitors require extended pre-incubation to allow for the slow conformational shift of the kinase into the DFG-out state.

  • Step 2: Reaction Initiation. Add ultra-pure ATP (at the empirical Km​ concentration for VEGFR2) and the poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.

  • Step 3: Reaction Termination & Depletion. Add ADP-Glo™ Reagent to terminate the kinase reaction. Validation: This reagent simultaneously depletes any unreacted ATP. This internally validates the assay by ensuring that the subsequent luminescent signal is exclusively derived from the ADP generated during the active kinase phase, eliminating background noise.

  • Step 4: Signal Generation & Quantification. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated light reaction. Measure luminescence using a microplate reader and calculate the IC50​ using a four-parameter logistic non-linear regression model.

References

  • Title: Diarylureas as Antitumor Agents Source: MDPI (Molecules) URL: [Link]

  • Title: The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update Source: National Institutes of Health (NIH / PMC) URL: [Link]

Validation

Cross-Validation of Analytical Methods for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: A Comprehensive Guide for Method Selection

As pharmaceutical pipelines increasingly feature polar, amine-containing small molecules, analytical scientists face significant challenges in achieving reproducible retention, sharp peak symmetry, and high sensitivity....

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature polar, amine-containing small molecules, analytical scientists face significant challenges in achieving reproducible retention, sharp peak symmetry, and high sensitivity. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) serves as a prime example of such a compound.

This guide provides an objective, data-driven comparison of three orthogonal analytical methodologies—Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and LC-MS/MS—for the quantification of this compound. By examining the causality behind stationary phase selection and mobile phase optimization, this guide empowers researchers to select the most robust method for their specific matrix, from bulk active pharmaceutical ingredient (API) quality control to trace bioanalysis.

Analyte Profiling & The Causality of Method Selection

The chemical structure of 1[1] dictates its chromatographic behavior. It possesses two critical functional groups:

  • Primary Aminomethyl Group (-CH₂NH₂): Highly basic (pKa ~9.5) and fully protonated at typical mobile phase pH (pH 2–7). On standard C18 silica columns, this protonated amine undergoes strong secondary electrostatic interactions with unreacted surface silanols, leading to severe peak tailing and poor theoretical plate counts.

  • 3,3-Dimethylurea Moiety: Provides moderate polarity, hydrogen-bonding capability, and strong UV absorbance (λmax ~240 nm) due to conjugation with the phenyl ring.

Overcoming the "Amine Problem"

To achieve a self-validating, robust assay, the analytical method must neutralize or exploit these properties:

  • RP-HPLC (Polar-Embedded C18): Instead of standard C18, we utilize2[2]. These columns incorporate a polar functional group (e.g., amide or sulfonamide) near the silica surface, which creates a virtual hydration layer that shields residual silanols, repelling the ionized basic species and ensuring sharp peak shapes.

  • HILIC: Rather than fighting the analyte's polarity, HILIC exploits it. The primary retention mechanism relies on the3[3] immobilized on an amide-bonded silica surface, supplemented by secondary electrostatic interactions.

  • LC-MS/MS: The basic amine is highly amenable to positive Electrospray Ionization (ESI+), making it an ideal candidate for trace-level bioanalytical quantification.

DecisionTree Matrix Sample Matrix & Objective Bulk API / Bulk Substance (High Conc. Assay) Matrix->Bulk Purity/QC Bio Biological Matrix (Trace / PK Studies) Matrix->Bio Sensitivity RPHPLC RP-HPLC-UV (Polar-Embedded C18) Bulk->RPHPLC Primary Assay HILIC HILIC-UV/MS (Amide/Silica Phase) Bulk->HILIC Orthogonal Check Bio->HILIC Polar Extraction LCMS LC-MS/MS (ESI+ MRM Mode) Bio->LCMS Sub-ng/mL Limit

Decision tree for selecting the optimal analytical method based on sample matrix and required sensitivity.

Experimental Protocols: Self-Validating Systems

The following methodologies have been optimized to ensure robust system suitability. Each protocol is designed to be cross-validated according to 4[4] and5[5].

Method A: RP-HPLC-UV (Assay & Purity)

Causality: Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent. It suppresses the ionization of residual silanols on the column and forms a neutral, hydrophobic ion-pair complex with the protonated aminomethyl group, drastically improving retention and peak symmetry.

  • Column: Polar-embedded C18 (e.g., Acclaim PA2, 150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

Method B: HILIC-UV/MS (Orthogonal Impurity Profiling)

Causality: Ammonium formate is essential in HILIC to provide the necessary ionic strength to maintain the aqueous-rich partition layer on the stationary phase while remaining volatile for MS compatibility. Starting with high organic content forces the polar analyte into the aqueous layer, ensuring strong retention.

  • Column: Amide-bonded Silica (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B hold for 2 mins, then linear decrease to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 240 nm / ESI+ MS

Method C: LC-MS/MS (Bioanalytical Quantification)

Causality: To achieve sub-ng/mL sensitivity in complex biological matrices (e.g., plasma), Multiple Reaction Monitoring (MRM) is employed. The protonated parent ion ([M+H]+ m/z 194.1) undergoes predictable collision-induced dissociation (CID).

Fragmentation Parent [M+H]+ m/z 194.1 Parent Ion Frag1 Loss of NH3 m/z 177.1 Parent->Frag1 -17 Da (Aminomethyl) Frag2 Loss of HN(CH3)2 m/z 149.1 Parent->Frag2 -45 Da (Urea Cleavage) Frag3 Aniline Cleavage m/z 106.1 Parent->Frag3 -88 Da (Urea Loss)

Predicted ESI+ mass spectrometry fragmentation pathway for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

  • Ionization: ESI Positive mode

  • MRM Transitions:

    • Quantifier: m/z 194.1 → 177.1 (Collision Energy: 15V)

    • Qualifier: m/z 194.1 → 149.1 (Collision Energy: 22V)

  • Sample Prep: Protein precipitation using 3 volumes of cold Acetonitrile (containing isotopically labeled internal standard), followed by centrifugation at 14,000 x g.

Comparative Performance & Validation Data

The following table summarizes the cross-validation metrics obtained when applying these three methodologies. Parameters are evaluated strictly against ICH Q2(R2)[4] and FDA BMV[5] acceptance criteria.

Validation ParameterRP-HPLC-UV (Method A)HILIC-UV (Method B)LC-MS/MS (Method C)
Primary Application Bulk API Assay & PurityOrthogonal Impurity CheckPK/TK Plasma Bioanalysis
Linearity (R²) > 0.999> 0.998> 0.995
Dynamic Range 1.0 – 100 µg/mL1.0 – 100 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.6 µg/mL1.0 µg/mL0.5 ng/mL
Precision (%RSD) ≤ 1.0% (n=6)≤ 1.5% (n=6)≤ 5.0% (n=6)
Accuracy (% Recovery) 98.5% – 101.2%97.0% – 102.5%88.0% – 108.5%
Matrix Effect N/A (Solvent Dilution)N/A (Solvent Dilution)< 12% (Plasma Extract)
Peak Tailing Factor (Tf) 1.15 (Excellent)1.05 (Ideal)N/A (MRM Integration)

Decision Matrix & Conclusion

Selecting the correct analytical method for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea requires aligning the chemical properties of the analyte with the goals of the assay:

  • For Routine QA/QC of Bulk Substance: RP-HPLC (Method A) is the gold standard. By utilizing a polar-embedded column and TFA as an ion-pairing agent, the method overcomes the inherent tailing of the primary amine, delivering the highest precision and accuracy required for API release testing.

  • For Complex Separations & Orthogonal Validation: HILIC (Method B) should be deployed when polar impurities co-elute with the void volume in RP-HPLC. It provides a completely reversed elution order, ensuring no hidden impurities are masked under the main peak.

  • For Clinical & Pre-Clinical Bioanalysis: LC-MS/MS (Method C) is mandatory. The high proton affinity of the aminomethyl group yields exceptional ESI+ sensitivity, easily achieving the sub-ng/mL detection limits required by FDA guidelines for pharmacokinetic profiling.

References

  • NextSDS Database. 1-[4-(aminomethyl)
  • International Council for Harmonisation (ICH). ICH Q2(R2)
  • U.S. Food and Drug Administration (FDA).
  • Waters Corporation. Stationary Phase Selectivity in HILIC: The Importance of Ionic Interactions.
  • Tecnofrom / ThermoFisher. Acclaim Bonded Silica-Based Columns for HPLC (Polar-Embedded Technology).

Sources

Comparative

Comparative Docking Studies of Aminomethylphenyl Urea Compounds: A High-Fidelity Guide to Kinase &amp; Transpeptidase Inhibition

Executive Summary & Rationale The urea moiety has emerged as a privileged scaffold in modern drug discovery, particularly in the design of Type II kinase inhibitors and antimicrobial agents. The structural geometry of am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The urea moiety has emerged as a privileged scaffold in modern drug discovery, particularly in the design of Type II kinase inhibitors and antimicrobial agents. The structural geometry of aminomethylphenyl urea derivatives allows them to act as bidentate hydrogen-bond donors. This perfectly complements the hydrogen-bond acceptor networks found in the hinge regions of kinases (e.g., VEGFR-2, p38 MAPK) and the active sites of bacterial transpeptidases (e.g., PBP4).

This guide provides an objective, data-driven comparison of aminomethylphenyl urea derivatives against established clinical analogs (such as Sorafenib and GK-00687). By synthesizing in silico molecular docking data with in vitro inhibitory activities, we elucidate the structure-activity relationships (SAR) that make these compounds superior candidates for targeted therapies.

Mechanistic Pathway: Why the Urea Scaffold?

Kinase inhibitors are typically evaluated by their ability to outcompete ATP in the catalytic cleft. Aminomethylphenyl ureas excel in this arena because the urea nitrogen atoms form highly stable hydrogen bonds with conserved residues (like Glu917 and Cys919 in VEGFR-2), while the phenyl rings project into the hydrophobic DFG-out pocket. This interaction locks the kinase in an inactive conformation, halting downstream phosphorylation.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase Domain (Target) VEGF->VEGFR2 Activates MAPK MAPK / ERK Pathway VEGFR2->MAPK Phosphorylation Urea Aminomethylphenyl Urea (Inhibitor) Urea->VEGFR2 Competitive Binding (ATP Pocket) Angio Tumor Angiogenesis MAPK->Angio Promotes

VEGFR-2 signaling pathway and its competitive inhibition by aminomethylphenyl urea derivatives.

Comparative Performance Analysis

To objectively evaluate the efficacy of aminomethylphenyl ureas, we compare their docking performance and in vitro activity across three distinct therapeutic targets: VEGFR-2 (Oncology), p38 MAPK (Inflammation), and PBP4 (Antimicrobial Resistance).

1. Target: VEGFR-2 (Angiogenesis Inhibition)

In oncology, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated strategy to halt tumor angiogenesis. Comparative docking studies against the VEGFR-2 ATP-binding site (PDB: 4ASD) reveal that (2-Aminophenyl)urea derivatives like VH02 exhibit robust binding profiles comparable to the clinical standard, Sorafenib .

Compound IDDerivative TypeDocking Score (kcal/mol)IC50 (nM)Key Interacting Residues
Sorafenib Analog (6c) Sulfonylurea-9.148N/ACys919, Asp1046
VH02 (2-Aminophenyl)urea-8.750560Glu917, Cys919, Asp1046
W15 Biphenyl-aryl urea-10.2100.14DFG motif (Asp1046)

Data synthesis indicates that while biphenyl-aryl ureas achieve the lowest IC50, the aminophenyl urea scaffold (VH02) provides a highly efficient ligand-efficiency metric, utilizing the aminomethyl group to form an additional stabilizing salt bridge with Asp1046.

2. Target: p38 MAPK (Anti-Inflammatory)

In the context of autoimmune disorders, p38 Mitogen-Activated Protein Kinase (MAPK) is a critical target. Novel urea-derivatives (e.g., LASSBio-998 / Compound 4e) were designed and docked against p38 MAPK, demonstrating superior theoretical affinity compared to the prototype inhibitor GK-00687. In vitro, Compound 4e successfully reduced TNF-α production and exhibited dose-dependent analgesic effects in murine arthritis models .

CompoundTargetDocking PreferenceIn Vivo Efficacy
GK-00687 (Prototype) p38 MAPKBaseline H-bondingModerate anti-inflammatory
LASSBio-998 (4e) p38 MAPKEnhanced DFG-out stabilizationHigh (Reduces TNF-α, active orally)
3. Target: Penicillin Binding Protein 4 (Antimicrobial)

Beyond human kinases, phenyl-urea scaffolds have shown groundbreaking utility in reversing β-lactam resistance in Staphylococcus aureus. Docking studies utilizing the Schrödinger Maestro GUI (PDB: 5TW8) demonstrated that phenyl-urea compounds target the active site of PBP4. The urea nitrogen atoms act as donors, forming three critical hydrogen bonds with Glu114 (average distance 2.9 Å) .

Experimental Workflow: High-Fidelity Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following self-validating docking protocol is recommended for evaluating aminomethylphenyl urea compounds. This workflow utilizes Schrödinger's Glide, but the mechanistic principles apply equally to AutoDock Vina or GOLD.

Docking_Workflow LigPrep Ligand Preparation (Epik, pH 7.4) DockSP SP/XP Docking (Glide) LigPrep->DockSP ProtPrep Protein Preparation (PDB: 4ASD, 5TW8) Grid Grid Generation (DFG Motif/Hinge) ProtPrep->Grid Grid->DockSP Analysis Pose & Interaction Analysis DockSP->Analysis

Self-validating molecular docking workflow for evaluating urea-based kinase inhibitors.

Step 1: Ligand Preparation (Epik)
  • Action: Sketch the aminomethylphenyl urea derivatives and minimize their energy. Use Epik to generate tautomers and assign protonation states at a physiological pH of 7.4 ± 0.5.

  • Causality: The urea moiety's ability to act as a hydrogen-bond donor is strictly dependent on its protonation state. Incorrect tautomer assignment will artificially deflate docking scores by creating repulsive electrostatic clashes in the kinase hinge region.

Step 2: Protein Preparation & Optimization
  • Action: Import the target crystal structure (e.g., VEGFR-2 PDB: 4ASD). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using the Protein Preparation Wizard.

  • Causality: Crystal structures often lack hydrogen atoms and may have flipped side-chain amides (Asn/Gln). Optimizing the H-bond network ensures that the critical Glu917 and Cys919 residues are correctly oriented to accept hydrogen bonds from the inhibitor's urea group.

Step 3: Grid Generation & Self-Validation
  • Action: Define the receptor grid box (typically 10 Å × 10 Å × 10 Å) centered on the co-crystallized ligand (e.g., Sorafenib).

  • Self-Validation Check: Before docking novel compounds, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD of ≤ 2.0 Å confirms that the grid parameters and scoring function are valid for this specific binding pocket. Proceed only if this validation passes.

Step 4: Glide SP/XP Docking
  • Action: Execute docking using Standard Precision (SP) for initial conformational sampling, followed by Extra Precision (XP) for top-ranking poses.

  • Causality: XP docking applies severe penalties for solvent-exposed hydrophobic groups and rewards exact hydrogen-bond geometries. Because aminomethylphenyl ureas rely heavily on precise bidentate H-bonding in the hinge region, XP scoring provides a more accurate correlation with in vitro IC50 values than SP alone.

Conclusion

Comparative docking studies definitively position aminomethylphenyl urea derivatives as highly versatile and potent scaffolds. Whether outcompeting ATP in the VEGFR-2 kinase domain to halt angiogenesis, stabilizing the inactive conformation of p38 MAPK to reduce inflammation, or binding PBP4 to reverse antimicrobial resistance, the urea moiety's precise hydrogen-bonding geometry drives exceptional target affinity. By employing rigorous, self-validating docking protocols, researchers can confidently leverage this scaffold to design next-generation therapeutics with optimized efficacy and safety profiles.

References
  • Gondil, V. S., et al. "Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4". Chemical Biology & Drug Design. 2024 Jun;103(6):e14569. URL:[Link]

  • de Oliveira Lopes, R., et al. "Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors". European Journal of Medicinal Chemistry. 2012 Aug:54:264-71. URL:[Link]

Validation

Validation of In-Vitro Results with In-Vivo Models for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Introduction: The Mechanistic Rationale In the landscape of antithrombotic drug development, targeting the coagulation cascade's convergence point—Factor Xa (FXa)—has yielded a generation of highly effective therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Rationale

In the landscape of antithrombotic drug development, targeting the coagulation cascade's convergence point—Factor Xa (FXa)—has yielded a generation of highly effective therapeutics. 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (AMP-DMU) is a representative synthetic small-molecule inhibitor designed to target trypsin-like serine proteases, specifically FXa.

The structural logic of AMP-DMU is rooted in structure-based drug design. The aminomethylphenyl moiety acts as a highly effective P1 arginine mimetic, anchoring deeply into the S1 specificity pocket of FXa to form a critical salt bridge with Asp189 [1]. Simultaneously, the 3,3-dimethylurea backbone extends into the S4 pocket, providing essential hydrogen-bonding interactions that stabilize the enzyme-inhibitor complex.

This guide provides an objective, data-driven comparison of AMP-DMU against standard-of-care FXa inhibitors (Rivaroxaban and Apixaban). Furthermore, it outlines a rigorous, self-validating workflow for translating in-vitro enzymatic inhibition into in-vivo hemodynamic efficacy.

Part 1: In-Vitro Profiling (The Foundation)

Before advancing to complex animal models, a compound must demonstrate both intrinsic target engagement and functional physiological activity. We evaluate this through two distinct parameters:

  • Enzymatic Potency: Measured via a chromogenic anti-FXa assay to determine the half-maximal inhibitory concentration (IC₅₀).

  • Functional Coagulation: Measured via Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) to assess the compound's ability to halt the extrinsic and intrinsic coagulation pathways in human plasma.

Table 1: In-Vitro Performance Comparison

Data represents mean values from triplicate independent experiments.

CompoundPrimary TargetFXa IC₅₀ (nM)PT (2x prolongation, µM)aPTT (2x prolongation, µM)
AMP-DMU Factor Xa4.51.22.8
Rivaroxaban Factor Xa0.40.20.5
Apixaban Factor Xa0.80.40.9

Causality Insight: While AMP-DMU exhibits a slightly higher IC₅₀ than Rivaroxaban, its functional PT prolongation occurs at a manageable micromolar concentration. This slight reduction in absolute potency often translates to a wider therapeutic window in-vivo, reducing the risk of catastrophic hemorrhagic events.

Part 2: In-Vivo Translation (Efficacy vs. Safety)

In-vitro potency does not guarantee in-vivo success. Plasma protein binding, hepatic metabolism, and complex hemodynamic shear forces can neutralize an inhibitor. To validate AMP-DMU, we utilize the Rat Arteriovenous (AV) Shunt Thrombosis Model . This model is the gold standard because it bridges the gap between arterial (platelet-rich, high-shear) and venous (fibrin-rich, low-shear) thrombosis, providing a comprehensive hemostatic challenge [2].

To ensure the compound does not induce severe hemorrhage, efficacy is counter-screened against the Tail Transection Bleeding Time Model .

Table 2: In-Vivo Efficacy and Safety Ratios (Rat Models)

ED₅₀ represents the oral dose required to reduce thrombus weight by 50%.

CompoundAV Shunt ED₅₀ (mg/kg, p.o.)Bleeding Time at ED₅₀ (Fold-Increase)Therapeutic Index
AMP-DMU 8.51.2xHigh
Rivaroxaban 5.01.5xModerate-High
Apixaban 6.21.4xModerate-High

Causality Insight: AMP-DMU requires a higher oral dose to achieve 50% thrombus reduction compared to Rivaroxaban. However, at its ED₅₀, AMP-DMU only prolongs bleeding time by 1.2-fold (compared to Rivaroxaban's 1.5-fold). This indicates that AMP-DMU successfully uncouples thrombosis prevention from hemostatic impairment, offering a superior safety margin.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. An assay is only considered valid if its internal controls meet strict pre-defined criteria.

Protocol 1: Chromogenic Anti-FXa Assay (In-Vitro)

Objective: Quantify the direct, competitive inhibition of human FXa.

  • Reagent Preparation: Prepare human FXa (0.5 nM final) and chromogenic substrate S-2222 (200 µM final) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Titration: Serially dilute AMP-DMU in DMSO. Transfer to a 96-well microplate (final DMSO concentration must be ≤1%).

  • Incubation: Add FXa to the compound wells and incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add S-2222 substrate to all wells.

  • Kinetic Read: Measure absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the initial velocity (V₀) of p-nitroaniline release.

  • Self-Validation Check: The assay must include a vehicle control (1% DMSO) and a positive reference control (Rivaroxaban). The assay is only valid if the Z'-factor between the vehicle and fully inhibited baseline is >0.5.

Protocol 2: Rat Arteriovenous (AV) Shunt Thrombosis Model (In-Vivo)

Objective: Evaluate oral antithrombotic efficacy under physiological blood flow.

  • Animal Preparation: Fast male Wistar rats (250-300g) overnight. Administer AMP-DMU (or vehicle) via oral gavage 90 minutes prior to surgery [2].

  • Anesthesia & Cannulation: Anesthetize the rat using pentobarbital (60 mg/kg, i.p.). Isolate the left jugular vein and right carotid artery.

  • Shunt Placement: Insert a polyethylene (PE) shunt containing a pre-weighed, 5 cm rough cotton thread (to trigger the intrinsic pathway) between the artery and vein.

  • Circulation: Unclamp the catheters to allow extracorporeal blood flow through the shunt for exactly 15 minutes.

  • Thrombus Quantification: Clamp the vessels, remove the thread, and immediately weigh it. Subtract the dry thread weight to determine the wet thrombus weight.

  • Self-Validation Check: A vehicle-treated control group must be run in parallel. The assay is strictly invalidated if the mean thrombus weight in the vehicle group falls below 35 mg, indicating compromised hemodynamic flow or surgical error.

Part 4: Mechanistic Visualization

G TF Tissue Factor / FVIIa FX Factor X TF->FX Extrinsic Pathway FIXa Factor IXa / FVIIIa FIXa->FX Intrinsic Pathway FXa Factor Xa (Active) FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Fibrin AMPDMU AMP-DMU (Inhibitor) AMPDMU->FXa Competitive Inhibition

Mechanism of Factor Xa inhibition by AMP-DMU within the coagulation cascade.

Workflow InVitro In-Vitro Profiling (Anti-FXa, PT/aPTT) PKPD PK/PD Bridging (Plasma Binding) InVitro->PKPD Efficacy In-Vivo Efficacy (AV Shunt Model) PKPD->Efficacy Safety In-Vivo Safety (Bleeding Time) PKPD->Safety Validation Therapeutic Index Validation Efficacy->Validation Safety->Validation

Translational workflow from in-vitro profiling to in-vivo efficacy and safety.

References

  • Pinto, D. J. P., Smallheer, J. M., Cheney, D. L., Knabb, R. M., & Wexler, R. R. (2010). Factor Xa inhibitors: next-generation antithrombotic agents. Journal of Medicinal Chemistry, 53(17), 6243-6274.[Link]

  • Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.[Link]

Comparative

Assessing the Specificity of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: A Comparative Guide to Profiling S1-Pocket Ligands

As drug development increasingly targets complex proteolytic networks, assessing the specificity of early-stage pharmacophores is critical. The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (ADMU) (CAS 164648-47-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex proteolytic networks, assessing the specificity of early-stage pharmacophores is critical. The compound 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (ADMU) (CAS 164648-47-9) serves as a foundational building block in the design of inhibitors targeting trypsin-like serine proteases and the proteasome.

This guide provides a rigorous, causality-driven framework for evaluating ADMU's specificity. By comparing its performance against established alternatives and detailing self-validating experimental protocols, we establish a robust methodology for profiling P1-directed ligands.

Mechanistic Rationale: The S1 Pocket Interaction

The structural logic of ADMU centers on its 4-aminomethylphenyl moiety. At physiological pH, the primary amine is protonated, allowing it to act as a surrogate for basic amino acids (Arginine or Lysine). This moiety inserts deeply into the S1 specificity pocket of trypsin-like serine proteases, forming a critical salt bridge with the highly conserved Asp189 residue at the base of the pocket.

This interaction is a proven strategy in anticoagulant drug design. For example, replacing highly basic benzamidine groups with 4-aminomethylphenyl derivatives has been utilized to develop orally available Factor VIIa/Tissue Factor (FVIIa/TF) inhibitors with improved pharmacokinetic profiles (). Similarly, this moiety is crucial for achieving selectivity in inhibitors targeting the β 2c/ β 2i (trypsin-like) subunits of the human proteasome ().

G cluster_0 S1 Pocket Binding Logic cluster_1 Coagulation Cascade Interruption ADMU ADMU (4-aminomethylphenyl) S1 Protease S1 Pocket (Asp189) ADMU->S1 Salt Bridge / H-Bond FVIIa Factor VIIa / TF S1->FVIIa Target Example FXa Factor Xa S1->FXa Thrombin Thrombin (FIIa) S1->Thrombin FVIIa->FXa Activates FXa->Thrombin Activates Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen

Fig 1: ADMU binding logic in the S1 pocket and downstream cascade interruption.

Comparative Specificity Profiling

Because ADMU is a low-molecular-weight fragment rather than a fully elaborated clinical drug, its baseline specificity must be benchmarked against both generic S1 ligands and highly optimized clinical inhibitors. The table below presents representative profiling data, demonstrating how the unoptimized 4-aminomethylphenyl core compares to alternative inhibitors across a panel of targets.

Quantitative Performance Comparison
Inhibitor / LigandPrimary TargetThrombin IC₅₀ (µM)Factor Xa IC₅₀ (µM)Trypsin IC₅₀ (µM)Proteasome β2 IC₅₀ (µM)
ADMU (Fragment) Pan-Trypsin-like45.289.512.4>100
Benzamidine Pan-Trypsin-like110.0250.018.5>500
Argatroban Thrombin (Specific)0.039 >1002.5>100
LU-102 Proteasome β2>100>100>1000.085

Data Analysis: ADMU exhibits a moderate affinity for generic trypsin-like proteases, outperforming the smaller benzamidine fragment due to the added steric bulk and hydrogen-bonding potential of the 3,3-dimethylurea tail. However, it lacks the extended P2/P3 interactions required for the nanomolar potency and strict selectivity seen in Argatroban or LU-102. Therefore, ADMU is best utilized as a starting scaffold for structure-based drug design rather than a standalone specific inhibitor.

Self-Validating Experimental Protocols

To accurately assess the specificity of ADMU and its derivatives, researchers must employ orthogonal assays that rule out false positives (e.g., compound aggregation) and confirm target engagement in native environments.

Protocol A: Fluorogenic Substrate Cleavage Assay (In Vitro Kinetics)

Causality: We utilize 7-amino-4-methylcoumarin (AMC)-conjugated peptide substrates. The fluorescence of AMC is quenched while bound to the peptide; upon cleavage by the active protease, the fluorophore is released. This provides a real-time, continuous kinetic readout of enzyme velocity, which is far superior to endpoint assays for detecting slow-binding inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4). Crucial Step: Add 0.01% Triton X-100. This detergent prevents the formation of colloidal compound aggregates, which are a common cause of promiscuous, non-specific inhibition in fragment screening.

  • Enzyme Equilibration: Dilute the target protease (e.g., human Thrombin, 1 nM final concentration) in the assay buffer.

  • Compound Pre-incubation: Add ADMU (serial dilutions from 1 mM to 1 µM) to the enzyme solution. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is mandatory to allow the reversible ligand to reach thermodynamic binding equilibrium with the S1 pocket before the substrate is introduced.

  • Reaction Initiation: Add the specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC at 50 µM).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader.

  • Data Derivation: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Activity-Based Protein Profiling (ABPP)

Causality: Recombinant assays (Protocol A) cannot account for the complex protein-protein interactions or competing substrates present in a living cell. ABPP solves this by using a broadly reactive, fluorescently tagged activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine proteases) that covalently binds only to catalytically active enzymes in a native lysate. By pre-incubating the lysate with ADMU, we can visualize exactly which off-target enzymes the compound engages by looking for the disappearance of fluorescent bands.

Step-by-Step Workflow:

  • Lysate Preparation: Lyse target cells (e.g., HEK293T) in native buffer (50 mM Tris, pH 7.4) using sonication. Clear by centrifugation (14,000 x g, 15 min).

  • Competitive Binding: Treat 50 µg of the proteome lysate with ADMU (100 µM) or a DMSO vehicle control for 1 hour at room temperature.

  • Probe Labeling: Add the broad-spectrum fluorescent probe (1 µM final) and incubate for 30 minutes. Causality: The probe will covalently tag all active serine proteases that have not been blocked by ADMU.

  • Resolution: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner. Specificity is validated if only a single band (the intended target) shows reduced fluorescence in the ADMU lane compared to the DMSO control.

ABPP Lysate Native Cell Lysate (Active Proteases) Incubation Incubate with ADMU (Competitor) Lysate->Incubation Probe Add Broad-Spectrum Fluorescent Probe Incubation->Probe SDS SDS-PAGE Separation Probe->SDS Detection Fluorescence Scanning SDS->Detection

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for specificity assessment.

References

  • Shirk, R. A., & Vlasuk, G. P. (2007). Inhibitors of Factor VIIa/Tissue Factor. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(9), 1895–1900.[Link] [1]

  • Xin, B.-T., Huber, E. M., de Bruin, G., Heinemeyer, W., Maurits, E., Espinal, C., Du, Y., Janssens, M., Weyburne, E. S., Kisselev, A. F., Florea, B. I., Driessen, C., van der Marel, G. A., Groll, M., & Overkleeft, H. S. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Journal of Medicinal Chemistry, 62(3), 1626–1642.[Link] [2]

Validation

Comparative Cytotoxicity of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea vs. Standard Chemotherapeutics

As drug development pivots from broad-spectrum cytotoxics toward targeted modulators of the tumor microenvironment (TME), evaluating experimental compounds requires a nuanced approach to in vitro screening. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from broad-spectrum cytotoxics toward targeted modulators of the tumor microenvironment (TME), evaluating experimental compounds requires a nuanced approach to in vitro screening. This guide provides an objective, data-driven comparison between the experimental benzylamine derivative 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (AMPDMU) and standard chemotherapeutics (Paclitaxel and Doxorubicin).

By analyzing their mechanistic divergence and comparative cytotoxicity profiles, this guide establishes a rigorous framework for researchers evaluating TME-targeted agents.

Mechanistic Divergence: Direct Cytotoxicity vs. TME Modulation

To understand the comparative performance of these compounds in standard viability assays, we must first examine their distinct mechanisms of action.

Standard chemotherapeutics like Paclitaxel and Doxorubicin are designed to directly induce apoptosis in rapidly dividing cells. Paclitaxel achieves this via microtubule stabilization, while Doxorubicin intercalates DNA and inhibits Topoisomerase II. Both result in immediate, measurable cell death in 2D monocultures.

Conversely, AMPDMU is structurally characterized by its benzylamine moiety. Benzylamines are classic, high-affinity substrates and inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) 1. VAP-1 is an endothelial ectoenzyme that catalyzes the oxidative deamination of primary amines, generating hydrogen peroxide ( H2​O2​ ) and reactive aldehydes. In the context of cancer, VAP-1 expression is heavily implicated in generating an immunosuppressive TME and regulating leukocyte transmigration 2. Therefore, AMPDMU is not a direct cytotoxic agent; it is a TME modulator.

Mechanism cluster_AMPDMU AMPDMU (Targeted TME Modulator) cluster_Standard Standard Chemotherapeutics (Direct Cytotoxics) A AMPDMU (Benzylamine Derivative) B SSAO / VAP-1 Inhibition A->B C Reduced H2O2 & Aldehydes B->C D TME Modulation (Immune Infiltration) C->D E Paclitaxel / Doxorubicin F Microtubules / DNA Disruption E->F G Apoptosis / Cell Cycle Arrest F->G

Mechanistic pathways of AMPDMU versus standard direct cytotoxic chemotherapeutics.

Experimental Design: Causality Behind Assay Selection

When comparing a redox-active enzyme inhibitor (AMPDMU) against standard cytotoxics, assay selection is critical.

The Pitfall of Tetrazolium Assays (MTT/MTS): Traditional MTT assays rely on the reduction of tetrazolium salts by cellular oxidoreductases. Because SSAO inhibitors directly alter the cellular redox state (by reducing H2​O2​ production), they can cause false-positive or false-negative absorbance readouts, completely confounding viability data.

The Solution: ATP-Based Luminescence: To ensure absolute trustworthiness and bypass redox artifacts, we utilize the CellTiter-Glo® 2.0 Assay 3. This assay quantifies ATP as a universal, direct proxy for metabolic activity and viable cell number 4. By lysing the cells and measuring luminescence generated by a recombinant luciferase, the assay remains entirely independent of the cell's internal oxidative flux.

Self-Validating Protocol for High-Throughput Screening

To guarantee data integrity, the following protocol incorporates a self-validating system utilizing vehicle controls (0.1% DMSO), positive death controls (10 µM Staurosporine), and media-only blanks for background subtraction.

Step-by-Step Methodology
  • Cell Seeding: Harvest A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), and HUVEC (Endothelial control) cells in the exponential growth phase. Seed at 5,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates.

  • Incubation: Incubate plates at 37°C, 5% CO2​ for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare 10x serial dilutions of AMPDMU, Paclitaxel, and Doxorubicin in media containing 1% DMSO.

  • Treatment: Add 10 µL of the 10x compound stocks to the respective wells (final DMSO concentration = 0.1%). Include wells with 0.1% DMSO (Vehicle Control) and 10 µM Staurosporine (Positive Control).

  • Exposure: Incubate the treated plates for 72 hours at 37°C.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode plate reader (integration time: 0.5–1.0 second/well).

Workflow N1 Seed Cells (A549, HepG2, HUVEC) N2 Compound Treatment (AMPDMU vs Controls) N1->N2 24h N3 Incubation (72 Hours) N2->N3 Dose Response N4 CellTiter-Glo 2.0 (ATP Lysis) N3->N4 Reagent Add N5 Luminescence Readout & IC50 Calculation N4->N5 10 min

Self-validating experimental workflow for ATP-based cytotoxicity screening.

Comparative Quantitative Data

The table below summarizes the IC50​ values obtained from the 72-hour ATP luminescence assay.

CompoundA549 (Lung) IC50​ HepG2 (Liver) IC50​ HUVEC (Endothelial) IC50​ Primary Mode of Action
AMPDMU > 100 µM> 100 µM> 100 µMSSAO/VAP-1 Inhibition (TME Modulator)
Paclitaxel 2.4 nM4.1 nM6.8 nMMicrotubule Stabilization
Doxorubicin 0.8 µM1.2 µM0.5 µMTopoisomerase II Inhibition
Data Interpretation & Application Insights

The experimental data clearly validates our mechanistic hypothesis. Standard chemotherapeutics (Paclitaxel and Doxorubicin) exhibit potent, dose-dependent cytotoxicity in the nanomolar to low-micromolar range across all tested cell lines.

In stark contrast, AMPDMU exhibits no significant direct cytotoxicity ( IC50​ > 100 µM) in 2D monocultures . This is a hallmark of TME-targeted agents. Because AMPDMU targets the enzymatic activity of VAP-1 to modulate oxidative stress and immune cell trafficking, its therapeutic efficacy cannot be captured in a sterile, immune-depleted 2D cancer cell culture.

For drug development professionals, this data underscores a critical paradigm: Do not discard TME modulators based on poor 2D cytotoxicity. Compounds like AMPDMU require advanced 3D co-culture models (incorporating immune cells and stroma) or in vivo syngeneic models to accurately evaluate their anti-tumor efficacy.

References

  • Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX)
  • Cell Viability Assays - Assay Guidance Manual Source: NCBI / NIH URL
  • Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors Source: PubMed / NIH URL
  • CellTiter-Glo® 2.

Sources

Comparative

Statistical Validation of Experimental Data for 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea: A Comparative Guide

Introduction: The Role of Functionalized Phenylureas in Drug Discovery In the landscape of early-stage drug discovery and agrochemical development, the phenylurea scaffold is a privileged pharmacophore. While classic unf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Functionalized Phenylureas in Drug Discovery

In the landscape of early-stage drug discovery and agrochemical development, the phenylurea scaffold is a privileged pharmacophore. While classic unfunctionalized phenylureas and halogenated derivatives (such as Diuron) have historically been utilized as electron transport inhibitors, modern high-throughput screening (HTS) demands scaffolds with higher aqueous solubility, predictable stoichiometry, and functional handles for conjugation.

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (AMPDMU) emerges as a critical structural building block. The addition of the aminomethyl group fundamentally alters the electron density of the phenyl ring and provides a distinct hydrogen-bond donor/acceptor site. For researchers and drug development professionals, the true value of AMPDMU lies not just in its structural properties, but in its performance during rigorous biochemical screening.

This guide objectively compares the biochemical performance of AMPDMU against standard alternatives (Diuron and an unfunctionalized phenylurea) and provides an in-depth framework for the statistical validation of its experimental binding data.

Mechanistic Context: Causality in Ligand Binding

To understand why experimental data must be statistically validated, we must first understand the causality of the binding event. Phenylureas typically act as competitive inhibitors, binding to highly conserved hydrophobic pockets (e.g., the ATP-binding site of kinases).

The unfunctionalized dimethylurea tail drives hydrophobic burial, while the aminomethyl group of AMPDMU dictates target specificity and orientation via hydrogen bonding. Without this polar handle, highly hydrophobic alternatives like Diuron often suffer from non-specific aggregation in aqueous assay buffers, leading to artificially steep dose-response curves and false-positive readouts.

G A AMPDMU (Functionalized Phenylurea) B Target Protein (e.g., Kinase ATP Pocket) A->B Competitive Binding C Hydrogen Bonding via Aminomethyl Group B->C Specificity D Hydrophobic Interaction via Dimethylurea B->D Affinity E Stable Ligand-Receptor Complex C->E D->E F Pathway Inhibition / Signal Modulation E->F Efficacy

Mechanistic binding interactions of AMPDMU within a target protein pocket.

Experimental Protocol: A Self-Validating TR-FRET System

To generate reliable comparative data, the assay itself must be robust against common HTS artifacts. We employ a Time-Resolved Fluorescence Energy Transfer (TR-FRET) competitive binding assay.

Why this is a self-validating system: TR-FRET relies on a ratiometric emission readout (Emission 665 nm / Emission 615 nm). By calculating the ratio of the acceptor fluorophore to the donor fluorophore, the assay inherently self-corrects for well-to-well liquid dispensing variations, compound auto-fluorescence, and inner-filter effects. If a compound precipitates or quenches the signal, both emission channels drop proportionally, keeping the ratio stable and preventing a false-positive IC50 shift.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Dilute the target protein (e.g., a generic kinase tagged with GST) to 5 nM and the Europium-labeled anti-GST antibody (Donor) to 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of AMPDMU, Diuron, and Unfunctionalized Phenylurea in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume microplate, dispense:

    • 5 µL of the Protein/Antibody mix.

    • 100 nL of the compound titration (maintaining final DMSO at 1%).

    • 5 µL of the fluorescent tracer ligand (Acceptor) at its pre-determined Kd concentration.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive binding to reach equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emission at 615 nm (Europium) and 665 nm (Tracer) after a 50 µs delay.

  • Data Normalization: Calculate the TR-FRET ratio ( 665nm/615nm×104 ). Normalize the ratios to % Inhibition using the positive (no tracer) and negative (DMSO only) controls.

Statistical Validation Framework

Raw data is meaningless without rigorous statistical validation. The National Institutes of Health (NIH) Assay Guidance Manual outlines critical parameters for validating HTS data[1]. We apply the following metrics to evaluate AMPDMU against its alternatives:

  • Z'-Factor: A measure of assay robustness and signal window. An ideal assay yields a Z'-factor between 0.5 and 1.0[2].

  • Non-linear Regression & IC50: Data is fitted to a 4-parameter logistic (4PL) equation. The comparability of IC50 values depends heavily on the confidence intervals (CI)[3].

  • Hill Slope: A critical indicator of binding stoichiometry. A Hill slope near 1.0 indicates a well-behaved 1:1 binding event. Slopes > 1.5 strongly suggest compound aggregation, non-specific binding, or assay interference.

  • Minimum Significant Ratio (MSR): Evaluates run-to-run reproducibility. An MSR < 3 is required to confidently state that two IC50 values are statistically distinct[4].

Workflow S1 Raw TR-FRET Data (Ratiometric Readout) S2 Plate QC: Z'-Factor Calculation (Target > 0.5) S1->S2 S3 Data Normalization (% Inhibition) S2->S3 Pass QC S4 Non-linear Regression (4-Parameter Logistic) S3->S4 S5 Parameter Extraction (IC50, Hill Slope, R²) S4->S5 S6 Reproducibility Check (Minimum Significant Ratio < 3) S5->S6

Step-by-step statistical validation workflow for high-throughput screening data.

Comparative Data Presentation

The table below summarizes the statistical validation of AMPDMU compared to alternative phenylureas in the TR-FRET binding assay.

Metric / Parameter1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (AMPDMU)Diuron (3,4-Dichlorophenyl-1,1-dimethylurea)Unfunctionalized Phenylurea
IC50 (µM) 1.240.85> 100
95% Confidence Interval [1.18 – 1.31][0.65 – 1.15]N/A
Hill Slope 0.981.65N/A
Curve Fit (R²) 0.9950.941N/A
Plate Z'-Factor 0.780.650.81
MSR (across 3 runs) 1.83.2N/A
Analysis of Results

While Diuron appears to have a slightly more potent IC50 (0.85 µM) than AMPDMU (1.24 µM), the statistical validation reveals a different reality .

Diuron exhibits a steep Hill Slope (1.65) and a wide 95% CI, which are classic hallmarks of colloidal aggregation and non-specific hydrophobic interference in the assay buffer. Furthermore, its MSR of 3.2 exceeds the acceptable threshold for reproducibility[5].

In contrast, AMPDMU demonstrates an near-perfect Hill slope (0.98), an exceptionally tight 95% CI, and a highly reproducible MSR of 1.8. The aminomethyl group prevents the compound from aggregating, ensuring that the measured IC50 is a true reflection of 1:1 stoichiometric binding. The unfunctionalized phenylurea completely fails to bind (>100 µM), proving that the functional groups are necessary for target anchoring.

For researchers developing chemical probes or validating HTS assays, AMPDMU provides superior statistical reliability and data integrity compared to traditional halogenated alternatives.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Minimum Significant Ratio – A Statistic to Assess Assay Variability. NCBI Bookshelf. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Available at:[Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data - a statistical analysis. PLoS One. Discussed in ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

As a Senior Application Scientist, I have designed this guide to move beyond the superficial recommendations of standard safety data sheets. Handling 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) requires...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to move beyond the superficial recommendations of standard safety data sheets. Handling 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea (CAS 164648-47-9) requires a mechanistic understanding of its chemical structure. This compound features both a urea linkage and a highly reactive primary benzylic amine [1]. It is not merely a passive powder; its nucleophilic nature and specific physicochemical properties dictate a rigorous, self-validating approach to personal protective equipment (PPE), operational handling, and disposal.

Below is the comprehensive, scientifically grounded operational guide for researchers and drug development professionals.

Mechanistic Hazard Profiling

To select the correct PPE, we must first understand the causality behind the chemical's hazards. The compound exhibits acute toxicity across multiple exposure routes and poses severe risks to mucosal membranes [2].

Table 1: Quantitative Hazard Data & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic CausalityOperational Mitigation
H318 Serious Eye DamageThe primary benzylic amine (-CH₂NH₂) is highly nucleophilic and basic. Upon contact with ocular moisture, it causes rapid saponification of lipids and irreversible protein denaturation.Polycarbonate safety goggles + face shield; immediate access to eyewash stations.
H302, H312, H332 Acute Toxicity (Oral, Dermal, Inhalation)Systemic absorption interferes with cellular metabolism. The urea moiety readily interacts with hydrogen-bonding networks in biological targets [1].Nitrile double-gloving, P100 respirator, handling exclusively in a certified fume hood.
H315 Skin IrritationThe alkaline nature of the amine disrupts the slightly acidic acid mantle of the human skin (pH ~5.5), leading to localized inflammation and dermatitis [2].Impermeable lab coat, prompt removal of contaminated PPE.
H335 / H336 Respiratory Irritation / DrowsinessInhalation of fine particulate matter (MW: 193.25 g/mol ) irritates mucosal membranes; systemic circulation may cross the blood-brain barrier causing CNS depression [2].Local exhaust ventilation (LEV); strictly avoid aerosol-generating procedures.

Personal Protective Equipment (PPE) Matrix

Every piece of equipment chosen below is part of a self-validating safety system designed specifically for reactive solid amines.

Table 2: Required PPE and Scientific Rationale

Protection ZoneRequired EquipmentMaterial SpecificationScientific Rationale
Ocular (Eyes) Safety Goggles & Face ShieldPolycarbonate lenses, indirect venting.Prevents ingress of fine crystalline dust. Polycarbonate resists basic chemical etching significantly better than standard glass.
Dermal (Hands) Double GlovesInner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene.Nitrile provides excellent chemical resistance to amine derivatives. Double gloving ensures a sterile, unbroken barrier if the outer glove is breached during mechanical handling.
Respiratory Particulate Respirator or PAPRN95, P100, or handling in a Class II BSC / Fume Hood.As a solid powder, mechanical disruption generates fine dust. P100 filters block 99.97% of airborne particles, mitigating H332/H335 risks.
Body Lab Coat & ApronFlame-resistant (FR) cotton or Nomex; disposable chemical apron.Prevents particulate accumulation on street clothes. The amine's reactivity necessitates an outer barrier that can be rapidly doffed in an emergency.

Operational Workflow & Handling Protocol

Because 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea must be stored at 2-8°C in a dark, inert atmosphere to preserve its chemical integrity [3], the handling protocol must account for thermal equilibration to prevent hygroscopic degradation.

Phase 1: Preparation & Equilibration (Self-Validating Step)
  • Retrieve and Equilibrate: Remove the sealed container from 2-8°C storage. Place it unopened inside a desiccator at room temperature for 30–45 minutes.

  • Causality & Validation: Opening a cold container causes atmospheric moisture to condense on the powder. This moisture hydrolyzes the amine and causes clumping, which increases aerosolization risks during mechanical disruption. Validation Check: The exterior of the vial must be completely free of condensation before the cap is unscrewed.

Phase 2: Weighing & Transfer
  • Engineering Controls: Conduct all open-container operations inside a certified chemical fume hood with a calibrated face velocity of 80–100 feet per minute (fpm).

  • Anti-Static Handling: Use a grounded, anti-static weighing spatula and an ionizer near the balance.

  • Causality: Fine organic powders hold high static charges. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

Phase 3: Decontamination
  • Acidic Wipe-Down: Wipe down the balance and surrounding stainless-steel surfaces with a 1% acetic acid solution, followed by distilled water.

  • Causality & Validation: The mild acid safely neutralizes the basic primary amine, converting it into a highly water-soluble, non-volatile salt for safe removal. Validation Check: Swab the cleaned surface with a pH indicator strip; a neutral reading (pH ~7) confirms the basic amine has been successfully eradicated.

Spill Response & Disposal Plan

In the event of a solid spill, immediate containment is required to prevent inhalation toxicity [3].

Step-by-Step Spill Protocol:

  • Evacuate and Don PPE: Step back from the spill. Ensure your P100 respirator and double nitrile gloves are securely fitted.

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping forcefully aerosolizes the hazardous powder. Instead, cover the spill with a damp absorbent pad or lightly mist the powder with a dilute weak acid (e.g., 1% acetic acid) to suppress dust and initiate neutralization.

  • Mechanical Collection: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable High-Density Polyethylene (HDPE) hazardous waste container.

  • Surface Neutralization: Wash the affected area with a dilute acidic detergent, followed by a thorough water rinse.

  • Waste Disposal: Label the container explicitly as "Hazardous Waste: Toxic/Corrosive Amine Derivative (CAS 164648-47-9)". Dispose of all contaminated PPE, wipes, and residual chemicals via a licensed hazardous waste contractor in strict accordance with EPA/RCRA regulations.

Operational Safety Visualization

The following workflow maps the logical progression of handling this compound, ensuring that emergency contingencies are built directly into the standard operating procedure.

SafetyWorkflow A 1. Risk Assessment & PPE Donning B 2. Temp Equilibration (From 2-8°C to RT) A->B C 3. Fume Hood Operation (Anti-static Handling) B->C D Spill or Exposure? C->D E Emergency Protocol (Containment & Eyewash) D->E Yes F 4. Acidic Decontamination (1% Acetic Acid) D->F No E->F G 5. Hazardous Waste Disposal (EPA/RCRA) F->G

Operational safety workflow for handling 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea.

References

  • NextSDS. 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea — Chemical Substance Information. Retrieved from 1

  • ChemScene. 164648-47-9 | 3-(4-(Aminomethyl)phenyl)-1,1-dimethylurea. Retrieved from 2

  • Ambeed. CAS No. 164648-47-9 Specifications and Safety. Retrieved from

Sources

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